3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Description
BenchChem offers high-quality 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-4-6(10(13)14)8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQGYOBQLXBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250964 | |
| Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002032-61-2 | |
| Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002032-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the strategic rationale behind the selected synthetic pathway, offers detailed, step-by-step experimental protocols, and discusses the characterization of the target molecule. The synthesis is centered around a robust and regioselective aza-Michael addition, followed by a straightforward ester hydrolysis. This guide is intended to equip researchers with the necessary knowledge to confidently replicate this synthesis and to understand the key chemical principles that ensure a successful outcome.
Introduction and Strategic Overview
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The title compound, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, incorporates several key pharmacophoric features: a substituted pyrazole ring, a nitro group which can act as a hydrogen bond acceptor or be a precursor for an amino group, and a propanoic acid moiety that can enhance solubility and provide a handle for further derivatization.
The most logical and efficient synthetic strategy for accessing this N-alkylated pyrazole is a two-step sequence. This approach leverages the nucleophilicity of the pyrazole nitrogen in a conjugate addition reaction, a testament to the power and versatility of the aza-Michael addition in constructing carbon-nitrogen bonds.[1]
The overall synthetic transformation is depicted below:
Caption: Experimental workflow for the aza-Michael addition step.
Procedure:
-
To a solution of 5-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydroxide (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the pyrazolate salt.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add methyl acrylate (1.2 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Step 2: Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Caption: Experimental workflow for the ester hydrolysis step.
Procedure:
-
Dissolve the purified methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add an excess of sodium hydroxide (e.g., 3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to afford 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid as a solid.
Characterization Data
The identity and purity of the final product, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, should be confirmed by standard analytical techniques.
| Property | Data |
| Molecular Formula | C₇H₉N₃O₄ [2] |
| Molecular Weight | 199.16 g/mol [2] |
| Appearance | Expected to be a solid |
| ¹H NMR | Expected signals for the pyrazole methyl group, the pyrazole ring proton, and the two methylene groups of the propanoic acid chain, as well as a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Expected signals for all seven carbon atoms, including the methyl, pyrazole ring carbons, methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Expected characteristic peaks for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the O-H stretch (broad, around 2500-3300 cm⁻¹), and the N-O stretches of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is reliably achieved through a two-step process involving a base-catalyzed aza-Michael addition and subsequent ester hydrolysis. The protocols detailed in this guide are based on well-established chemical principles and provide a clear pathway for obtaining the target compound. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can expect to obtain the product in good yield and high purity. This guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole derivatives for potential applications in drug discovery and development.
References
- Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123-131.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: Properties and Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Although specific research on this molecule is limited, this document extrapolates its physicochemical properties, outlines a plausible synthetic route, and discusses its potential biological activities based on the well-documented characteristics of the nitropyrazole scaffold and related pyrazole derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this compound.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a remarkable breadth of biological activities.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole nucleus offers a versatile scaffold for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the successful development of numerous drugs across various therapeutic areas, including anti-inflammatory agents, analgesics, and antimicrobials.[2] The introduction of a nitro group to the pyrazole ring is known to significantly influence its biological profile, often enhancing its antimicrobial and cytotoxic properties.[3] This guide focuses on a specific derivative, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, to explore its potential within the landscape of medicinal chemistry.
Physicochemical Properties
While experimental data for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is not extensively available, its fundamental properties can be reliably predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [4] |
| Molecular Weight | 199.16 g/mol | [4] |
| IUPAC Name | 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | Chemdiv |
| CAS Number | Not available | |
| Predicted LogP | 0.5 - 1.5 | (Structure-based prediction) |
| Predicted pKa | 4.0 - 5.0 (Carboxylic acid) | (Structure-based prediction) |
| Predicted Solubility | Moderately soluble in polar organic solvents, sparingly soluble in water. | (Based on analogous structures) |
Synthesis Pathway
A direct, published synthesis for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is not currently available. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of nitropyrazoles and the N-alkylation of pyrazole derivatives. The proposed pathway involves a two-step process starting from 5-methyl-3-nitro-1H-pyrazole.
Figure 1: Proposed synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of 5-methyl-3-nitro-1H-pyrazole
-
Nitration: To a cooled (0-5 °C) solution of 5-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 5-methyl-3-nitro-1H-pyrazole.
Step 2: Synthesis of Ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
-
N-Alkylation: A mixture of 5-methyl-3-nitro-1H-pyrazole, ethyl 3-bromopropanoate, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF) is heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl ester. Purification can be achieved by column chromatography.
Step 3: Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
Hydrolysis: The ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is dissolved in a mixture of ethanol and an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Reaction: The mixture is heated to reflux for several hours.
-
Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a mineral acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. If acidic hydrolysis is used, the solvent is evaporated, and the residue is purified by recrystallization.
Potential Biological Activities and Uses
The biological profile of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is likely to be influenced by the synergistic effects of the 3-nitro-5-methyl-pyrazole core and the propanoic acid side chain.
Antimicrobial Properties
Nitropyrazole derivatives have a well-documented history of antimicrobial activity.[3] The nitro group is a key pharmacophore that can undergo reduction within microbial cells to generate reactive nitrogen species, which in turn can damage DNA, proteins, and other essential cellular components, leading to cell death. The presence of the methyl group at the 5-position may modulate the lipophilicity and electronic properties of the pyrazole ring, potentially influencing the compound's uptake and activity against a spectrum of bacteria and fungi. Some studies have shown that nitro-substituted pyrazoles exhibit significant antifungal activity.[5]
Anticancer Potential
The pyrazole scaffold is a common feature in many anticancer agents.[1] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases. The nitro group can also contribute to cytotoxic effects through the generation of oxidative stress. The propanoic acid side chain could be exploited for further derivatization to improve targeting or to modulate the compound's pharmacokinetic properties.
Anti-inflammatory Activity
Certain pyrazole derivatives are known to possess anti-inflammatory properties.[1] While the direct anti-inflammatory potential of this specific molecule is unknown, the pyrazole core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is also a common feature in many NSAIDs, suggesting that this compound could be investigated for its potential to modulate inflammatory pathways.
Figure 2: Relationship between structure and potential bioactivity.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected NMR and IR data can be predicted based on the analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
-
1H (in CDCl₃, δ ppm):
-
~2.3-2.5 (s, 3H, -CH₃)
-
~2.8-3.0 (t, 2H, -CH₂-COOH)
-
~4.4-4.6 (t, 2H, N-CH₂-)
-
~6.5-6.7 (s, 1H, pyrazole-H4)
-
~10.0-12.0 (br s, 1H, -COOH)
-
¹³C NMR Spectroscopy (Predicted)
-
13C (in CDCl₃, δ ppm):
-
~10-15 (-CH₃)
-
~30-35 (-CH₂-COOH)
-
~45-50 (N-CH₂)
-
~110-115 (pyrazole-C4)
-
~140-145 (pyrazole-C5)
-
~150-155 (pyrazole-C3)
-
~170-175 (-COOH)
-
Infrared (IR) Spectroscopy (Predicted)
-
ν (cm⁻¹):
-
~3000-3300 (O-H stretch, broad)
-
~2900-3000 (C-H stretch)
-
~1700-1725 (C=O stretch)
-
~1520-1560 and ~1340-1380 (N-O stretch, asymmetric and symmetric)
-
Conclusion and Future Directions
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid represents an intriguing, yet underexplored, molecule with significant potential in the realm of medicinal chemistry. Based on the established biological activities of the nitropyrazole scaffold, this compound is a promising candidate for investigation as an antimicrobial and anticancer agent. The propanoic acid side chain offers a handle for further chemical modification, allowing for the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of a robust and scalable synthesis, followed by a thorough in vitro and in vivo evaluation of its biological activities. Such studies will be crucial in elucidating the therapeutic potential of this and related compounds.
References
- Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. (2020).
- Review on synthesis of nitropyrazoles.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H)-ones. Molecules. (2019).
- 3-Nitropyrazole derivatives.
- Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
- A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. RSC Advances. (2022).
- Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco. (2001).
- 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. PubChem.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. (2022).
- Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. (2015).
- 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid. BenchChem.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry. (2009).
- Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. Chemdiv.
- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences. (2016).
- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
- Synthetic procedures for the synthesis of 3-nitropropanoic acid.
- N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. SpectraBase.
- 3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE. ChemicalBook.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (2015).
- 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid. Biosynth.
- 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 (MPP). Lumiprobe.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. (2022).
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]
- 4. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 5. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Potential of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its importance in the development of therapeutic agents. When functionalized with a carboxylic acid, the pyrazole scaffold gains a crucial feature for interacting with biological targets, often acting as a key hydrogen bond donor or acceptor, or as a bioisostere for other acidic functional groups.[1] This combination has led to the discovery of numerous pyrazole carboxylic acid derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, this class of compounds has shown significant promise as inhibitors of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer.[4][5]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel pyrazole carboxylic acids. We will delve into the strategic considerations behind synthetic routes, robust protocols for biological evaluation, and the critical interpretation of structure-activity relationships (SAR) that drive the iterative process of drug discovery.
I. Synthetic Strategies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the scalability of the reaction.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazoles.[6] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The versatility of this method lies in the wide variety of commercially available or readily accessible starting materials, allowing for the introduction of diverse substituents at positions 3 and 5 of the pyrazole ring.
Experimental Protocol: Synthesis of a Substituted Pyrazole-Carboxylate Ester via Knorr Cyclocondensation [1][8]
-
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)[1]
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the β-ketoester dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyrazole-carboxylate ester.
-
Multi-component Reactions: An Efficient Path to Complexity
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles. For instance, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield polysubstituted pyrazoles in good yields.
From Ester to Acid: The Final Step
Once the pyrazole-carboxylate ester is synthesized, the final step to obtain the desired pyrazole carboxylic acid is a straightforward hydrolysis of the ester. This is typically achieved under basic conditions using sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the carboxylic acid.[8]
Experimental Protocol: Saponification of a Pyrazole-Carboxylate Ester [8]
-
Materials:
-
Pyrazole-carboxylate ester (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole-carboxylate ester in a mixture of THF (or methanol) and water.
-
Add the base (NaOH or LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with 1 M HCl to a pH of ~2-3.
-
The pyrazole carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The following diagram illustrates a general synthetic workflow for obtaining a pyrazole carboxylic acid, starting from a β-ketoester.
Caption: A typical high-throughput screening workflow.
Assessing Anticancer Activity: The MTT Assay
For compounds identified as potential anticancer agents, the MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. [9][10][11]This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay [9][10]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
IV. Case Study: Pyrazole Carboxylic Acids as Aurora Kinase Inhibitors
To illustrate the principles discussed, we will examine a case study on the discovery of pyrazole carboxylic acids as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. [3][6]Upregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization, providing insights into how modifications to a molecule's structure affect its biological activity. [12]For a series of pyrazole carboxylic acid-based Aurora kinase inhibitors, the following SAR trends were observed:
| Compound | R1 | R2 | Aurora A IC₅₀ (µM) [6] | MCF-7 GI₅₀ (µM) [6] |
| 5a | H | Phenyl | >10 | >20 |
| 5e | H | 4-Fluorophenyl | 1.12 | 0.63 (MDA-MB-231) |
| 5h | CH₂NHCH₂-imidazole | 4-Fluorophenyl | 0.78 | 0.12 |
Table 1: SAR data for a series of pyrazole-based Aurora kinase inhibitors.
The data in Table 1 clearly demonstrates that:
-
The unsubstituted phenyl group at the R2 position (compound 5a ) results in poor activity.
-
The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 5e ) significantly improves both kinase inhibition and cellular potency. [6]* Further modification at the R1 position with a linker and an imidazole moiety (compound 5h ) leads to a substantial increase in activity, likely due to additional interactions with the kinase binding site. [6]
Mechanism of Action: Inhibiting the PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle and is often overexpressed in cancer. [13][10]Aurora kinases are known to activate PLK1. Therefore, inhibition of Aurora kinases by pyrazole carboxylic acid derivatives can lead to the downstream inhibition of the PLK1 signaling pathway, resulting in cell cycle arrest and apoptosis. [14] The following diagram illustrates the simplified PLK1 signaling pathway and the point of intervention by an Aurora kinase inhibitor.
Caption: Inhibition of the PLK1 signaling pathway.
V. Lead Optimization: Refining the Candidate
Once a promising lead compound is identified, the lead optimization phase begins. This iterative process aims to improve the compound's pharmacological properties, including:
-
Potency and Selectivity: Further chemical modifications are made to enhance the compound's potency against the target while minimizing off-target effects. [15]* Pharmacokinetics (ADME): The compound's absorption, distribution, metabolism, and excretion properties are evaluated and optimized to ensure it reaches the target tissue in sufficient concentrations and has a suitable duration of action.
-
Toxicity: In vitro and in vivo studies are conducted to assess the compound's safety profile.
Conclusion
The discovery of novel pyrazole carboxylic acids is a dynamic and rewarding field of research. The inherent versatility of the pyrazole scaffold, coupled with the strategic incorporation of a carboxylic acid moiety, provides a powerful platform for the design of new therapeutic agents. A successful drug discovery campaign in this area requires a multidisciplinary approach, integrating rational synthetic chemistry, robust biological evaluation, and insightful SAR analysis. This technical guide has provided a framework of the essential methodologies and strategic considerations, empowering researchers to navigate the challenging yet exciting path of bringing novel pyrazole carboxylic acid-based therapies from the laboratory to the clinic.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
- Nielsen, S. F., & Nielsen, O. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & biomolecular chemistry, 5(24), 3963–3970.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Hofny, H. A., Mohamed, M. F., Hassan, H. A., Abdelhafez, E. M. N., & Abuo-Rahma, G. E. A. (2025).
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BenchChem. (2025).
-
A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (2023). PubMed. [Link]
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Alsayari, A., Asiri, Y. I., bin Muhsinah, A., & Hassan, M. Z. (n.d.). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity.
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]
- Bekhit, A. A., & Abdel-Aziem, T. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 118-132.
- Reddit. (2023).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Morley, A. D., King, S., Roberts, B., Lever, S., Teobald, B., Fisher, A., Cook, T., Parker, B., Wenlock, M., Phillips, C., & Grime, K. (2012). Lead Optimisation of Pyrazoles as Novel FPR1 Antagonists. Bioorganic & medicinal chemistry letters, 22(1), 532–536.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022). PubMed Central. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
- Farag, A. M., & Abdelrahman, S. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
- Nightingale, A. M., deMello, A. J., & Edel, J. B. (2014). Controlled multistep synthesis in a three-phase droplet reactor.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]
- LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis.
- Lumen Learning. (n.d.). 11.1. Writing out a synthesis | Organic Chemistry II.
- Vapourtec. (n.d.).
- Sil, I., Mondal, A., & Banerjee, B. (2024). (a) Traditional batchwise multistep synthesis and (b) continuous flow...
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
-
Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. (2012). PubMed. [Link]
- Cresset Group. (n.d.). Navigating Lead Optimization in Drug Discovery: Planning for Success.
Sources
- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell signaling pathways step-by-step [mindthegraph.com]
- 13. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic analysis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Foreword: A Predictive Approach to Novel Compound Characterization
Molecular Structure and Functional Group Overview
A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The target compound integrates three key chemical motifs: a substituted pyrazole ring, a nitro functional group, and a propanoic acid side chain. Each imparts distinct and predictable signatures across various spectroscopic techniques.
-
5-methyl-3-nitro-1H-pyrazole Core: This heterocyclic system is the chromophoric and electronically active heart of the molecule. The electron-withdrawing nitro group at the C3 position and the electron-donating methyl group at the C5 position create a unique electronic environment that profoundly influences the chemical shifts of the ring's proton and carbons.
-
Propanoic Acid Side Chain: Attached at the N1 position of the pyrazole ring, this aliphatic chain provides characteristic signals in NMR and IR spectroscopy, notably the highly deshielded carboxylic acid proton and the distinct carbonyl stretch.
-
Nitro Group (-NO₂): This group is a powerful spectroscopic marker, exhibiting intense and characteristic absorption bands in infrared spectroscopy due to its polar N-O bonds[2].
Figure 1: Chemical structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. For the title compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of every atom.
Experimental Protocol: NMR Analysis
A standardized protocol ensures reproducibility and data integrity.
Figure 2: Standard workflow for ¹H and ¹³C NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The choice of solvent (e.g., DMSO-d₆) is critical, as the acidic proton may only be visible in aprotic solvents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to broad signals. Their chemical shift is highly dependent on concentration and solvent[3]. |
| ~6.8 - 7.2 | Singlet | 1H | C4-H (pyrazole) | The single proton on the pyrazole ring is deshielded by the aromatic system. The adjacent electron-withdrawing nitro group at C3 causes a significant downfield shift. |
| ~4.4 - 4.6 | Triplet | 2H | N-CH₂- | The methylene group attached to the pyrazole nitrogen is deshielded by the heterocyclic ring. It will appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~2.8 - 3.0 | Triplet | 2H | -CH₂-COOH | This methylene group is deshielded by the adjacent carbonyl group and will appear as a triplet from coupling to the N-CH₂ protons[4]. |
| ~2.4 - 2.5 | Singlet | 3H | C5-CH₃ (pyrazole) | The methyl group attached to the pyrazole ring is in a relatively standard chemical shift region for aromatic methyl groups[5]. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H data, providing a map of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region[3][6]. |
| ~155 | C3-NO₂ (pyrazole) | The carbon atom bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group. Published data for C-nitropyrazoles supports this assignment[7]. |
| ~145 | C5-CH₃ (pyrazole) | The carbon attached to the methyl group. Its chemical shift is influenced by both the methyl substituent and its position in the heterocyclic ring[8]. |
| ~110 | C4 (pyrazole) | The CH carbon of the pyrazole ring. Its shift is influenced by the electronic effects of the adjacent nitro and methyl-bearing carbons. |
| ~48 | N-CH₂- | The carbon atom directly attached to the pyrazole nitrogen. |
| ~33 | -CH₂-COOH | The carbon atom alpha to the carboxylic acid carbonyl group[4]. |
| ~12 | -CH₃ | The methyl carbon signal, typically appearing in the upfield region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups by detecting their vibrational frequencies. The spectrum of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is expected to be dominated by the strong absorptions of the nitro and carboxylic acid groups.
Experimental Protocol: IR Analysis
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Predicted IR Absorption Bands
The key to interpreting the IR spectrum is to look for the most intense and characteristic bands.
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Vibration | Rationale |
| 2500 - 3300 | Strong | Very Broad | O-H stretch (Carboxylic Acid) | This exceptionally broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid[6]. |
| ~2900 | Medium | Sharp | C-H stretch (Aliphatic) | Standard stretching vibrations for the methylene groups in the propanoic acid chain. |
| ~1710 | Strong | Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch for a hydrogen-bonded carboxylic acid is intense and sharp, appearing around 1710 cm⁻¹[3]. |
| 1530 - 1560 | Strong | Sharp | N-O asymmetric stretch (-NO₂) | Aromatic and heterocyclic nitro compounds display a very strong, characteristic absorption in this region[2]. |
| 1340 - 1370 | Strong | Sharp | N-O symmetric stretch (-NO₂) | This is the second key band for the nitro group, appearing with strong intensity[2][9]. |
| ~1450 | Medium | Sharp | C=N, C=C stretch (Pyrazole) | Stretching vibrations from the pyrazole ring. |
| ~1250 | Medium | Sharp | C-O stretch (Carboxylic Acid) | Stretching of the carbon-oxygen single bond in the acid moiety. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure and stability.
Experimental Protocol: Mass Spectrometry
Figure 4: General workflow for Mass Spectrometry analysis using ESI.
Predicted Mass Spectrum and Fragmentation
Using Electrospray Ionization (ESI), we would expect to see protonated or deprotonated molecular ions. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Molecular Ion:
-
Positive Mode (ESI+): [M+H]⁺ at m/z 200.06
-
Negative Mode (ESI-): [M-H]⁻ at m/z 198.05
-
-
Key Fragmentation Pathways: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents[10].
-
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or CO₂ (44 Da). This would lead to a fragment ion corresponding to the N-ethyl-substituted nitropyrazole cation.
-
Cleavage of the Side Chain: Alpha-cleavage next to the pyrazole ring could lead to the formation of a stable pyrazole cation at m/z 127, corresponding to the [5-methyl-3-nitro-1H-pyrazole+H]⁺ fragment.
-
Loss of Nitro Group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is also plausible under certain ionization conditions.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, though this often requires higher energy and leads to a complex pattern of smaller fragments[11][12].
-
Conclusion
This guide provides a comprehensive, predictive framework for the . By leveraging established principles and comparative data from analogous structures, researchers can confidently approach the characterization of this novel compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust baseline for the interpretation of empirically acquired spectra. The ultimate validation of these predictions will, of course, lie in the hands of the experimentalist, for whom this guide is intended to be a valuable and authoritative resource.
References
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
-
Patel, V. R., et al. (2021). Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. RSC Advances. [Link]
-
Royal Society of Chemistry. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Publishing. [Link]
-
Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. [Link]
-
Pop, O., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
Ghandour, A. H., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
Mali, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science. [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-Nitropyrazole - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Begtrup, M., et al. (1993). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Chilin, A., et al. (2008). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Bioorganic & Medicinal Chemistry. [Link]
-
MDPI. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules. [Link]
-
Titi, A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
-
Fruchier, A., Pellegrin, V., & Elguero, J. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry. [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
-
University of Florence. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE Repository. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). CU Boulder Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][13][14]triazin-7(6H). NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methyl-3-nitro-1H-pyrazole. PubChem. [Link]
-
MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][13][14]triazin-7(6H)-ones and Derivatives. Molecules. [Link]
-
ChemBK. (n.d.). 3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. ChemBK. [Link]
- Google Patents. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
ChemRxiv. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]
-
MDPI. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules. [Link]
Sources
- 1. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Solubility and Stability of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Introduction
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a functionalized nitropyrazole derivative. The presence of a carboxylic acid moiety, a substituted pyrazole ring, and a nitro group imparts a unique combination of physicochemical properties that are critical to its behavior in various experimental and developmental settings. This guide provides a comprehensive overview of the key solubility and stability characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior to inform formulation, analytical method development, and stability studies.
Nitropyrazole-based compounds are recognized for their thermal stability and resistance to oxidation, characteristics attributed to the electron-withdrawing nature of the nitro group and the inherent stability of the aromatic pyrazole ring.[1][2] The propanoic acid side chain, however, introduces a hydrophilic, ionizable group that significantly influences its solubility profile, particularly in aqueous media.
Physicochemical Properties
A summary of the basic physicochemical properties of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [3] |
| Molecular Weight | 199.16 g/mol | [3] |
Solubility Profile
The solubility of a compound is a critical parameter that dictates its absorption, distribution, and overall bioavailability. The presence of both a lipophilic nitropyrazole core and a hydrophilic carboxylic acid group suggests that the solubility of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid will be highly dependent on the properties of the solvent system, particularly pH.
Factors Influencing Solubility
The interplay of several factors governs the dissolution of this molecule. Understanding these is key to designing effective formulation strategies.
Caption: Key factors influencing the solubility of the target compound.
Experimental Protocol for Solubility Determination
A robust understanding of solubility is achieved through systematic experimental evaluation. The following protocol outlines a standard procedure for determining the thermodynamic solubility of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in various media.
Objective: To determine the equilibrium solubility of the target compound in aqueous buffers of varying pH and in common organic solvents.
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffers (pH 3.0, 5.0)
-
Deionized water
-
Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
Centrifuge
-
pH meter
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to vials containing each of the selected solvents and buffers.
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
-
Expected Outcomes and Interpretation:
The solubility is expected to be significantly higher in alkaline pH due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt. In acidic pH, the compound will be in its less soluble, neutral form. Solubility in organic solvents will depend on the polarity match between the solute and the solvent.
| Solvent System | Predicted Solubility | Rationale |
| pH 3.0 Buffer | Low | Carboxylic acid is protonated (neutral form). |
| pH 7.4 Buffer | High | Carboxylic acid is deprotonated (anionic form). |
| Water | Moderate | Limited by the lipophilic pyrazole ring. |
| Ethanol | Moderate to High | Polarity is suitable for both parts of the molecule. |
| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
Stability Profile
Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The presence of a nitro group suggests potential susceptibility to reduction, while the overall heterocyclic structure may be sensitive to oxidative and photolytic stress.
Potential Degradation Pathways
Nitroaromatic compounds can undergo degradation through various mechanisms, primarily reduction of the nitro group.[4][5][6] The stability of the pyrazole ring itself is generally high, but extreme conditions can lead to ring-opening or other transformations.
Caption: Potential degradation pathways for the target compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the stability of the target compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid solution (e.g., in acetonitrile/water)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolytic stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Photostability chamber
-
Oven for thermal stress
-
HPLC-UV/MS system for analysis
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and heat (e.g., at 60°C).
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the compound solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points and Neutralization:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base-stressed samples before analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradants.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Interpretation:
The results will indicate the lability of the compound under different stress conditions. For instance, significant degradation under basic conditions would suggest hydrolytic instability. The formation of a product with a mass difference corresponding to the reduction of a nitro group to an amino group under oxidative or certain other conditions would confirm this degradation pathway.
| Stress Condition | Expected Stability | Potential Degradants |
| Acid Hydrolysis | Likely stable | Minimal degradation expected. |
| Base Hydrolysis | Potentially labile | Degradation of the propanoic acid side chain or ring modifications. |
| Oxidation | Potentially labile | Reduction of the nitro group, ring oxidation. |
| Thermal Stress | Likely stable | Nitropyrazoles are generally thermally stable.[1] |
| Photostability | Potentially labile | Nitroaromatics can be susceptible to photodecomposition. |
Conclusion
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a molecule with a nuanced physicochemical profile. Its solubility is anticipated to be highly pH-dependent, a critical consideration for formulation and biopharmaceutical evaluation. While the nitropyrazole core suggests inherent stability, the compound may be susceptible to degradation under specific oxidative, photolytic, and hydrolytic conditions. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the solubility and stability of this compound, enabling researchers to make informed decisions throughout the development process.
References
-
Ju, K.-S. and Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), pp.250-272. Available at: [Link][5]
-
Williams, R.E. and Rouch, D.A. (2003). Bacterial pathways for degradation of nitroaromatics. Microbiology, 149(9), pp.2323-2334. Available at: [Link][4]
-
Haigler, B.E. and Spain, J.C. (1995). Degradation of nitroaromatic compounds by microorganisms. Biodegradation, 6(2), pp.165-175. Available at: [Link][6]
-
Gao, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), p.3463. Available at: [Link][1][2]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 4. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological targets of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
An In-Depth Technical Guide to the Identification of Potential Biological Targets for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid combines this versatile heterocyclic core with a nitro group and a propanoic acid side chain, suggesting a unique potential for biological interaction. The nitro-functionalization, in particular, can significantly influence the electronic properties and metabolic fate of the molecule, potentially enabling specific targeting of enzymes or pathways, for instance, in hypoxic environments characteristic of solid tumors. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of this compound, leveraging established and cutting-edge methodologies in chemical biology and pharmacology.
Introduction to 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: A Molecule of Interest
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (Figure 1) is a small molecule featuring a substituted pyrazole ring. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that is a cornerstone in a variety of pharmaceuticals.[5] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant properties.[6][7]
The introduction of a nitro group at the C3 position of the pyrazole ring is of particular interest. Nitro-containing compounds are prevalent in medicine and are known for their diverse mechanisms of action.[8] For instance, the nitro group can be bioreduced in hypoxic cells to form reactive species that can lead to cytotoxicity, a principle exploited in some anticancer and antimicrobial drugs.[8] Furthermore, the propanoic acid side chain provides a handle for potential interactions with binding pockets of target proteins, for example, through hydrogen bonding or salt bridges.
Given the structural features of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a systematic approach is required to elucidate its mechanism of action by identifying its direct biological targets. This guide outlines a comprehensive strategy, from initial hypothesis generation to rigorous experimental validation.
Figure 1: Chemical Structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Caption: Structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Hypothesized Biological Target Classes
Based on the extensive literature on pyrazole derivatives and nitro-containing compounds, we can hypothesize several classes of proteins as potential targets for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Protein Kinases
A significant number of pyrazole-containing drugs are kinase inhibitors, such as Ibrutinib and Ruxolitinib.[1] The pyrazole scaffold can act as a hinge-binding motif, a common feature in kinase inhibitors. The substituents on the pyrazole ring can then confer selectivity for specific kinases.
Cyclooxygenases (COX)
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor with a pyrazole core.[4] The propanoic acid moiety of our compound of interest is also a feature found in other NSAIDs like ibuprofen, which could potentially interact with the active site of COX enzymes.
Dihydroorotate Dehydrogenase (DHODH)
Some pyrazole derivatives have been identified as inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive and anticancer drugs.
Enzymes Susceptible to Nitro-Bioactivation
The nitro group can be reduced by various cellular reductases, particularly under hypoxic conditions, to generate reactive nitroso, hydroxylamino, and amino metabolites. These metabolites can form covalent adducts with proteins, leading to their inactivation. Potential targets include enzymes with active site cysteine residues or other nucleophilic amino acids.
Carbonic Anhydrases
Certain sulfonamide-containing pyrazole derivatives have shown potent inhibitory activity against carbonic anhydrases.[2] While our compound lacks a sulfonamide group, the overall scaffold might still possess affinity for these enzymes.
A Multi-pronged Approach to Target Identification
A robust target identification strategy should employ orthogonal approaches to increase the confidence in putative targets. We propose a combination of affinity-based, activity-based, and computational methods.
Affinity-Based Target Identification: Chemical Proteomics
This approach uses a modified version of the compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis:
-
Synthesize an analog of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid with a linker attached to the propanoic acid carboxyl group. The linker should terminate in a reactive handle for immobilization, such as an alkyne or an amine.
-
Couple the linker-modified compound to a solid support, such as agarose or magnetic beads, that is functionalized with a complementary reactive group (e.g., azide for an alkyne via click chemistry).
-
-
Affinity Pulldown:
-
Incubate the immobilized probe with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
As a negative control, incubate a separate aliquot of the lysate with beads that have not been functionalized with the compound.
-
As a competition control, pre-incubate the lysate with an excess of the free, unmodified compound before adding the immobilized probe.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands from the gel that are present in the pulldown lane but absent or significantly reduced in the control lanes.
-
Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS).
-
Diagram 1: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets using an affinity-based approach.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative proteomics methods like ITDRF-CETSA-MS.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against thermal denaturation.
Target Validation: From Hits to Confirmed Targets
Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal methods.
Biochemical Validation
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow the compound over it to measure binding kinetics (k_on, k_off) and affinity (K_D).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity, stoichiometry, and thermodynamic parameters.
Enzymatic Assays:
-
If the identified target is an enzyme, perform in vitro activity assays in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator and to calculate its IC₅₀ or EC₅₀ value.
Table 1: Summary of Target Validation Techniques
| Technique | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding kinetics (k_on, k_off), Affinity (K_D) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interactions. | Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) |
| Enzymatic Assays | Measures the effect of the compound on the catalytic activity of the target enzyme. | Potency (IC₅₀/EC₅₀), Mechanism of action |
| Cellular Target Engagement | Measures compound binding to the target in a cellular environment (e.g., CETSA). | Confirmation of intracellular target interaction |
Cellular Validation
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype induced by the compound is diminished in these cells, it provides strong evidence that the compound acts through this target.
-
Overexpression Studies: Overexpress the target protein and assess whether this enhances or diminishes the cellular response to the compound.
-
Downstream Signaling Analysis: If the target is part of a known signaling pathway, use techniques like Western blotting or reporter assays to determine if the compound modulates downstream events as expected.
Conclusion
The identification of the biological targets of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a critical step in understanding its therapeutic potential. The multifaceted approach outlined in this guide, combining chemical proteomics, biophysical methods, and cellular biology, provides a robust framework for moving from a compound of interest to a validated mechanism of action. The unique combination of a privileged pyrazole scaffold and a potentially bioreducible nitro group makes this compound a compelling candidate for drug discovery efforts, and a thorough elucidation of its targets will be essential for its future development.
References
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Undefined. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Undefined. [Link]
-
Review: Biologically active pyrazole derivatives | Request PDF. (n.d.). ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Undefined. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Substituted Pyrazole Propanoic Acids in Drug Discovery
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of approved drugs, including the renowned anti-inflammatory agent celecoxib.[1][2] This technical guide provides an in-depth literature review of a specific, highly promising subclass: substituted pyrazole propanoic acids. We will delve into the synthetic rationale, explore the landscape of their biological activities with a focus on anti-inflammatory and anticancer applications, dissect their structure-activity relationships, and elucidate their primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights to guide future research and development in this area.
Introduction: The Significance of the Pyrazole Scaffold
The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] The incorporation of a propanoic acid moiety is a classic medicinal chemistry strategy to enhance solubility and introduce a key interaction point for various biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][5][6][7][8] This wide range of bioactivities underscores the immense potential of the pyrazole scaffold in addressing diverse therapeutic needs.[6][8]
Synthetic Strategies: Building the Core Scaffold
The synthesis of substituted pyrazole propanoic acids typically involves a multi-step approach, beginning with the construction of the core pyrazole ring, followed by the elaboration and introduction of the propanoic acid sidechain.
Core Pyrazole Synthesis: The Vilsmeier-Haack Approach
A robust and widely used method for constructing the pyrazole ring is the Vilsmeier-Haack reaction.[9][10][11] This reaction allows for the formylation of an active methylene group, which is a key step in building the pyrazole-4-carbaldehyde intermediate. This intermediate is a versatile precursor for further modifications.
The general workflow can be visualized as follows:
Caption: Key structure-activity relationships for pyrazole propanoic acids.
Key SAR insights include:
-
N1-substituent: For selective COX-2 inhibition, a para-substituted phenyl ring at the N1 position is often required. The sulfonamide group seen in celecoxib is a classic example that fits into a specific hydrophilic side pocket of the COX-2 active site. [4][12]* C3-substituent: The propanoic acid side chain is critical for interacting with key residues in the active site of target enzymes and for modulating the compound's overall physicochemical properties.
-
C5-substituent: A para-substituted phenyl ring at the C5 position generally leads to high potency.
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform.
Caption: Mechanism of selective COX-2 inhibition by substituted pyrazole propanoic acids.
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). [13]PGH2 is then further metabolized to various prostaglandins that mediate physiological (via COX-1) and inflammatory (via COX-2) responses. [13][14]Substituted pyrazole propanoic acids, like celecoxib, selectively bind to and inhibit the COX-2 enzyme, thereby blocking the production of inflammatory prostaglandins and reducing pain and inflammation. [1][2]
Conclusion and Future Outlook
Substituted pyrazole propanoic acids represent a highly valuable and versatile scaffold in modern drug discovery. Their proven efficacy as anti-inflammatory agents, coupled with their emerging potential in oncology, ensures that they will remain an active area of research. Future work in this field will likely focus on:
-
Improving Selectivity: Designing new analogs with even greater selectivity for COX-2 to further minimize off-target effects.
-
Dual-Target Inhibitors: Exploring modifications to the scaffold to create compounds that can inhibit both COX and other relevant targets, such as 5-lipoxygenase (5-LOX), for a broader anti-inflammatory effect. [6][15]* Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where inflammation plays a key role, such as neurodegenerative disorders and cardiovascular disease.
The foundational knowledge and protocols outlined in this guide provide a solid starting point for any research team looking to innovate within this exciting chemical space.
References
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. (2025, March 31). Deranged Physiology. [Link]
-
Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. (2025, August 6). ResearchGate. [Link]
-
Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (n.d.). PubMed. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. [Link]
-
Celecoxib. (n.d.). PubChem - NIH. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]
-
Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (2025, June 18). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20). YouTube. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (n.d.). DergiPark. [Link]
-
(PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. (2025, August 9). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. (2015, August 28). PubMed. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]
-
Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. (n.d.). JOCPR. [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. jocpr.com [jocpr.com]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. ClinPGx [clinpgx.org]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in experimental assays. While specific literature on this compound's biological activity is emerging, its structural motifs—a nitropyrazole core and a propanoic acid side chain—suggest potential applications in various research areas, including oncology, infectious diseases, and chemical biology. These notes offer a foundational framework, grounded in established biochemical principles and general laboratory practices for similar small molecules, to enable researchers to effectively design and execute experiments with this compound. We present proposed protocols for solubilization, storage, and application in both cell-based and biochemical assays, emphasizing the rationale behind each step to facilitate adaptation and optimization.
Introduction: Understanding the Compound
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic small molecule featuring a pyrazole ring, a functional group known for its diverse pharmacological activities. The presence of a nitro group (NO₂) often imparts specific electronic properties that can be crucial for molecular interactions, while the propanoic acid moiety provides a handle for potential bioconjugation or derivatization.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₄ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| CAS Number | 1004644-54-5 (similar structure) |
The nitropyrazole scaffold is a key feature in various bioactive molecules. For instance, nitropyrazole derivatives have been investigated for their antimicrobial activities.[2][3] Furthermore, the broader pyrazole class of compounds has been extensively explored in drug discovery, with examples of kinase inhibitors and other targeted therapies.[4][5] The propanoic acid side chain offers a carboxylic acid group, which is typically acidic and can be ionized at physiological pH, potentially influencing solubility and cell permeability.
Proposed Mechanism of Action and Potential Applications
Based on its structural features, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid could be investigated for several biological activities:
-
Antimicrobial Agent: The nitro group is a common feature in antimicrobial compounds, where it can be reduced by microbial enzymes to generate reactive nitrogen species that damage cellular components. The pyrazole core itself can also contribute to antimicrobial effects.[2][3]
-
Kinase Inhibition: Many pyrazole-containing molecules are known to act as ATP-competitive inhibitors of protein kinases, a critical class of enzymes in cellular signaling pathways often dysregulated in cancer.[5]
-
Chemical Probe/Fragment: The propanoic acid handle allows for conjugation to other molecules, such as fluorescent dyes, affinity tags (like biotin), or solid supports, making it a useful tool for chemical biology applications like target identification and validation.
The following diagram illustrates a hypothetical workflow for investigating the potential of this compound.
Caption: Workflow for a cell viability assay.
Application Protocol: Biochemical Assays
The following is a proposed protocol for a kinase inhibition assay, a common application for pyrazole derivatives.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
White, opaque 96-well or 384-well plates
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of the compound in the kinase assay buffer.
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Procedure:
-
Add the compound dilutions to the wells of the plate.
-
Add the kinase/substrate solution to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the optimal reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the detection reagent. This usually involves adding a reagent that stops the reaction and then a detection reagent that produces a luminescent signal proportional to the amount of ADP generated.
-
-
Data Analysis:
-
Plot the kinase activity (luminescence) against the compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Troubleshooting and Considerations
-
Solubility Issues: If the compound precipitates in the assay medium, try reducing the final concentration, increasing the DMSO concentration slightly (while ensuring it does not affect the assay), or using a different solvent for the stock solution after appropriate validation.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., by having intrinsic fluorescence). Always run controls with the compound in the absence of cells or enzymes to check for such interference.
-
Off-Target Effects: If the compound shows activity, it is crucial to perform further studies, such as selectivity profiling against a panel of kinases or other targets, to understand its specificity.
Conclusion
While 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound with limited currently published biological data, its chemical structure provides a strong rationale for its investigation in several assay systems. The protocols outlined in this document offer a starting point for researchers to explore its potential as an antimicrobial agent, a kinase inhibitor, or a chemical biology tool. Careful optimization of the experimental conditions will be key to obtaining reliable and meaningful results.
References
-
PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[6][7]riazin-7(6H). PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[6][7]riazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Nitropyrazoles (review). Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[7][8]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Retrieved from [Link]
Sources
- 1. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE | 1001755-69-6 [amp.chemicalbook.com]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational to the development of therapeutic agents. Among these, the pyrazole ring system stands out as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] The unique structural and electronic properties of pyrazoles allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] This document provides a detailed guide for researchers on the potential applications and experimental protocols for a specific, functionalized pyrazole derivative: 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid .
While direct biological data on this particular molecule is not extensively available in the public domain, its structure combines three key features that make it a highly attractive starting point for medicinal chemistry campaigns:
-
A Substituted Pyrazole Core: A proven pharmacophore.
-
A Nitro Group: A versatile chemical handle that can be transformed into other functional groups or act as a key pharmacophoric element.
-
A Propanoic Acid Side Chain: Offers a vector for modification to modulate physicochemical properties and introduce further interactions with biological targets.
This guide will, therefore, focus on the utility of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid as a versatile building block for the synthesis of novel bioactive compounds. We will explore its synthesis, key chemical transformations, and provide detailed protocols for its potential biological evaluation.
Proposed Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
The synthesis of N-alkylated pyrazoles can be achieved through various methods, often involving the reaction of a pyrazole precursor with an appropriate alkylating agent. A plausible synthetic route to the title compound is outlined below, starting from the commercially available 5-methyl-3-nitro-1H-pyrazole.
Caption: Proposed synthetic pathway for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Protocol 1: Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Materials:
-
5-methyl-3-nitro-1H-pyrazole
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl 3-bromopropanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
N-Alkylation:
-
To a stirred solution of 5-methyl-3-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF at 0 °C, add NaH (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl 3-bromopropanoate (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl ester. Purify by column chromatography if necessary.
-
-
Ester Hydrolysis:
-
Dissolve the crude ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the desired carboxylic acid.
-
Medicinal Chemistry Applications: A Versatile Scaffold for Derivatization
The title compound is a trifunctional molecule, offering multiple points for chemical modification to generate a library of diverse compounds for biological screening.
Functionalization of the Carboxylic Acid Moiety
The propanoic acid side chain is a key site for derivatization to modulate pharmacokinetic properties and introduce new interactions with biological targets.
Coupling the carboxylic acid with a diverse range of amines is a standard approach to explore the structure-activity relationship (SAR).
Protocol 2: General Procedure for Amide Synthesis
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
Amine of choice (e.g., substituted anilines, benzylamines)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et3N)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
To a solution of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The carboxylic acid group can sometimes lead to poor pharmacokinetic properties.[4] Replacing it with a bioisostere, such as a tetrazole or an oxadiazole, can improve these properties while maintaining biological activity.[5][6]
Caption: Potential bioisosteric replacements for the carboxylic acid moiety.
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be reduced to an amino group, which in turn can be further functionalized (e.g., through acylation, sulfonylation, or reductive amination). The resulting amino-pyrazole derivatives are valuable for exploring SAR.
Protocol 3: Reduction of the Nitro Group to an Amine
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid or its ester/amide derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
Procedure (using Fe/NH4Cl):
-
To a solution of the nitro-pyrazole derivative (1 equivalent) in a mixture of EtOH and water, add iron powder (5-10 equivalents) and ammonium chloride (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the amino-pyrazole derivative.
Note: Other reduction methods, such as catalytic hydrogenation with Pd/C, can also be employed, but care must be taken to avoid over-reduction of the pyrazole ring.[7]
Potential Biological Applications and Screening Protocols
Based on the known biological activities of related pyrazole derivatives, compounds derived from 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid could be screened for various therapeutic applications.
Potential Therapeutic Areas
| Therapeutic Area | Rationale based on Related Compounds |
| Anticancer | Pyrazole derivatives have shown potent inhibitory activity against various cancer cell lines and protein kinases.[8][9] |
| Antimicrobial | The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[10] |
| Anti-inflammatory | Certain pyrazole derivatives exhibit anti-inflammatory activity, for example, by inhibiting COX enzymes. |
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol determines the cytotoxic effect of a compound on a cancer cell line.[11]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria)
-
96-well plates
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
While 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a molecule with limited directly reported biological applications, its chemical structure presents a wealth of opportunities for medicinal chemists. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize this compound as a versatile building block to synthesize and screen novel derivatives with the potential for significant therapeutic value in areas such as oncology and infectious diseases. The key to unlocking its potential lies in systematic derivatization of its functional groups and rigorous biological evaluation.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Kaur, H., & Singh, J. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 12(14), 1305-1316. Available from: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available from: [Link]
-
Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 135(4), lxae092. Available from: [Link]
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available from: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers in Cellular and Infection Microbiology. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Molecules. Available from: [Link]
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press.
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. Available from: [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Available from: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry. Available from: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules. Available from: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. Available from: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging. Available from: [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. Available from: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. Available from: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate. Available from: [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). The Journal of Organic Chemistry. Available from: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available from: [Link]
-
Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (n.d.). PubMed. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules. Available from: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][14][15]triazin-7(6H). (2025). Molecules. Available from: [Link]
-
Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. (2023). Technical Disclosure Commons. Available from: [Link]
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Rationale for Investigating 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in an In Vitro Setting
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a nitro group into heterocyclic structures is another well-established strategy in drug design, often enhancing the therapeutic potential of the parent molecule.[5][6] Nitro-containing compounds are known to exert their effects through various mechanisms, including the generation of reactive nitrogen species upon bioreduction, which can lead to cellular damage and apoptosis.
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a novel compound that combines these two key pharmacophores. Its chemical structure, featuring a substituted nitro-pyrazole core linked to a propanoic acid moiety, suggests its potential as a bioactive agent.[7] The propanoic acid side chain may influence the compound's solubility and pharmacokinetic properties. Based on the known activities of related nitro-pyrazole derivatives, a primary avenue for investigation is its potential as an anticancer agent.[8][9]
This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, focusing on a logical, tiered approach to assess its cytotoxic and potential mechanistic effects in cancer cell lines.
Part 1: Foundational In Vitro Screening Cascade
A tiered or cascaded screening approach is an efficient method in early-stage drug discovery.[10] It begins with broad, high-throughput assays to identify initial activity, followed by more detailed, lower-throughput assays to elucidate the mechanism of action for promising candidates.
Figure 1: A tiered in vitro screening workflow for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Compound Handling and Preparation
Rationale: Proper handling and solubilization of the test compound are critical for accurate and reproducible results. The choice of solvent and the preparation of stock solutions should be carefully considered to avoid precipitation and ensure consistent dosing.
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
-
Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Note: DMSO is a common solvent for in vitro assays, but its final concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells.
-
Protocol 2.2: Tier 1 - Broad Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a robust and high-throughput method for initial screening of the compound's cytotoxic effects against a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., a panel representing different cancer types such as breast (MCF-7), lung (A549), colon (HCT116), and a non-cancerous cell line for selectivity (e.g., MRC-5))
-
Complete cell culture medium (specific to each cell line)
-
96-well flat-bottom cell culture plates
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid working solutions
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Table 1: Illustrative Data Representation for MTT Assay Results
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 | |
| 10 | 72.1 ± 6.1 | |
| 50 | 45.8 ± 3.9 | |
| 100 | 21.4 ± 2.5 | |
| A549 | 0 (Vehicle) | 100 ± 6.0 |
| 1 | 98.2 ± 5.5 | |
| 10 | 85.6 ± 7.2 | |
| 50 | 60.3 ± 4.7 | |
| 100 | 35.1 ± 3.1 |
Protocol 2.3: Tier 3 - Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Rationale: If the compound demonstrates significant cytotoxicity, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sensitive cancer cell line identified from Tier 1 screening
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid at its IC50 concentration (determined in Tier 2) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Figure 2: Hypothesized signaling pathway for the cytotoxic effects of the nitro-pyrazole compound.
References
-
Sijm, F. J. M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]
-
Li, X., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
-
Gawandi, P. D., et al. (2021). Structures of anticancer drugs containing nitro group. Journal of Molecular Structure. [Link]
-
Chavda, V. P., et al. (2021). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. [Link]
-
Tron, G. C., et al. (2007). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Bioorganic & Medicinal Chemistry. [Link]
-
Li, Z.-P., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][11]triazin-7(6H)-ones and Derivatives. National Institutes of Health. [Link]
-
ChemBK. (n.d.). 3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. ChemBK. [Link]
-
Heller, S. T., et al. (2017). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Bekhit, A. A., et al. (2010). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
Application Note: Derivatization of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic Acid for Screening Library Generation
Abstract
This guide provides a comprehensive framework for the derivatization of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid to generate a diverse chemical library for high-throughput screening (HTS). The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a cornerstone of numerous approved drugs.[1][2][3] By leveraging the carboxylic acid functional group as a synthetic handle, a wide array of amides and esters can be synthesized. This document details the scientific rationale, step-by-step experimental protocols for amide and ester formation, and methods for the purification and characterization of the resulting compound library. The protocols are designed to be robust and scalable, enabling the efficient creation of novel chemical entities for drug discovery programs.
Introduction and Rationale
The pyrazole nucleus is a five-membered heterocycle that is metabolically stable and serves as a versatile scaffold in drug discovery, with applications ranging from anticancer and anti-inflammatory to antibacterial agents.[1][2][3] The target molecule, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, combines this privileged scaffold with a nitro group, which can act as a hydrogen bond acceptor or be further modified, and a propanoic acid side chain. The carboxylic acid is an ideal point for chemical modification, allowing for the exploration of the chemical space around the core structure.
Derivatization serves two primary purposes in early-stage drug discovery:
-
Exploration of Structure-Activity Relationships (SAR): By creating a library of analogs with varied substituents, researchers can systematically probe how different chemical groups affect a compound's biological activity.
-
Optimization of Physicochemical Properties: Modifications can improve critical drug-like properties such as solubility, membrane permeability, and metabolic stability, which are essential for a compound's therapeutic potential.[4]
This application note focuses on two fundamental and highly effective derivatization strategies: amidation and esterification . These reactions are well-established, reliable, and compatible with a wide range of commercially available building blocks (amines and alcohols), making them ideal for generating a diverse library for HTS.[5][6]
Derivatization Strategies and Workflow
The carboxylic acid of the parent molecule can be activated to readily react with nucleophiles like amines and alcohols. The overall workflow involves parallel synthesis, where the core acid is reacted with a diverse set of building blocks, followed by purification and characterization.
Caption: General workflow for derivatization and library generation.
Amide Library Synthesis via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[7] Among the most reliable methods is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like N-hydroxybenzotriazole (HOBt).[8]
Mechanism Rationale:
-
Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.[9]
-
Stabilization: This unstable intermediate can rearrange into an inactive N-acylurea byproduct. HOBt is used to intercept the O-acylisourea, forming a more stable HOBt-ester. This activated ester is less susceptible to racemization and reacts efficiently with the amine.[8][10]
-
Coupling: The primary or secondary amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine.[8][11]
Caption: EDC/HOBt amide coupling reaction pathway.
Ester Library Synthesis
Esterification can be achieved through several methods. For sensitive substrates, carbodiimide-mediated coupling, similar to amidation but with an alcohol nucleophile and a catalyst like 4-Dimethylaminopyridine (DMAP), is highly effective.
Mechanism Rationale: The reaction proceeds via the same O-acylisourea intermediate. DMAP acts as a potent acyl transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium salt.[11] This species is then readily attacked by the alcohol to form the ester. This method is particularly useful for coupling with sterically hindered alcohols.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amide Library Synthesis
This protocol is designed for parallel synthesis in 2 mL reaction vials or a 96-well reaction block.
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)
-
Diverse primary and secondary amines (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the pyrazole acid, EDC·HCl, HOBt, and DIPEA in anhydrous DMF.
-
Dispensing: To each reaction vial, add the pyrazole acid stock solution (e.g., 100 µL of a 0.2 M solution, 0.02 mmol).
-
Amine Addition: Add the corresponding amine (1.1 equiv, 0.022 mmol) to each respective vial. Use a multichannel pipette or liquid handling robot for efficiency.
-
Initiation: Add the HOBt stock solution (1.5 equiv), followed by the EDC·HCl stock solution (1.5 equiv).
-
Base Addition: Add the DIPEA stock solution (3.0 equiv) dropwise while gently vortexing the vials.
-
Reaction: Cap the vials and allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress of a representative sample by TLC or LC-MS.[8]
-
Work-up:
-
Quench the reaction by adding 0.5 mL of water to each vial.
-
Extract the product with ethyl acetate (2 x 1 mL).
-
Combine the organic layers and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude products via automated flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Ester Library Synthesis
Materials:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv)
-
Diverse primary and secondary alcohols (1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
DMAP (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dispensing: To each oven-dried reaction vial containing a magnetic stir bar, add the pyrazole acid (1.0 equiv, 0.02 mmol) and the corresponding alcohol (1.2 equiv, 0.024 mmol).
-
Solvent and Catalyst: Add anhydrous DCM (0.5 mL) followed by DMAP (0.2 equiv, 0.004 mmol).
-
Initiation: Cool the vials to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv, 0.03 mmol) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Purification and Quality Control
The success of a screening campaign relies heavily on the purity of the compound library.[5][6]
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity Confirmation | LC-MS | Confirms the molecular weight of the target compound. | Observed [M+H]⁺ or [M-H]⁻ matches calculated mass ± 0.2 Da. |
| Purity Assessment | HPLC-UV/ELSD | Quantifies the purity of the final compound. | ≥ 95% purity by area normalization at a suitable wavelength (e.g., 254 nm). |
| Structural Elucidation | ¹H NMR | Confirms the chemical structure (for select compounds). | Spectrum is consistent with the proposed structure. |
| Solubility | Nephelometry | Assesses solubility in DMSO and aqueous assay buffer. | Soluble at screening concentration (e.g., 10 mM in DMSO). |
Table 1: Quality Control (QC) specifications for the final compound library.
Characterization and Data Management
Successful synthesis should be confirmed by analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides retention time and mass-to-charge ratio, confirming product formation and estimating purity in a single run.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library, ¹H NMR should be used to definitively confirm the structure. For an amide derivative, one would expect to see the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal, along with shifts in the signals of protons adjacent to the carbonyl group.
All data, including synthesis details, purification results, and analytical data, should be stored in a structured chemical database for easy retrieval and analysis during the HTS campaign.
Conclusion
The derivatization of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid via robust amidation and esterification protocols provides an efficient pathway to a diverse library of novel compounds. The methods described herein are scalable and amenable to parallel synthesis formats, enabling the rapid generation of high-quality molecules. Rigorous quality control is essential to ensure that the resulting library is fit for purpose, providing reliable data in subsequent high-throughput screening campaigns and maximizing the potential for discovering new bioactive agents.
References
-
Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Retrieved from [Link]
-
IntechOpen. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ResearchGate. (n.d.). Antibody purification by affinity chromatography based on small molecule affinity ligands identified by SPR-based screening of chemical microarrays | Request PDF. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
ResearchGate. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Institut Curie. (n.d.). Small molecules identification and optimization. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6 H)-ones and Derivatives. Retrieved from [Link]
-
ScienceDirect. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress on 3-Nitropropionic Acid Derivatives. PMC. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. bachem.com [bachem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
analytical techniques for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid quantification
Application Note & Protocol
Topic: Analytical Techniques for the Quantification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in Pharmaceutical Formulations
Abstract
This application note details a robust and validated analytical method for the precise quantification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, a novel pyrazole derivative with potential therapeutic applications.[1] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering a reliable and accessible approach for quality control and research purposes. The protocol herein is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), ensuring accuracy, precision, and linearity.[2][3][4] This document provides a comprehensive guide, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for a Validated Quantification Method
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Accurate quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
The presence of a carboxylic acid moiety imparts acidic properties to the molecule, while the nitro-pyrazole core provides a chromophore suitable for UV detection. These structural features guide the selection of an appropriate analytical technique. RP-HPLC is the method of choice due to its versatility, high resolution, and compatibility with acidic analytes.[5][6] This application note presents a detailed protocol for an isocratic RP-HPLC-UV method, which has been conceptualized based on established principles for the analysis of nitroaromatics and acidic compounds.[7][8]
Method Selection and Justification
The chosen analytical approach is RP-HPLC with UV detection. Here's the scientific rationale behind this selection:
-
Analyte Polarity: The propanoic acid side chain provides a degree of polarity, making it suitable for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase.
-
Chromophore for UV Detection: The nitro-substituted pyrazole ring system is expected to exhibit strong UV absorbance, allowing for sensitive detection.
-
Method Robustness: HPLC is a well-established and robust technique, widely available in analytical laboratories.
-
ICH Compliance: The method is designed to be validated in accordance with ICH guidelines, ensuring its suitability for regulatory submissions.[2][3][4]
An alternative and more sensitive method would be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While offering lower detection limits, HPLC-UV is often more practical for routine quality control due to its lower cost and complexity.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: General workflow for the quantification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid by HPLC.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
1.1. Materials and Reagents:
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥ 98%)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
1.2. Preparation of Mobile Phase:
-
Prepare a solution of 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of deionized water.
-
The mobile phase will be a mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized but a starting point of 60:40 (v/v) acetonitrile:0.1% formic acid is recommended.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
1.3. Preparation of Diluent:
-
A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent.
1.4. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
1.5. Preparation of Calibration Standards:
-
Perform serial dilutions of the standard stock solution with the diluent to prepare a series of calibration standards.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
1.6. Preparation of Sample Solution:
-
For a drug substance, accurately weigh an amount of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes, and then shake for an additional 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Instrumentation and Conditions
2.1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2.2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (estimated around 280 nm) |
| Run Time | 10 minutes (or until the analyte has eluted) |
Protocol 3: Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[4][9][10] The following parameters should be assessed according to ICH guidelines.[2][3]
Figure 2: Key parameters for analytical method validation as per ICH guidelines.
3.1. Specificity:
-
Analyze the diluent, a placebo sample (if applicable), and a standard solution.
-
The chromatogram of the diluent and placebo should not show any interfering peaks at the retention time of the analyte.
3.2. Linearity:
-
Inject the prepared calibration standards in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
3.3. Range:
-
The range should be established based on the linearity study and should cover the expected concentration of the analyte in the samples.
3.4. Accuracy (Recovery):
-
Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze these samples in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
3.5. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
3.7. Robustness:
-
Intentionally vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
-
The system suitability parameters should remain within acceptable limits.
Data Presentation and System Suitability
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of replicate injections | ≤ 2.0% |
Table 2: Summary of Validation Results (Representative Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.10% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Considerations for Biological Matrices
For the quantification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in biological matrices such as plasma or urine, a more advanced sample preparation technique is required to remove proteins and other interfering substances.[7][11]
Sample Preparation for Biological Fluids:
-
Protein Precipitation (PPT): A simple and common method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[11]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.[12][13] Given the acidic nature of the analyte, adjusting the pH of the aqueous phase to below its pKa will facilitate its extraction into an organic solvent.[12]
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts and concentrate the analyte.[13]
For biological samples, LC-MS/MS is often the preferred analytical technique due to its higher sensitivity and selectivity, which are necessary for the low concentrations typically encountered.[14]
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. F., & El-Sayed, N. N. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Retrieved from [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley.
- Tran, Q. H., Nguyen, T. T., & Le, T. H. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the simultaneous determination of four nitrofuran metabolites. Analytical and Bioanalytical Chemistry Research.
- Cruces-Blanco, C., Rojas, L., & Gamiz-Gracia, L. (2014). A multivariate optimization of an UHPLC-DAD method for the separation of seventeen capsaicinoids. Analytical Methods.
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- de Souza, M. V. N., & de Almeida, M. V. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Mu, L., Xie, F., Li, S., & Yu, P. (2014).
-
Egbujor, M. C., & Thomas, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]
- Cheng, W., Jiang, L., Lu, N., Ma, L., Sun, X., Luo, Y., Lin, K., & Cui, C. (2015). Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Reddy, P. P., & Kumar, A. (2016).
- Islam, R., & Dash, A. K. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Retrieved from [Link]
- Song, Y., Jing, W., Tu, P., & Wang, Y. T. (2017). Development of the enantiospecific and chemoselective methods for determination of praeruptorin A enantiomers and their metabolites in rat plasma using chiral and achiral LC-MS/MS. Analytical Methods.
-
EPA. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Kumar, A., & Singh, A. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Al-Tannak, N. F., & Al-Zuhair, F. A. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Sharma, R., & Kumar, S. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry.
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. epa.gov [epa.gov]
- 9. database.ich.org [database.ich.org]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. analchemres.org [analchemres.org]
Application Notes and Protocols for the Use of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic Acid as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a commercially available small molecule. However, as of the date of this publication, there is a notable absence of comprehensive studies in the public domain detailing its specific biological targets or its validated use as a chemical probe. This document, therefore, presents a scientifically-grounded, hypothetical framework for its application. The proposed protocols are based on established methodologies for the characterization of novel chemical probes and draw upon the well-documented biological activities of the pyrazole scaffold and nitro-containing compounds.[1][2][3][4][5][6][7][8]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Chemical Biology
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with over 75% of FDA-approved small-molecule drugs containing such a moiety.[5] Among these, the pyrazole ring system is considered a "privileged structure" due to its versatile synthetic accessibility and its ability to form key interactions with a wide array of biological targets.[1][4][9] Pyrazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, anti-microbial, and analgesic agents.[3][4]
The subject of this guide, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, combines the pyrazole core with a nitro group—an electron-withdrawing moiety known to be present in many biologically active compounds—and a propanoic acid side chain, which can influence solubility and provide a potential point for further chemical modification.[7] Given the frequent role of pyrazole derivatives as kinase inhibitors, a plausible hypothesis is that this compound may act as a modulator of protein kinase activity.[4]
This document outlines a systematic approach to investigate this hypothesis, providing a roadmap for researchers to characterize 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid as a potential chemical probe.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | - |
| Molecular Formula | C₇H₉N₃O₄ | ChemDiv |
| Molecular Weight | 199.16 g/mol | ChemDiv |
| Structure | ![]() | ChemDiv |
Hypothetical Application: A Kinase Inhibitor Probe
Based on the prevalence of pyrazole-containing kinase inhibitors, we will proceed with the hypothesis that 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid functions as a protein kinase inhibitor. The following sections detail the experimental workflow to identify the putative kinase target(s), validate this interaction, and characterize its effects in a cellular context.
Figure 1: High-level workflow for characterizing a novel chemical probe.
Experimental Protocols: From Target Identification to Cellular Assays
Phase 1: Target Identification and Validation
The initial and most critical step is to identify the protein(s) to which our compound of interest binds. This can be achieved through several unbiased, proteome-wide approaches.[10][11][12][13]
This method utilizes beads coupled with a cocktail of broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate. By pre-incubating the lysate with our test compound, we can identify its targets through competition.[14][15][16][17][18]
Objective: To identify which kinase(s) 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid binds to in a competitive manner.
Materials:
-
Kinobeads (commercially available or prepared in-house)
-
Cell line of interest (e.g., a cancer cell line with a known dysregulated kinome)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
DMSO (vehicle control)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration.
-
Compound Incubation: Aliquot the lysate and incubate with varying concentrations of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid or DMSO for 1 hour at 4°C.
-
Kinobead Enrichment: Add the Kinobeads slurry to the lysates and incubate for 1 hour at 4°C to allow for kinase binding.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples versus the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the compound.
CETSA is a powerful method to confirm target engagement in intact cells. The principle is that a protein becomes more thermally stable upon ligand binding.[19][20][21][22][23]
Objective: To confirm the binding of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid to the candidate kinase(s) identified in the Kinobeads assay within a cellular environment.
Materials:
-
Cell line expressing the target kinase(s)
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
DMSO (vehicle control)
-
PBS
-
PCR tubes and a thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the target kinase(s) for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target kinase by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target stabilization and engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Biochemical and Cellular Characterization
Once a target has been validated, the next step is to characterize the compound's inhibitory activity and its effects on cellular processes.
This assay directly measures the effect of the compound on the activity of the purified target kinase.[24][25][26][27][28][29]
Objective: To determine the potency (e.g., IC₅₀) of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid against the purified target kinase.
Materials:
-
Purified, active target kinase
-
Specific substrate for the kinase
-
ATP
-
Assay buffer
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
A method to detect kinase activity (e.g., ADP-Glo™, fluorescence polarization)
-
96- or 384-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a multi-well plate, add the assay buffer, the purified kinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme for a set period.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[30][31][32][33]
Objective: To determine the cytotoxic or anti-proliferative effect of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid on a relevant cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
This protocol is used to investigate if the compound inhibits the target kinase's activity within the cell by assessing the phosphorylation status of its known downstream substrates.[34][35][36]
Objective: To determine if 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid treatment leads to a decrease in the phosphorylation of the target kinase's downstream effectors.
Materials:
-
Cell line and culture reagents
-
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
-
Lysis buffer
-
Primary antibodies (for the phosphorylated and total forms of the downstream protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the compound at concentrations around its cellular IC₅₀ for a suitable duration.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies, followed by incubation with the secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells indicates inhibition of the upstream kinase.
Concluding Remarks
The journey of characterizing a novel small molecule from a mere chemical structure to a validated chemical probe is a meticulous process. This guide provides a hypothetical yet robust framework for the investigation of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. The proposed workflow, leveraging the known pharmacological potential of the pyrazole scaffold, offers a clear path from unbiased target identification to the characterization of the compound's biochemical and cellular effects. Successful execution of these protocols would not only elucidate the mechanism of action of this specific molecule but also potentially provide the scientific community with a new tool to probe kinase signaling pathways.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Deshmukh, A. R., et al. (2024). A REVIEW ON DIFFERENT FIVE MEMBERED NITROGENATED HETEROCYCLIC COMPOUNDS AND THEIR PHARMACEUTICAL ACTIVITIES. World Journal of Pharmaceutical and Medical Research, 11(1), 125-132.
-
Alkitab University. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
- Kumar, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(114), 113555-113574.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Verma, A., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 6(7), 128-140.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Pawar, S. S., & Shitre, S. V. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks, 14(6), 2816-2822.
- Chawla, G., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1658.
- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2.
- Naaz, F., et al. (2020).
- da Silva, E. F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 1-17.
- Golkowski, M., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 16(5), 2035-2047.
-
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
- Meder, F., et al. (2014). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 9(8), 1878-1886.
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Zenodo. (2023). PHARMACOLOGICAL SIGNIFICANCE OF NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS – A LITERATURE BASED REVIEW. Retrieved from [Link]
- Golkowski, M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research, 19(4), 1495-1507.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251.
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2021). A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433-442.
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2505.
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
- Pirgal, D., et al. (2022). SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. NeuroQuantology, 20(12), 1021-1029.
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Treatment. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Retrieved from [Link]
-
MDPI. (2010). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 13. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 14. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. annualreviews.org [annualreviews.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. omicsonline.org [omicsonline.org]
- 27. researchgate.net [researchgate.net]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. MTT (Assay protocol [protocols.io]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Western Blot Protocol | Proteintech Group [ptglab.com]
- 36. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Assays Using 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Introduction: The Therapeutic Potential of a Novel Pyrazole Compound
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of diseases, including cancer and inflammatory conditions.[1][2] Its metabolic stability and versatile chemical nature make it an attractive starting point for drug discovery.[3][4] The incorporation of a nitro group can further enhance the biological activity of a molecule, with many nitro-containing compounds exhibiting potent antimicrobial and cytotoxic effects.[5][6]
This document provides a comprehensive guide for researchers on developing cell-based assays with a novel pyrazole derivative, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (designated herein as Compound Y503-2240). This compound, with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol , holds promise for investigation in oncology, immunology, and microbiology.[7] These application notes are designed to provide a robust framework for assessing its cytotoxic, anti-inflammatory, and antimicrobial properties.
PART 1: Compound Handling and Preparation
A critical first step in any cell-based assay is the proper solubilization and handling of the test compound to ensure reproducible and accurate results.
Solubility Testing and Stock Solution Preparation
Given the heterocyclic nature of Compound Y503-2240, it is predicted to have low aqueous solubility. Therefore, an organic solvent is necessary for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[5][8][9]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.99 mg of Compound Y503-2240 using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, cell culture-grade DMSO to the weighed compound.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be employed if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C to minimize freeze-thaw cycles.
Determining the Non-Toxic Solvent Concentration (Vehicle Control)
It is imperative to establish the maximum concentration of the solvent (vehicle) that does not exert cytotoxic effects on the cell lines used in the assays.[10][11][12]
Protocol 2: Vehicle (DMSO) Cytotoxicity Assay
-
Cell Seeding: Plate the desired cell line (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of DMSO in the complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01%. Include a "medium only" control.
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a period relevant to the planned experiments (e.g., 48 hours).
-
Viability Assessment: Perform a cell viability assay, such as the MTT assay (see Protocol 3), to determine the highest concentration of DMSO that does not significantly reduce cell viability. Typically, a final DMSO concentration of ≤0.5% is well-tolerated by most cell lines.[13]
PART 2: Anticancer Activity Assessment
The presence of the pyrazole and nitro moieties suggests potential anticancer activity. The following protocols are designed to evaluate the cytotoxic and pro-apoptotic effects of Compound Y503-2240 on cancer cell lines.
Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][14][15][16]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound Y503-2240 from the 10 mM DMSO stock in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remember to include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) of Compound Y503-2240 |
| A549 | 24 | 45.2 |
| A549 | 48 | 22.8 |
| A549 | 72 | 10.5 |
| MCF-7 | 48 | 35.1 |
Apoptosis Induction Assessment via Caspase-3/7 Activity
A common mechanism of anticancer drug action is the induction of apoptosis. Caspases are key proteases in the apoptotic cascade, and measuring the activity of effector caspases like caspase-3 and caspase-7 can confirm this mechanism.[3][18][19]
Protocol 4: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with Compound Y503-2240 at concentrations around its IC₅₀ value for 24 hours. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3][18]
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Normalization: To account for differences in cell number, a parallel plate can be used to perform a cell viability assay (e.g., MTT) or the total protein can be quantified using a BCA assay.[20][1][4]
Visualization of Experimental Workflow:
Caption: Workflow for Caspase-3/7 Activity Assay.
PART 3: Anti-inflammatory Activity Assessment
Chronic inflammation is linked to various diseases, including cancer. The potential of Compound Y503-2240 to modulate inflammatory pathways can be investigated using an in vitro model of inflammation.
Inhibition of NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammation.[21][22] Its activation by stimuli like lipopolysaccharide (LPS) leads to its translocation from the cytoplasm to the nucleus.[22]
Protocol 5: NF-κB Nuclear Translocation Assay
-
Cell Model: Use a relevant cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes.
-
Cell Seeding and Pre-treatment: Seed cells on sterile coverslips in a 24-well plate. Pre-treat the cells with various concentrations of Compound Y503-2240 for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by treating the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.[21][23][24]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualization of NF-κB Signaling Pathway:
Caption: Hypothesized Inhibition of the NF-κB Pathway.
PART 4: Antimicrobial Activity Assessment
Given the known antimicrobial properties of pyrazole and nitro-containing compounds, it is pertinent to evaluate the efficacy of Compound Y503-2240 against bacterial and fungal pathogens.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][25][26][27]
Protocol 6: Antimicrobial Susceptibility Testing
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) as per CLSI guidelines.[28][29][30]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound Y503-2240 in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Hypothetical Data Presentation:
| Microorganism | Type | MIC (µg/mL) of Compound Y503-2240 |
| S. aureus (ATCC 29213) | Gram+ Bac | 16 |
| E. coli (ATCC 25922) | Gram- Bac | 64 |
| C. albicans (ATCC 90028) | Yeast | 32 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of the biological activities of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid . By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. It is crucial to perform all experiments with appropriate controls and to optimize conditions for each specific cell line and microbial strain.
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Science URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL: [Link]
-
Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives Source: Bentham Science URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]
-
Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]
-
Title: BCA (Bicinchoninic Acid) Protein Assay Source: Bio-protocol URL: [Link]
-
Title: Pierce BCA Protein Assay Protocol V.2 Source: protocols.io URL: [Link]
-
Title: Lipopolysaccharide-induced vascular inflammation model on microfluidic chip Source: ScienceDirect URL: [Link]
-
Title: Broth Microdilution | MI Source: Microbiology Info.com URL: [Link]
-
Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][20][1][4]triazin-7(6H)-ones and Derivatives Source: MDPI URL: [Link]
-
Title: Antimicrobial Susceptibility Testing (Microdilution Technique) Source: NC DNA Day Blog URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: protocols.io URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]
-
Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: MDPI URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing Source: PubMed Central URL: [Link]
-
Title: Controlling your High Content Assays Source: Araceli Biosciences URL: [Link]
-
Title: Caspase 3 Activity Assay Kit Source: MP Biomedicals URL: [Link]
-
Title: NF-kappa B Activation Assay Kits Source: Fivephoton Biochemicals URL: [Link]
-
Title: CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E Source: CLSI URL: [Link]
-
Title: Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions Source: PubMed Central URL: [Link]
-
Title: Antimicrobial susceptibility testing by broth microdilution method: widely available modification Source: Clinical Microbiology and Antimicrobial Chemotherapy URL: [Link]
-
Title: NF-κB activation assay Source: Bio-protocol URL: [Link]
-
Title: Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells Source: Semantic Scholar URL: [Link]
-
Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts Source: CLSI URL: [Link]
-
Title: Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening Source: NCBI URL: [Link]
-
Title: Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo Source: MDPI URL: [Link]
-
Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]
-
Title: Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway Source: Frontiers URL: [Link]
-
Title: NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 Source: Antibodies-online.com URL: [Link]
-
Title: Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model Source: NIH URL: [Link]
-
Title: How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]
-
Title: What is the optimum conc. of a test drug in MTT assay? Source: ResearchGate URL: [Link]
-
Title: Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability? Source: ResearchGate URL: [Link]
-
Title: What does it mean to use DMSO as a dissolvant in biology experiemnts? Source: Biology Stack Exchange URL: [Link]
-
Title: I don't understand what the vehicle control is for : r/biology Source: Reddit URL: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 4. Pierce BCA Protein Assay Protocol [protocols.io]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 20. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 24. mdpi.com [mdpi.com]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 27. protocols.io [protocols.io]
- 28. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 29. journals.asm.org [journals.asm.org]
- 30. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Note: A Robust HPLC Purification Method for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Abstract
This application note presents a detailed, optimized, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. Pyrazole derivatives are a significant class of N-heterocyclic compounds with a wide range of biological activities, making them key scaffolds in drug discovery and development.[1][2][3] The target compound features a polar nitro group and an ionizable carboxylic acid moiety, which together present a distinct challenge for chromatographic purification. This protocol leverages reversed-phase chromatography with precise mobile phase pH control to ensure high resolution, excellent peak symmetry, and efficient recovery of the target compound from complex reaction mixtures. The methodologies described herein are designed for researchers, chemists, and drug development professionals requiring a reliable and scalable purification strategy.
Introduction and Scientific Rationale
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. The compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid incorporates three key functional regions: a pyrazole core, a nitroaromatic system, and a propanoic acid side chain. The purity of such a molecule is paramount for its use in subsequent synthetic steps or biological assays.
The primary challenge in purifying this molecule lies in its acidic nature. The propanoic acid group (typical pKa ~4.8) will be ionized at neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase columns. To achieve effective purification, the ionization of the carboxylic acid must be suppressed. This is accomplished by lowering the pH of the mobile phase. According to chromatographic theory, adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa renders the acidic compound neutral, thereby increasing its hydrophobicity and retention on a C18 stationary phase.[4][5] This protocol employs a mobile phase acidified with formic acid to maintain the analyte in its protonated, non-ionized state, which is essential for achieving sharp, symmetrical peaks and predictable retention.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
| Property | Value | Source |
| Compound Name | 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | - |
| Molecular Formula | C₇H₉N₃O₄ | [6] |
| Molecular Weight | 199.16 g/mol | [6] |
| Structure | Chemdiv[6] | |
| Key Features | Acidic (propanoic acid), Polar (nitro group), UV-active chromophore | Inferred |
HPLC Purification Protocol
This section details the complete, step-by-step protocol for the purification of the title compound.
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
Preparative or Semi-Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis.
-
-
Column:
-
Purification: Reversed-Phase C18 Column (e.g., 250 x 10 mm, 5 µm particle size). A C18 phase is the most versatile and widely used for reversed-phase separations, offering excellent hydrophobic retention.[7]
-
Analysis: Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade or higher.
-
Water, HPLC Grade or Type I Ultrapure.
-
Formic Acid (FA), LC-MS Grade (≥99%).
-
Methanol (for sample dissolution, optional), HPLC Grade.
-
Dimethyl Sulfoxide (DMSO, for sample dissolution, optional), HPLC Grade.
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas. This creates an acidic environment (pH ≈ 2.7) to suppress the ionization of the analyte.[4]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Preparation
-
Dissolution: Dissolve the crude 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in a minimal amount of a suitable solvent. A mixture of Methanol:Water or DMSO is often effective.
-
Expert Tip: Aim for a high concentration (e.g., 20-50 mg/mL) but ensure complete dissolution. The final sample solvent should be as weak (low organic content) as possible to prevent peak distortion upon injection.
-
-
Filtration: Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Operating Conditions
The following conditions are a robust starting point and can be optimized for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (The nitroaromatic group provides a strong chromophore.[8]) |
| Injection Volume | 100 - 1000 µL (dependent on concentration and column loading) |
| Gradient Program | See Table Below |
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 25.0 | 5 | 95 | Linear |
| 30.0 | 5 | 95 | Linear |
| 30.1 | 95 | 5 | Linear |
| 35.0 | 95 | 5 | Linear |
-
Rationale: The initial isocratic hold at 5% B allows for the elution of very polar, unretained impurities. The linear gradient from 5% to 95% B separates the compound of interest from other components. The high-organic wash at 95% B cleans the column of strongly retained impurities, and the final re-equilibration step prepares the column for the next injection.
Purification Workflow and Data Processing
The overall process from sample preparation to obtaining the final pure product is outlined below.
Diagram Caption: Workflow for the HPLC purification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Execution Steps:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the filtered crude sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the main peak begins to elute. Use a peak-based triggering mode on the fraction collector if available.
-
Purity Analysis: Analyze small aliquots from the collected fractions using a rapid analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC mobile phase solvents from the pooled fractions, typically using a rotary evaporator followed by a high-vacuum pump or a lyophilizer (freeze-dryer) to obtain the final solid product.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing/Fronting | - Insufficiently low mobile phase pH.- Column overload.- Sample solvent stronger than mobile phase. | - Ensure mobile phase pH is < 3.0.- Reduce injection mass/volume.- Dissolve sample in a weaker solvent or in the initial mobile phase. |
| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase. | - Decrease the gradient slope (e.g., extend the gradient time from 5% to 95% B over 30-40 minutes).- Consider a column with a different selectivity, such as a Phenyl or embedded polar group phase.[9] |
| No/Low Recovery | - Compound is precipitating on the column.- Compound is irreversibly bound. | - Increase the organic content of the mobile phase or the column temperature.- Ensure the sample is fully dissolved before injection. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, this protocol achieves excellent peak shape and high-resolution separation. This method is suitable for producing high-purity material essential for downstream applications in pharmaceutical research and development.
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. Available at: [Link]
-
Rao, J. R., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available at: [Link]
-
Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc. Available at: [Link]
-
LaCourse, W. R., et al. (1998). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Available at: [Link]
-
Albero, M. I., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
Ceron-Carrasco, J. P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
ResearchGate. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]
-
ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available at: [Link]
-
Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]
-
Fesahat, F., & Tseng, L. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing HPLC Methods [sigmaaldrich.com]
large-scale synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
An Application Note and Protocol for the Large-Scale Synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Introduction
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds known for a wide range of biological activities. The presence of both a carboxylic acid and a nitro group provides versatile handles for further chemical modification, making it a valuable building block in drug discovery and development.
This document provides a comprehensive guide for the large-scale synthesis of this molecule, designed for researchers, chemists, and process development professionals. The protocol is structured as a two-step process, beginning with an aza-Michael addition to form an ester intermediate, followed by its saponification. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up, ensuring a robust and reproducible manufacturing process.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Aza-Michael Addition: Reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl acrylate to form the ethyl ester intermediate.
-
Saponification: Base-mediated hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Caption: Overall two-step synthetic route.
Mechanistic Insights and Rationale
Step 1: Aza-Michael Addition
The first step is a conjugate addition reaction, specifically an aza-Michael addition, where the pyrazole nitrogen acts as the nucleophile.[1] The N-H proton of the pyrazole is weakly acidic and can be abstracted by a base, generating a pyrazolate anion. This anion is a potent nucleophile that attacks the electron-deficient β-carbon of ethyl acrylate, an α,β-unsaturated ester.[2]
Choice of Base: The selection of the base is critical. A mild, non-nucleophilic organic base such as triethylamine (TEA) is often preferred for this transformation on a large scale. It is strong enough to facilitate the reaction without promoting significant side reactions like acrylate polymerization or ester hydrolysis.
Regioselectivity: Substituted pyrazoles can exist as tautomers, potentially leading to two different N-alkylation products. In the case of 5-methyl-3-nitro-1H-pyrazole, the electronic effect of the nitro group and the steric hindrance from the methyl group favor alkylation at the N1 position, leading to the desired product.
Step 2: Saponification (Ester Hydrolysis)
The conversion of the intermediate ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis, a process known as saponification.[3] The reaction involves the nucleophilic attack of a hydroxide ion (from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the acid is immediately deprotonated to form the carboxylate salt.
Workup: The final product is isolated by acidifying the reaction mixture. The addition of a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution. Careful control of the final pH is crucial for maximizing yield and ensuring product purity.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable personal protective equipment (PPE).
Part A: Synthesis of Ethyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-methyl-3-nitro-1H-pyrazole | 141.10 | 780 g | 5.53 | 1.0 |
| Ethyl Acrylate | 100.12 | 610 g (663 mL) | 6.09 | 1.1 |
| Triethylamine (TEA) | 101.19 | 84 g (115 mL) | 0.83 | 0.15 |
| Ethanol (200 proof) | 46.07 | 7.8 L | - | - |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 5-methyl-3-nitro-1H-pyrazole (780 g) and ethanol (7.8 L). Begin stirring to form a slurry.
-
Base Addition: Add triethylamine (84 g) to the reactor.
-
Acrylate Addition: Slowly add ethyl acrylate (610 g) to the reaction mixture over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using the reactor jacket.
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots every 2 hours and analyzing by TLC or HPLC to confirm the consumption of the starting pyrazole.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Concentrate the reaction mixture under reduced pressure to remove approximately 70-80% of the ethanol.
-
Crystallization and Isolation: Cool the concentrated slurry to 0-5°C and stir for at least 2 hours to promote crystallization. Filter the product using a suitable funnel or centrifuge.
-
Washing: Wash the filter cake with cold (0-5°C) ethanol (2 x 500 mL) to remove residual impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 45-50°C until a constant weight is achieved.
Expected Yield: 1.1 - 1.2 kg (83-90%) of a crystalline solid.
Part B: Hydrolysis to 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl 3-(...)-propanoate | 241.21 | 1.1 kg | 4.56 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 274 g | 6.84 | 1.5 |
| Ethanol | 46.07 | 5.5 L | - | - |
| Deionized Water | 18.02 | 5.5 L | - | - |
| Hydrochloric Acid (37%) | 36.46 | ~675 mL | ~8.21 | ~1.8 |
Procedure:
-
Reactor Setup: Use the same 20 L reactor, cleaned and dried, equipped for atmospheric stirring.
-
Base Solution: In the reactor, dissolve sodium hydroxide (274 g) in deionized water (5.5 L). This is an exothermic process; allow the solution to cool to room temperature.
-
Ester Addition: Add ethanol (5.5 L) to the caustic solution, followed by the slow addition of the ester intermediate (1.1 kg) in portions to manage any clumping.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the disappearance of the starting ester by TLC or HPLC.
-
Cooling and Filtration: Once hydrolysis is complete, cool the reaction mixture to 15-20°C. If any particulate matter is present, perform a clarification filtration.
-
Acidification and Precipitation: Slowly add concentrated HCl (approx. 675 mL) to the clear solution. A significant exotherm will occur; maintain the temperature below 30°C. The product will begin to precipitate. Continue adding acid until the pH of the slurry is 1-2.
-
Isolation: Stir the resulting thick slurry at 15-20°C for 1-2 hours to ensure complete precipitation. Filter the solid product.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7) to remove inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.
Expected Yield: 850 - 900 g (87-92%) of the final product as a solid.[4]
Process Safety and Scale-Up Considerations
-
Exotherm Management: Both the initial Michael addition and the final acid-base neutralization are exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and efficient reactor cooling is essential to prevent thermal runaways.[5]
-
Solvent Selection: Ethanol is chosen as a relatively safe and environmentally benign solvent. For larger scales, solvent recovery and recycling should be considered to improve process economics.[5]
-
Handling of Reagents: Sodium hydroxide is highly corrosive. Ethyl acrylate is a lachrymator and flammable. Appropriate engineering controls and PPE are mandatory.
-
Dust Explosion Hazard: The dried, powdered final product may pose a dust explosion risk. Standard dust mitigation procedures should be followed during handling and packaging.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Test | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid |
| Mass Spec (MS) | [M+H]⁺ = 214.06 (for C₇H₉N₃O₄) |
| Purity (HPLC) | ≥98.0% |
Process Workflow Visualization
The following diagram illustrates the complete workflow for the large-scale synthesis.
Caption: Step-by-step large-scale production workflow.
References
-
ResearchGate. Hydrolysis reaction of pyrazinoate esters to POA and the corresponding...[Link]
-
National Center for Biotechnology Information. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. [Link]
- Google Patents. US20220033358A1 - Methods of producing pyrazole compounds.
-
Springer Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
National Center for Biotechnology Information. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H)-ones. [Link]
-
MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
-
ChemBK. 3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER. [Link]
-
Royal Society of Chemistry. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. [Link]
- Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. [Link]
-
MDPI. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
ChemRxiv. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
ResearchGate. Mechanism of amine-acrylate aza-Michael addition for curing polymer.... [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US20220033358A1 - Methods of producing pyrazole compounds - Google Patents [patents.google.com]
- 4. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis Troubleshooting
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, appearing in drugs like Celecoxib and Sildenafil, but their synthesis is not always straightforward.[1] This resource provides in-depth, field-tested answers to common side reactions and experimental roadblocks. We will explore the causality behind these issues and offer validated protocols to get your synthesis back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: "I'm getting a mixture of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity?"
Answer:
This is one of the most common challenges in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (a variation of the Knorr synthesis).[2][3] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound.[3]
Underlying Mechanism:
The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The selectivity is determined by which nitrogen of the substituted hydrazine attacks which carbonyl group and the relative stability of the intermediates. Factors like sterics, electronics of the substituents on both reactants, and reaction conditions play a crucial role. For instance, in the reaction of a fluorinated β-diketone with an arylhydrazine, a variety of trifluoromethylpyrazoles and stable hydroxy-pyrazoline intermediates can form, complicating the product profile.[4][5]
Troubleshooting Protocol & Solutions:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. While ethanol is common, it often leads to isomeric mixtures.[6]
-
Protocol: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can stabilize intermediates through hydrogen bonding, favoring one reaction pathway over the other.[6] A study on the synthesis of fluorinated Tebufenpyrad analogs showed that HFIP, in particular, yielded almost exclusively one regioisomer.[6]
-
-
pH Control: The reaction mechanism is acid-catalyzed.[2][3] Fine-tuning the pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.
-
Protocol: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid. Experiment with different acid catalysts and loadings to find the optimal condition for your specific substrates.[7]
-
-
Temperature Control: The reaction is often kinetically controlled.[4][5]
-
Protocol: Run the reaction at a lower temperature. This can slow down the reaction rate and amplify the energetic difference between the two competing pathways, often favoring the formation of the thermodynamically more stable product.
-
Data Summary: Solvent Effect on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Product 1 : Product 2) |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 75 : 25 |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 94 : 6 |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99 : 1 |
Table adapted from data presented in The Journal of Organic Chemistry for fluorinated tebufenpyrad analogs.[6]
Troubleshooting Flowchart for Regioselectivity Issues
Caption: Decision workflow for troubleshooting pyrazole regioisomer formation.
Question 2: "I'm trying to N-alkylate my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I direct the alkylation to a specific nitrogen?"
Answer:
This is a classic challenge stemming from the tautomerism of N-unsubstituted pyrazoles.[8] The proton can reside on either nitrogen, making both available for alkylation. Typically, direct alkylation with alkyl halides under basic conditions results in a mixture of regioisomers, which can be difficult to separate.[6][9] The final product ratio is influenced by sterics, the nature of the base, the electrophile, and the solvent.
Causality and Mechanistic Insights:
The regioselectivity of N-alkylation is a delicate balance. The pyrazole anion formed under basic conditions is ambident.
-
Steric Hindrance: Bulky substituents on the pyrazole ring (at C3 or C5) will generally direct the incoming alkyl group to the less hindered nitrogen atom.[10]
-
Electronic Effects: Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.
-
Counter-ion and Solvent: The cation from the base and the solvent can coordinate to the pyrazole anion, influencing which nitrogen is more accessible for alkylation.
Troubleshooting Protocol & Solutions:
-
Strategic Choice of Base and Conditions:
-
For N1-Alkylation of 3-Substituted Pyrazoles: A systematic study demonstrated that using potassium carbonate (K2CO3) in DMSO is highly effective for achieving regioselective N1-alkylation, -arylation, and -heteroarylation.[11]
-
Protocol: To a solution of your 3-substituted pyrazole in DMSO, add 1.5 equivalents of powdered K2CO3. Stir for 15 minutes, then add 1.1 equivalents of your alkylating agent. Stir at room temperature until completion (monitor by TLC/LCMS).
-
-
Directed Michael Addition (Catalyst-Free): For pyrazoles with an electron-withdrawing group, a catalyst-free Michael addition can provide exceptional regioselectivity.
-
Insight: A study achieved >99.9:1 regioselectivity for N1-alkylation by reacting pyrazoles with α,β-unsaturated esters or nitriles without any added catalyst, relying on attractive interactions between the molecules.[12]
-
Protocol: Dissolve the pyrazole and the Michael acceptor (e.g., ethyl acrylate) in a suitable solvent like acetonitrile or even neat. Heat the reaction mixture (e.g., to 60-80 °C) and monitor for completion.
-
-
Enzymatic Alkylation for Ultimate Selectivity: For high-value applications where absolute regioselectivity is critical, biocatalysis offers a powerful solution.
-
Insight: Engineered methyltransferases have been used in a two-enzyme cascade to perform N-alkylation of pyrazoles with >99% regioselectivity using simple haloalkanes.[9] While requiring specialized biological setups, this method provides unparalleled control.
-
Mechanism of Ambident Alkylation
Caption: Workflow for diagnosing and resolving failed aromatization in pyrazole synthesis.
References
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
Unit 4 Pyrazole. Slideshare. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic-Chemistry.org. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Science Publishing. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Publishing - Organic Chemistry Frontiers. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
Regioselective, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Recent Developments in the Chemistry of Pyrazoles. ResearchGate. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often fraught with challenges ranging from low yields to poor regioselectivity.[1][2][3][4]
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for pyrazole synthesis, and what are the key challenges?
The most prevalent and historically significant method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, commonly known as the Knorr pyrazole synthesis.[1][5][6] While straightforward, the primary challenges include:
-
Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomers can be formed.[1][6][7] Controlling which nitrogen of the hydrazine attacks which carbonyl is a critical optimization parameter.
-
Reaction Conditions: The reaction is sensitive to pH, temperature, and solvent, all of which can influence reaction rate, yield, and the formation of byproducts.[8][9]
-
Substrate Scope: Highly substituted or sterically hindered starting materials may exhibit low reactivity, requiring harsh conditions that can lead to degradation.[10]
Q2: My Knorr pyrazole synthesis is giving me a mixture of regioisomers. How can I improve selectivity?
Achieving high regioselectivity is a common optimization goal. The outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons.[6] Several factors are at play:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl group is generally attacked by the more nucleophilic nitrogen of the hydrazine.[7]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can block attack at the nearest carbonyl, directing it to the less hindered site.
-
Solvent Choice: The solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[7] Aprotic dipolar solvents (e.g., DMF, DMAc) have also been used to enhance selectivity.[11]
-
pH Control: Acid catalysis is crucial for the reaction, but the pH must be carefully controlled.[5][8] For hydrazine hydrochlorides, adding a base like sodium acetate can buffer the system and improve the reaction profile.[12]
Q3: Beyond the Knorr synthesis, what other modern methods are available?
While the Knorr synthesis is a workhorse, several other effective methods have been developed:
-
1,3-Dipolar Cycloadditions: Reactions involving diazo compounds or nitrilimines with alkynes or alkenes offer an alternative route, often with excellent control over regioselectivity.[2][11]
-
Multicomponent Reactions (MCRs): These strategies combine three or more starting materials in a one-pot synthesis, offering high efficiency and molecular diversity.[13][14][15][16]
-
Metal-Catalyzed Syntheses: Various transition metals, including copper, silver, ruthenium, and iron, catalyze novel pyrazole formations through mechanisms like C-N cross-coupling or dehydrogenative coupling of diols.[1][17][18][19] Silver triflate (AgOTf), for example, has been used for the rapid and high-yield synthesis of 3-CF3-pyrazoles at room temperature.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield
Q: I've set up my reaction, but after several hours, TLC analysis shows mostly unreacted starting material or very little product. What's going wrong?
Low or no product formation can be attributed to several factors, from catalyst inefficiency to suboptimal reaction conditions.
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Causality & Solutions:
-
Catalyst Inefficiency: Many pyrazole syntheses, particularly the Knorr reaction, are acid-catalyzed.[5][6] Without a catalyst, the reaction may not proceed at all.[1]
-
Solution: Ensure you have added a catalyst. If using an acid catalyst like acetic acid, ensure it is of sufficient concentration. For reactions involving hydrazine salts (e.g., phenylhydrazine HCl), the inherent acidity may be sufficient, but buffering with a weak base like sodium acetate can sometimes improve results by freeing the hydrazine base.[12] For modern syntheses, ensure your chosen metal catalyst or organocatalyst is active and not poisoned by impurities.
-
-
Inappropriate Temperature: Temperature plays a critical role. While heating often accelerates the reaction, excessive heat can cause degradation of starting materials or the final product.[9] Conversely, some reactions require elevated temperatures to overcome activation energy barriers.
-
Solution: Start the reaction at room temperature and monitor progress. If slow, gradually increase the temperature (e.g., to 60-80 °C) while monitoring by TLC.[1][20] Some studies have shown that yields can improve up to a certain temperature and then decrease, highlighting the need for careful optimization.[20]
-
-
Poor Reactant Quality or Reactivity:
-
Purity: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower yields.[9]
-
Reactivity: Amines or hydrazines with strong electron-withdrawing groups are less nucleophilic and may react very slowly.[10] Similarly, sterically hindered reactants can prevent the necessary bond formations.
-
Solution: Purify starting materials if their quality is questionable. If dealing with a poorly reactive amine, you may need to switch to more forcing conditions (higher temperature, stronger acid catalyst) or a different synthetic route entirely.
-
Problem 2: Significant Byproduct Formation
Q: My reaction produces the desired pyrazole, but I'm also getting a significant amount of a major byproduct. How do I identify and suppress it?
The most common byproduct in the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls is the corresponding furan, and similar side reactions can occur in pyrazole synthesis.[9][10] Discoloration (yellow/red) from hydrazine-related impurities is also common.[12]
Key Causes and Mitigation Strategies:
-
Incorrect pH: Excessively strong acidic conditions (pH < 3) can favor the acid-catalyzed intramolecular cyclization and dehydration of the 1,3-dicarbonyl compound itself, leading to furanone or other degradation products before it can react with the hydrazine.[9]
-
Oxidation/Degradation of Hydrazine: Hydrazines can be sensitive and prone to oxidation, leading to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[12] Ensure the hydrazine is of high purity and stored correctly.
-
-
Purification: Sometimes byproducts are unavoidable.
-
Solution: If the byproduct has different polarity from your product, column chromatography is effective. For colored impurities that streak on silica, washing a silica plug with a non-polar solvent (like toluene or hexanes) can remove them before eluting the desired product with a more polar solvent system.[12]
-
Problem 3: Reaction Stalls or is Incomplete
Q: The reaction starts well, but then stalls, leaving a significant amount of starting material even after prolonged reaction times. Why?
A stalling reaction often points to an equilibrium issue or catalyst deactivation.
-
Water Removal: The final step of the Knorr synthesis is a dehydration to form the aromatic pyrazole ring.[6] In some solvent systems, the accumulation of water can slow or stop this final, often rate-limiting, step.
-
Solution: While many modern protocols are robust, if you suspect water is an issue, you can try running the reaction in a solvent that allows for its azeotropic removal (e.g., toluene with a Dean-Stark apparatus). However, simpler solutions like switching to an aprotic solvent might be more practical.[11]
-
-
Catalyst Deactivation: The catalyst may be consumed in a side reaction or its activity may be inhibited by the product as it forms (product inhibition).
-
Solution: In some cases, adding a fresh portion of the catalyst mid-reaction can help push it to completion. This is more relevant for metal-catalyzed reactions where the active species might degrade over time.
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis
| Catalyst Type | Example(s) | Typical Loading | Conditions | Advantages | Disadvantages | Reference(s) |
| Acid Catalyst | Acetic Acid, TsOH | Catalytic to stoichiometric | Room Temp to Reflux | Inexpensive, readily available, effective for Knorr synthesis. | Can lead to byproducts if too strong, may require heat. | [5][6][17] |
| Silver Catalyst | AgOTf | 1 mol% | Room Temperature | Very fast reactions, high yields, mild conditions. | Higher cost than simple acids. | [1][17] |
| Copper Catalyst | Copper Triflate (Cu(OTf)₂) | Catalytic | Varies | Enables novel transformations (e.g., aerobic oxidation). | May require specific ligands or additives. | [1][18] |
| Nano Catalyst | Nano-ZnO, Co₃O₄-SiO₂ | Catalytic | Varies (often mild) | Environmentally friendly, high yields, easy purification, reusable. | Catalyst preparation may be required. | [1][11] |
| Organocatalyst | Imidazole, L-tyrosine | Catalytic | Varies | Metal-free, often green conditions (e.g., in water). | Substrate scope may be limited. | [16] |
Optimized Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol provides a robust starting point for a classic Knorr synthesis, with notes on key optimization checkpoints.
Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol (or Trifluoroethanol for improved regioselectivity[7])
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetone (1.0 eq) in ethanol (approx. 5-10 mL per gram of dicarbonyl).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 - 1.2 eq) to the stirred solution. An exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heating & Monitoring: Heat the reaction mixture to reflux (approx. 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes, using a mobile phase such as 30% ethyl acetate/70% hexane. The reaction is complete when the starting benzoylacetone spot is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product. Stir for 15-30 minutes in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing with cold water. If necessary, the crude product can be purified further by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Caption: Mechanism of the Knorr synthesis highlighting the critical step that determines regioselectivity.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Various methods for the synthesis of pyrazole. (n.d.).
- Unit 4 Pyrazole. (n.d.). Slideshare.
- detailed experimental protocol for Knorr pyrazole synthesis. (2025). Benchchem.
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- Optimization of reaction conditions. (n.d.).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. (2025). Benchchem.
- General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.).
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.).
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- troubleshooting guide for Paal-Knorr pyrrole synthesis. (2025). Benchchem.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). Benchchem.
- Knorr Pyrazole Synthesis advice. (2024). Reddit.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chemhelpasap.com [chemhelpasap.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Nitro-pyrazoles in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-pyrazole derivatives. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with these compounds in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively, ensuring the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding nitro-pyrazole stability.
Q1: My nitro-pyrazole compound shows decreasing potency in my biological assay over time. What could be the cause?
A: This is a classic sign of compound instability in the assay medium. Nitro-pyrazoles can be susceptible to degradation under various conditions, including hydrolysis at certain pH values, reaction with buffer components, or photodecomposition. The nitro group is strongly electron-withdrawing, which can make the pyrazole ring susceptible to nucleophilic attack by components in your buffer.[1][2][3] We recommend running a time-course stability study of your compound in the assay buffer without cells or other biological components to isolate and confirm the compound's intrinsic stability under those specific conditions.
Q2: I'm observing new, unexpected peaks in the LC-MS analysis of my aged stock solution. Are these impurities or degradation products?
A: While starting material impurities are possible, the appearance of new peaks in an aged solution strongly suggests degradation. The nature of these products depends on the degradation pathway. Common pathways include hydrolysis, nucleophilic substitution, and reduction of the nitro group.[4][5][6] To confirm, you should compare the chromatogram of a freshly prepared solution with the aged one. Performing a forced degradation study can help you proactively identify and characterize these potential degradants.[7][8]
Q3: How does pH affect the stability of nitro-pyrazoles in aqueous solutions?
A: The pH of the solution is a critical factor. The pyrazole ring itself is generally stable, but the presence of the electron-withdrawing nitro group can activate the ring for nucleophilic attack, a process that can be highly pH-dependent.[1][2]
-
Basic Conditions (High pH): Basic solutions can promote hydrolysis or nucleophilic attack by hydroxide ions, potentially leading to ring-opening or substitution reactions.
-
Acidic Conditions (Low pH): While often more stable than in basic conditions, extreme acidic environments can also catalyze hydrolysis. The optimal pH for stability is compound-specific and must be determined experimentally.
Q4: Are nitro-pyrazoles sensitive to light?
A: Yes, nitroaromatic compounds are frequently photosensitive.[7][8] Exposure to light, particularly UV wavelengths, can induce photolytic degradation. This can involve complex free-radical mechanisms or photo-oxidation.[7] It is a standard best practice to protect all solutions containing nitro-pyrazoles from light by using amber vials or wrapping containers in aluminum foil and minimizing exposure during experimental manipulations.[9]
Q5: What is the best solvent for preparing and storing stock solutions of nitro-pyrazoles?
A: Due to the often-poor aqueous solubility of these compounds, a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used for stock solutions.[9] However, it is crucial to use anhydrous-grade solvents, as residual water can promote slow hydrolysis over time, even at low temperatures. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[9]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving stability-related issues.
Issue 1: Inconsistent or Non-Reproducible Biological Data
-
Symptoms: High variability between replicate wells, different results from day-to-day experiments, or a gradual loss of activity over the course of an experiment.
-
Causality: This often points to the compound degrading in the aqueous assay buffer during incubation. The rate of degradation may be sensitive to small variations in temperature, light exposure, or incubation time, leading to inconsistent results.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent biological data.
Issue 2: Appearance of Degradation Products in Analytical Runs
-
Symptoms: New peaks observed in HPLC, UPLC, or LC-MS analyses, often with a corresponding decrease in the area of the parent compound peak.
-
Causality: The compound is chemically transforming due to instability in the solvent, exposure to environmental factors (light, heat), or reactivity with other sample components. The electron-deficient nature of the nitro-pyrazole ring makes it a target for nucleophiles.[2][5]
Potential Degradation Pathways
The primary degradation pathways for nitro-pyrazoles in solution include:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyrazole ring, making it susceptible to attack by nucleophiles (e.g., OH⁻ from water, amines from buffers like Tris, or thiols like DTT or glutathione). This can result in the displacement of a substituent or a hydrogen atom on the ring.[1][4]
-
Hydrolysis: At extreme pH, water can act as a nucleophile, leading to hydroxylated products or, in more severe cases, ring cleavage. The stability of related nitrogenous heteroaryl compounds is known to be pH-dependent.[10]
-
Photodegradation: Energy from light absorption can promote the compound to an excited state, leading to bond cleavage or reaction with oxygen, generating a variety of complex products. Nitroaromatic functional groups are known to introduce photosensitivity.[7][8]
-
Reduction of the Nitro Group: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities. This is particularly relevant in biological systems with reductive enzymes but can also be initiated by certain reagents or metal contaminants.[6]
Caption: Common degradation pathways for nitro-pyrazoles in solution.
Section 3: Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of your nitro-pyrazole, a forced degradation (stress testing) study is essential. This involves intentionally degrading the compound under more severe conditions than in typical experiments.[7][11] The goal is to generate potential degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all degradants.[12]
Objective: To identify the likely degradation products of a nitro-pyrazole, understand its degradation pathways, and validate an analytical method for stability testing.[7]
Stress Conditions Summary
| Stress Condition | Reagent/Condition | Typical Concentration | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp to 70°C | Up to 7 days | Hydrolysis |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp to 70°C | Up to 7 days | Hydrolysis, Nucleophilic Attack |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | Up to 24 hours | Oxidation of ring or substituents |
| Thermal | Dry Heat / Solution | > 60°C | > 60°C | Up to 7 days | Thermolysis |
| Photolytic | UV/Visible Light | > 1.2 million lux hours | Room Temp | Variable | Photodegradation |
Table based on ICH guidelines and common practices.[7][8]
Step-by-Step Methodology
-
Prepare Stock Solution: Prepare a stock solution of your nitro-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Set Up Stress Samples: For each condition, mix the stock solution with the stressor solution. A typical ratio is 1:1 (v/v).
-
Example (Acid Hydrolysis): Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.
-
Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of the solvent used for the stressor (e.g., water for acid/base hydrolysis).
-
-
Incubation:
-
Place the acid, base, and oxidative samples at the chosen temperature (start with room temperature).
-
Place the thermal stress sample in an oven or heating block.
-
Place the photolytic stress sample in a photostability chamber. Wrap a control sample in foil and place it alongside to serve as a dark control.
-
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This is critical to stop the degradation reaction before analysis.
-
Dilute all samples (including the quenched ones and controls) with the analytical mobile phase to a suitable concentration for detection (e.g., 10-50 µg/mL).
-
-
Analytical Method:
-
Analyze all samples using a validated stability-indicating HPLC method, typically with a C18 column and a gradient elution of water/acetonitrile with a modifier like formic acid or TFA.
-
Use a Photodiode Array (PDA) detector to check for peak purity and identify any spectral changes.
-
Couple the method to a Mass Spectrometer (LC-MS) to obtain mass information for the parent compound and any new peaks, which is crucial for identifying degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of stressed samples to the control sample.
-
Calculate the percentage of degradation for the parent peak.
-
Analyze the mass spectra of new peaks to propose structures for the degradation products.
-
References
- Al-Omar, M. A. (2010). Pyrazole: A review of its pharmacological and toxicological properties. European Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2021). 8.
-
Pawar, S. S., & Ragit, S. S. (2020). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
-
Organic Letters. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
- ResearchGate. (2025).
-
ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
-
ACS Publications. (2024). The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. Journal of Chemical & Engineering Data. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
Jaworska, M., & Szatylowicz, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry. [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
- ResearchGate. (2018).
- ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
MDPI. (2022). Special Issue : Nitro Group Containing Drugs. Pharmaceuticals. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
ACS Publications. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. [Link]
-
UBC Chemistry. (2008). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- ResearchGate. (2017).
- ResearchG
-
Xiong, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2015). Experimental and theoretical investigation of optical nonlinearities in (nitrovinyl)-1H-pyrazole derivative. [Link]
- ResearchGate. (2024).
-
Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
- ResearchGate. (2024).
-
Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. [Link]
- ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
-
PubMed. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]
- ResearchGate. (2020).
-
ACS Publications. ACS Catalysis Journal. [Link]
-
MDPI. (2020). Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Application. Water. [Link]
- ResearchGate. (2018). An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Minimizing Byproduct Formation in Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic and powerful reaction. By understanding the underlying mechanisms and critical parameters, you can significantly minimize the formation of unwanted byproducts and improve the yield and purity of your target pyrazole.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable protocols.
Q1: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomers is a frequent challenge in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The outcome is governed by a delicate interplay of steric and electronic effects, as well as reaction conditions.[2]
Underlying Causes:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound.[3] A bulky substituent on the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl.[2]
-
Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]
-
Reaction pH: The pH of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is preferentially protonated, which reduces its nucleophilicity and favors attack by the less hindered, less basic nitrogen.[2][4]
-
Solvent Choice: The solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[5] Aprotic dipolar solvents, such as N,N-dimethylacetamide, have also been reported to improve regioselectivity compared to conventional solvents like ethanol.[6][7]
Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for regioisomer control.
Experimental Protocol for Optimizing Regioselectivity:
-
pH Optimization:
-
Set up a series of small-scale reactions at different pH values. For example, prepare reactions buffered at pH 2, 4, and 7.
-
Use a suitable buffer system or add a controlled amount of acid (e.g., acetic acid, hydrochloric acid).[8][9]
-
Monitor the reaction progress and the ratio of regioisomers by a suitable analytical technique like HPLC or ¹H NMR.
-
It has been reported that acidic conditions can significantly accelerate the rate of pyrazole formation.[4]
-
-
Solvent Screening:
-
Conduct the reaction in a range of solvents with varying polarities and properties.
-
Recommended solvents for screening:
-
Maintain consistent concentration and temperature across all experiments to ensure a valid comparison.
-
-
Two-Step Synthesis:
-
In some cases, carrying out the reaction in two distinct steps can afford a single, isomerically pure product.[10]
-
Step 1: Hydrazone Formation: React the 1,3-dicarbonyl compound with the hydrazine under milder conditions (e.g., lower temperature, neutral pH) to selectively form the hydrazone intermediate.
-
Step 2: Cyclization: Isolate the hydrazone and then subject it to cyclization conditions (e.g., heating, acid catalysis) to yield the desired pyrazole.
-
Q2: My reaction is sluggish, and I'm observing incomplete conversion and the formation of a stable hydrazone intermediate. What can I do to drive the reaction to completion?
A2: The accumulation of a hydrazone intermediate suggests that the initial condensation is occurring, but the subsequent intramolecular cyclization and dehydration steps are rate-limiting.[11]
Underlying Causes:
-
Insufficient Activation of the Second Carbonyl: The second carbonyl group may not be sufficiently electrophilic to undergo intramolecular attack by the hydrazone nitrogen.
-
Low Reaction Temperature: The activation energy for the cyclization and dehydration steps may not be met at the current reaction temperature.
-
Unfavorable pH: While acidic conditions generally favor the reaction, an inappropriate pH can hinder cyclization.[4] At pH 7, the initial hydrazone may form but not cyclize, while at pH 8.5, even hydrazone formation can be minimal.[4]
Strategies to Promote Cyclization:
| Strategy | Rationale | Recommended Action |
| Acid Catalysis | Protonation of the remaining carbonyl oxygen increases its electrophilicity, facilitating the intramolecular nucleophilic attack.[3][4][12] | Add a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) or a Lewis acid to the reaction mixture. |
| Increased Temperature | Provides the necessary activation energy for the cyclization and dehydration steps. | Heat the reaction mixture to reflux in a suitable solvent. |
| Choice of Hydrazine Salt | Using a hydrazine salt (e.g., hydrazine hydrochloride, hydrazine sulfate) can provide an in-situ source of acid and may improve handling. | Substitute the free hydrazine base with its corresponding salt. |
Experimental Protocol to Drive a Sluggish Reaction:
-
Reagent and Solvent Setup:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine or hydrazine salt.
-
-
Catalyst Addition:
-
Introduce a catalytic amount of glacial acetic acid (e.g., 3 drops for a 3 mmol scale reaction).[13]
-
-
Heating:
-
Heat the reaction mixture to approximately 100°C with stirring.[13]
-
-
Monitoring:
-
Monitor the consumption of the starting materials and the hydrazone intermediate by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and induce precipitation of the product, for example, by adding water.[13]
-
Collect the product by filtration.
-
Q3: My final product is discolored (e.g., yellow/red), and I suspect side reactions involving the hydrazine. How can I obtain a cleaner product?
A3: Discoloration often points to the formation of impurities, which can arise from the decomposition or side reactions of the hydrazine starting material, especially if it is not of high purity or is used in a large excess.[14]
Underlying Causes:
-
Hydrazine Decomposition: Hydrazines can be unstable and may decompose, leading to colored byproducts.
-
Oxidation: Hydrazines are susceptible to oxidation, which can generate colored impurities.
-
Side Reactions of the 1,3-Dicarbonyl: The dicarbonyl compound itself might be unstable under the reaction conditions and undergo self-condensation or other side reactions.[14]
Strategies for a Cleaner Reaction:
-
Use High-Purity Reagents: Ensure that both the 1,3-dicarbonyl compound and the hydrazine are of high purity.
-
Control Stoichiometry: Use a minimal excess of hydrazine (e.g., 1.1 to 2 equivalents) to minimize side reactions.[15]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine.[14]
-
Purification: If impurities are still present, consider a purification step beyond simple precipitation and filtration. A silica gel plug filtration can be effective in removing colored impurities.[14]
Purification Protocol for a Discolored Product:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent.
-
Silica Plug Preparation: Prepare a short column (plug) of silica gel in a funnel or a disposable column.
-
Loading: Load the dissolved product onto the silica plug.
-
Elution of Impurities: Wash the plug with a non-polar solvent (e.g., toluene, hexanes) to elute the colored impurities.[14]
-
Elution of Product: Elute the desired pyrazole product with a more polar solvent (e.g., ethyl acetate, diethyl ether).[14]
-
Solvent Removal: Remove the solvent from the product-containing fractions under reduced pressure.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine or its derivative, typically in the presence of an acid catalyst, to form a pyrazole.[1][3][16]
The generally accepted mechanism proceeds through the following steps:
-
Hydrazone Formation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[13] This step is often acid-catalyzed.[3][12]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate (a hydroxylpyrazolidine).[11]
-
Dehydration: The hydroxylpyrazolidine intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[11]
Sources
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Scaling Up Production of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during process development and manufacturing. Our focus is on ensuring scientific integrity, process robustness, and safety at every stage.
Section 1: Synthesis Pathway Overview & Key Control Points
The production of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is typically achieved through a two-step sequence involving the nitration of a pyrazole precursor followed by an aza-Michael addition to introduce the propanoic acid side chain. The strategic order of these steps is critical for minimizing side-product formation and simplifying purification.
The recommended pathway involves the initial nitration of 5-methylpyrazole to form 5-methyl-3-nitropyrazole. This intermediate is then subjected to a base-catalyzed aza-Michael addition with acrylic acid. This route is generally preferred because the electron-withdrawing nature of the nitro group increases the acidity of the pyrazole N-H proton, facilitating the Michael addition.
Caption: Recommended synthetic workflow for the target compound.
Section 2: Frequently Asked Questions (FAQs)
Synthesis Strategy & Optimization
Q1: My nitration of 5-methylpyrazole is producing a mixture of 3-nitro and 4-nitro isomers. How can I improve regioselectivity for the desired 3-nitro product?
A1: This is a common challenge. The regioselectivity of pyrazole nitration is highly dependent on reaction conditions.
-
Mechanism Insight: The direct nitration of pyrazoles with mixed acids (HNO₃/H₂SO₄) can be complex. Often, the reaction proceeds through an initial N-nitration to form an N-nitropyrazole intermediate, which then undergoes thermal or acid-catalyzed rearrangement to the C-nitro derivatives.[1][2] The 3(5)-position is often favored electronically.
-
Recommended Action:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the nitrating agent to control the exothermic reaction and potentially favor the kinetic product.
-
Order of Addition: Add the pyrazole substrate to the pre-mixed cold nitrating acids slowly. This maintains a consistent excess of the nitrating agent and can prevent localized temperature spikes.
-
Acid Ratio: The composition of the mixed acid is crucial. A higher concentration of sulfuric acid promotes the formation of the nitronium ion (NO₂⁺), the active electrophile, but can also influence isomer ratios.[3] Experiment with slight variations in the HNO₃:H₂SO₄ ratio to find the optimal selectivity.
-
Q2: The aza-Michael addition of 5-methyl-3-nitropyrazole to acrylic acid is slow and gives low yields. What can I do to improve this step?
A2: Sluggish Michael additions are typically due to insufficient nucleophilicity of the pyrazole or suboptimal reaction conditions.
-
Causality: The N-H of the nitropyrazole is acidic, but a suitable base is required to generate the pyrazolate anion, which is the active nucleophile. The choice of base and solvent is critical.[4][5]
-
Troubleshooting Steps:
-
Base Selection: While organic bases like triethylamine (TEA) can be used, inorganic bases are often more effective. Cesium carbonate (Cs₂CO₃) is highly effective for promoting aza-Michael additions of azoles due to its high solubility in organic solvents and the "cesium effect".[4][5] Other options include K₂CO₃ or DBU.
-
Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they can dissolve the pyrazolate salt and promote the reaction.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate without promoting significant side reactions. Monitor for potential polymerization of acrylic acid.
-
Stoichiometry: Using a slight excess of acrylic acid (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Work-up and Purification
Q3: My crude product after work-up is a dark, viscous oil that is difficult to handle and purify. How can I obtain a solid?
A3: Product oiling out is a frequent issue in scale-up, often caused by residual impurities or solvent.
-
Initial Work-up: Ensure the work-up procedure effectively removes inorganic salts and residual acids. After quenching the reaction, perform a thorough extraction with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) and wash the organic layer with brine to remove water-soluble impurities.
-
Solvent Removal: Use a rotary evaporator to remove the bulk solvent, but then switch to a high vacuum line for several hours to remove trace amounts of high-boiling solvents like DMF, which can inhibit crystallization.
-
Inducing Crystallization:
-
Anti-Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a non-polar anti-solvent (e.g., hexanes, heptane) with vigorous stirring until turbidity persists. Allow it to stand, or cool it, to promote crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, use it to seed the supersaturated solution.
-
Trituration: Vigorously stir the oil with a poor solvent (like hexanes or ether). This can sometimes break up the oil and induce solidification.
-
Q4: Standard crystallization isn't removing a key impurity with a very similar polarity to my product. What are my purification options at scale?
A4: When co-crystallization fails, alternative methods are necessary.
-
pH-Based Extraction: Since your target molecule is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude material in an organic solvent and extract it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move to the aqueous layer as its carboxylate salt, while non-acidic impurities remain in the organic layer. Afterward, carefully re-acidify the aqueous layer with HCl to pH ~2-3 to precipitate the purified product, which can then be filtered.
-
Salt Formation and Crystallization: Convert the crude acidic product to a salt using a suitable base (e.g., dicyclohexylamine or another amine) in a solvent like isopropanol or ethyl acetate. Crystalline salts often have very different solubility profiles than the free acid, allowing for effective purification. The pure salt can then be treated with acid to regenerate the final product.
-
Preparative Chromatography: While costly at a large scale, medium-pressure liquid chromatography (MPLC) is a viable option for high-value compounds.[6] It offers much better separation than traditional flash chromatography.
Section 3: Troubleshooting Guides
Table 1: Nitration Step Troubleshooting
| Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction runaway / uncontrolled exotherm | 1. Addition rate of substrate/reagent is too fast.2. Inadequate cooling capacity for the vessel size. | 1. Reduce the addition rate significantly.2. Ensure the cooling bath is at its lowest set point before starting addition.3. For larger scales, consider a jacketed reactor with a chiller for superior heat transfer. |
| Low Yield / Incomplete Conversion | 1. Insufficient nitrating agent.2. Reaction time is too short or temperature too low.3. Degradation of starting material or product. | 1. Use a slight excess (1.05-1.1 eq) of nitric acid.2. Monitor reaction by TLC/HPLC; allow to stir longer or warm slightly (e.g., to 25°C) after addition is complete.3. Maintain low temperatures to prevent decomposition, which can occur in strong acid systems.[3] |
| Formation of dinitrated species | 1. Reaction temperature is too high.2. Excessive amount of nitrating agent. | 1. Strictly maintain low temperature (0-5°C).2. Use no more than 1.1 equivalents of nitric acid. |
Table 2: Aza-Michael Addition Troubleshooting
| Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction stalls at ~50% conversion | 1. Base is not strong enough or is consumed.2. Reversible reaction equilibrium reached. | 1. Switch to a more effective base like Cs₂CO₃.[5]2. Use a slight excess of acrylic acid (1.1 eq) to push the equilibrium forward. |
| Polymerization of acrylic acid observed | 1. Reaction temperature is too high.2. Presence of radical initiators (impurities). | 1. Reduce reaction temperature.2. Add a small amount of a radical inhibitor like hydroquinone or BHT to the reaction mixture. |
| Formation of di-adduct (alkylation at both N1 and N2) | This is sterically and electronically disfavored but could indicate harsh conditions. | 1. Use milder conditions (lower temperature, weaker base).2. Ensure the pyrazole is fully deprotonated to the mono-anion before the Michael acceptor is added. |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-3-nitro-1H-pyrazole
-
Safety: This procedure involves strong, corrosive acids and a highly exothermic reaction. Perform in a well-ventilated fume hood with appropriate PPE (lab coat, gloves, safety glasses, face shield). Have a base bath (e.g., sodium bicarbonate solution) ready for quenching.
-
To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge concentrated sulfuric acid (98%, 3.0 vol).
-
Cool the reactor to 0-5°C using a circulating chiller.
-
Slowly add fuming nitric acid (90%, 1.05 eq) to the sulfuric acid, ensuring the internal temperature does not exceed 15°C. Stir the resulting nitrating mixture for 15 minutes at 0-5°C.
-
In a separate vessel, dissolve 5-methylpyrazole (1.0 eq) in concentrated sulfuric acid (2.0 vol).
-
Add the 5-methylpyrazole solution dropwise to the cold nitrating mixture over 1-2 hours, maintaining an internal temperature of 0-10°C.
-
After the addition is complete, allow the mixture to stir at 10°C for an additional 1 hour. Monitor reaction completion by HPLC.
-
Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice (10 vol), ensuring the quench temperature stays below 25°C.
-
The product may precipitate. If not, adjust the pH to ~5-6 with a cold 50% NaOH solution to induce precipitation.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 40°C.
Protocol 2: Aza-Michael Addition and Crystallization
-
Charge the reactor with 5-methyl-3-nitro-1H-pyrazole (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and acetonitrile (5 vol).
-
Stir the slurry for 30 minutes at room temperature.
-
Add acrylic acid (1.1 eq) dropwise. A mild exotherm may be observed.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours, or until HPLC analysis shows complete consumption of the starting nitropyrazole.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, likely as an oil or waxy solid.
-
Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate (approx. 3 vol). While hot, slowly add heptane (approx. 6-8 vol) until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, then further cool to 0-5°C for at least 2 hours.
-
Filter the crystalline product, wash with a cold 20:80 mixture of ethyl acetate/heptane, and dry under vacuum at 40°C to yield the final product.
Section 5: Visualization of Troubleshooting Logic
This decision tree provides a logical workflow for addressing purification challenges, particularly when the crude product fails to solidify.
Caption: Decision tree for troubleshooting product isolation and purification.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. Available at: [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry. Available at: [Link]
-
A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Europe PMC. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
-
Aza-Michael addition of pyrazoles to crotonic acid. ResearchGate. Available at: [Link]
-
Conversions after given time of the aza‐Michael addition of 1 and 2 to.... ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate. Available at: [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Publishing. Available at: [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
resolving regioisomer formation in pyrazole synthesis.
Technical Support Center: Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling the formation of regioisomers. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in classical pyrazole synthesis?
The formation of regioisomers in pyrazole synthesis, particularly in the widely used Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The hydrazine molecule has two distinct nitrogen atoms (α and β) that can initiate the condensation reaction. The initial nucleophilic attack by one of these nitrogen atoms on one of the two non-equivalent carbonyl groups of the diketone dictates the final substitution pattern of the pyrazole ring. Since there are two possible sites of initial attack on the diketone and two different nucleophilic nitrogens on the hydrazine, a mixture of two regioisomers can be formed.[4][5]
Q2: Which factors have the most significant impact on the regioisomeric ratio?
The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen to a specific carbonyl group, favoring attack at the less hindered position.[6]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[4] Similarly, the nucleophilicity of the two hydrazine nitrogens can be different. For instance, in phenylhydrazine, the NH2 group is generally considered the more nucleophilic nitrogen.[7]
-
Reaction Conditions: pH, solvent, temperature, and the presence of catalysts can dramatically influence the reaction pathway and, consequently, the regioisomeric ratio.[5][8] For example, acidic conditions can protonate a carbonyl group, increasing its electrophilicity and influencing the site of initial attack.[9]
Q3: How can I reliably determine the regioisomeric ratio of my product mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10]
-
¹H NMR: The chemical shifts of the pyrazole ring protons (especially the C4-H) and the substituents will be different for each regioisomer. Careful integration of these distinct signals allows for quantification.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons of the pyrazole ring are particularly sensitive to the substitution pattern and provide clear evidence for the presence of different isomers.[11]
-
2D NMR (HSQC, HMBC, NOESY): For unambiguous assignment, 2D NMR techniques are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is especially useful as it can show long-range correlations (2-3 bonds) between protons and carbons, helping to definitively establish the connectivity of the substituents to the pyrazole core.[12] For example, observing a correlation from the N-substituent's protons to the C5 carbon confirms one regioisomer, while a correlation to the C3 carbon confirms the other.
Troubleshooting Guide: Controlling Regioisomer Formation
This section addresses common issues encountered during pyrazole synthesis and provides structured solutions.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.
Potential Causes & Suggested Solutions:
-
Cause A: Similar Carbonyl Reactivity.
-
Solution 1: Modify Reaction Conditions to Exploit Subtle Differences. The key is to alter the reaction conditions to favor one reaction pathway over the other.
-
pH Control: The rate-determining step and the preferred reaction pathway can be pH-dependent.[4] Running the reaction under strongly acidic or basic conditions can often favor the formation of one isomer. Acid catalysis protonates a carbonyl, increasing its electrophilicity, while base catalysis can proceed through enolate intermediates. A systematic screen of pH is recommended.
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states. Switching from a protic solvent like ethanol to an aprotic solvent like THF or toluene can alter the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases by minimizing solvent competition with the hydrazine nucleophile.[8][13]
-
-
-
Cause B: Insufficient Directing Effect of Substituents.
-
Solution 2: Redesign the 1,3-Dicarbonyl Synthon. If reaction conditions cannot force selectivity, modifying the starting material is the next logical step. Introduce a substituent with a strong electronic or steric bias.
-
Electronic Bias: Incorporate a potent electron-withdrawing group (e.g., -CF₃, -NO₂) or an electron-donating group (-OCH₃) adjacent to one of the carbonyls. This creates a significant electronic differentiation between the two carbonyl carbons.
-
Steric Bias: Replace a methyl group with a more sterically demanding group like tert-butyl or phenyl. This will strongly disfavor nucleophilic attack at the adjacent carbonyl.
-
-
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: The major regioisomer formed is the undesired one.
This indicates that the inherent electronic and steric factors of your substrates are directing the reaction away from your target molecule.
Potential Causes & Suggested Solutions:
-
Cause A: Preferential Attack at the "Wrong" Carbonyl. The more electrophilic carbonyl or the less sterically hindered carbonyl is leading to the undesired isomer.
-
Solution 1: Reverse Reactivity with a Protecting Group. It may be possible to temporarily mask the more reactive carbonyl group. For example, selectively form a ketal at the more reactive ketone. After the pyrazole formation, the protecting group can be removed. This multi-step approach, while longer, offers precise control.
-
Solution 2: Change the Synthetic Strategy. Instead of the classical 1,3-dicarbonyl + hydrazine condensation, consider alternative, often more regioselective, synthetic routes.[14]
-
[3+2] Cycloadditions: Reactions of sydnones with alkynes can provide highly regioselective access to polysubstituted pyrazoles.[15][16] Similarly, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[17]
-
From other Heterocycles: It is possible to synthesize pyrazoles from other heterocyclic systems, such as isoxazoles, which can sometimes offer a different regiochemical control.[14]
-
-
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Two competing pathways in Knorr synthesis.
Data Summary Table
The choice of solvent can be a critical, yet simple, parameter to adjust for improving regioselectivity. The following table illustrates the powerful effect of fluorinated alcohols compared to standard ethanol.
| R¹ Substituent | R³ Substituent | Solvent | Temp (°C) | Ratio (Desired : Undesired) | Reference |
| Phenyl | -CF₃ | Ethanol | RT | 55 : 45 | [8] |
| Phenyl | -CF₃ | TFE | RT | 85 : 15 | [8] |
| Phenyl | -CF₃ | HFIP | RT | 97 : 3 | [8] |
| 4-Cl-Phenyl | -CF₃ | Ethanol | RT | 60 : 40 | [8] |
| 4-Cl-Phenyl | -CF₃ | HFIP | RT | 99 : 1 | [8] |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. "Desired" refers to the 3-CF₃-5-Aryl isomer.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using HFIP
This protocol is adapted from methodologies that have demonstrated enhanced regioselectivity through the use of fluorinated alcohol solvents.[8]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (or its hydrochloride salt) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M solution)
-
(If using hydrazine salt) Sodium acetate (1.2 eq)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add HFIP to dissolve the starting material (to a concentration of approximately 0.2 M).
-
If using a hydrazine hydrochloride salt, add sodium acetate (1.2 eq) to the solution to liberate the free hydrazine.
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, remove the HFIP solvent under reduced pressure. Caution: HFIP is volatile and acidic; use appropriate ventilation and trapping.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the major regioisomer from any minor isomer and impurities.
-
Characterize the product and determine the final regioisomeric ratio using ¹H NMR spectroscopy.
Protocol 2: Definitive Isomer Assignment using HMBC NMR
This protocol outlines the steps for acquiring and interpreting an HMBC spectrum to unambiguously assign the structure of your pyrazole regioisomers.
Sample Preparation:
-
Prepare a concentrated sample (10-20 mg) of your purified pyrazole isomer (or the mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition (on a standard NMR Spectrometer):
-
Acquire standard 1D ¹H and ¹³C spectra to identify the chemical shifts of all signals.
-
Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).
-
Optimize the key parameter for long-range coupling, ¹J(C,H). A standard value of 145 Hz is a good starting point, and the long-range delay can be optimized for couplings of 8-10 Hz.
-
Acquire the 2D HMBC spectrum. This may take several hours depending on the sample concentration.
Data Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify the signals corresponding to the N-substituent (e.g., the N-CH₃ or N-CH₂-Ph protons).
-
Look for cross-peaks (correlations) from these N-substituent protons to the carbons of the pyrazole ring.
-
Result A: If a cross-peak exists between the N-substituent protons and the carbon at ~140-150 ppm (typical for C5), your isomer is the N1-C5 substituted pyrazole.
-
Result B: If a cross-peak exists between the N-substituent protons and the carbon at ~150-160 ppm (typical for C3), your isomer is the N1-C3 substituted pyrazole.
-
-
Use this definitive assignment to correlate with the data from your crude reaction mixture to accurately determine the regioisomeric ratio.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., Román, R., & Sanz-Cervera, J. F. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5622. Available at: [Link]
-
Elguero, J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. Available at: [Link]
-
Li, Y., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 27(19), 6543. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(11), 3137. Available at: [Link]
-
Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Knochel, P., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(17), 4552–4555. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
-
Chad Chemistry. (2019, January 19). Synthesis of Pyrazoles. YouTube. Available at: [Link]
- Carey, J. S., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(7), 370-383.
-
Burgart, Y. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7293. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Blacker, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12, 26867-26873. Available at: [Link]
-
Al-Azmi, A., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(7), 1731. Available at: [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]
-
Kim, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- Reddy, C. R., et al. (2010). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
-
Maiuolo, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1406. Available at: [Link]
-
Kim, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF. Available at: [Link]
-
Singh, S. P., et al. (2012). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
- Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 664-668.
-
Zora, M., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(21), 3897. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Welcome to the technical support center for researchers studying 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. This guide, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies for your experiments. As Senior Application Scientists, we provide insights grounded in established principles of chemical and biological degradation to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing unexpected peaks in my LC-MS analysis after incubating my compound in a biological matrix. What are the likely degradation products?
Answer:
It is highly probable that you are observing metabolites arising from the reduction of the nitro group, a common metabolic pathway for nitroaromatic compounds.[1][2][3] The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction, particularly by nitroreductases found in various organisms, including bacteria and mammals.[4]
Troubleshooting Steps & Expected Metabolites:
-
Initial Reduction Products: The initial step is often a two-electron reduction to form the corresponding nitroso derivative, followed by another two-electron reduction to the hydroxylamino species. These intermediates can be reactive.
-
Final Amine Metabolite: The most common and stable product of this pathway is the corresponding amino compound, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.
-
Analytical Confirmation: To confirm the identity of these unexpected peaks, it is advisable to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Tandem mass spectrometry (MS/MS) fragmentation can further help in structural elucidation.
Proposed Reductive Degradation Pathway:
Caption: Proposed reductive metabolism of the nitro group.
FAQ 2: My compound appears to be degrading in solution even without any biological components. What could be the cause?
Answer:
If you are observing degradation in a clean solution, you should consider the possibilities of photodegradation and hydrolysis. Nitroaromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[5] Additionally, the propanoic acid side chain or the pyrazole ring itself could be liable to hydrolysis under certain pH and temperature conditions.[6]
Troubleshooting Experimental Design:
| Potential Cause | Troubleshooting Steps | Expected Outcome if Hypothesis is Correct |
| Photodegradation | 1. Repeat the experiment in amber vials or in the dark.2. Expose a solution of the compound to a controlled UV light source and analyze for degradation products. | The compound will be stable in the dark. Accelerated degradation will be observed under UV light. |
| Hydrolysis | 1. Prepare solutions at different pH values (e.g., acidic, neutral, basic) and monitor stability over time.2. Analyze for the appearance of 5-methyl-3-nitro-1H-pyrazole (if the propanoic acid side chain is cleaved). | Degradation rates will vary with pH. The cleaved pyrazole core may be detected. |
Experimental Workflow for Stability Testing:
Sources
- 1. Reductive Metabolism of Nitroaromatic and Nitropolycyclic Aromatic Hydrocarbons | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states [pubmed.ncbi.nlm.nih.gov]
Pyrazole NMR Interpretation: A Troubleshooting Guide for Researchers
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the interpretation of Nuclear Magnetic Resonance (NMR) spectra for pyrazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve complex spectral puzzles. This guide is built on the principles of expertise, trustworthiness, and authoritative scientific grounding.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why do the proton signals for my N-unsubstituted pyrazole appear broad or disappear entirely?
This is a classic and frequently encountered issue that stems from the inherent chemical nature of N-unsubstituted pyrazoles: tautomerism .
Core Scientific Principle: N-unsubstituted pyrazoles exist as a dynamic equilibrium of two rapidly interconverting tautomers (1H-pyrazole and 2H-pyrazole, which are degenerate in the parent molecule). This exchange process often occurs on a timescale that is intermediate relative to the NMR experiment's timescale.
-
The "Why": When the rate of this proton exchange is comparable to the frequency difference between the signals for the N-H proton and its coupled partners, it leads to a phenomenon called "exchange broadening." In many cases, the N-H proton signal becomes so broad that it merges with the baseline and is not observable. The signals of the C-H protons (H3, H4, and H5) can also broaden, although usually to a lesser extent. This is because their chemical environment is averaged by the rapid tautomerization. For a detailed discussion on the effects of tautomerism on NMR spectra, see the work by Elguero et al. in "The Tautomerism of Heterocycles."
Troubleshooting Protocol:
-
Low-Temperature NMR: Cooling the sample slows down the rate of proton exchange. As the exchange rate decreases, the individual signals for the two tautomers may begin to resolve, or at the very least, the signals will sharpen significantly. A typical starting point would be to acquire a spectrum at 0 °C, and then incrementally decrease the temperature to -20 °C or -40 °C until sharp signals are observed.
-
Solvent Choice: The rate of exchange is highly dependent on the solvent.
-
Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intermolecular proton exchange is slower, often resulting in sharper signals compared to protic solvents.
-
Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents can accelerate proton exchange with the solvent itself, causing the N-H signal to disappear completely and potentially affecting the C-H signals. If you must use a protic solvent, be aware that the N-H will likely not be visible.
-
-
Acid/Base Addition: Adding a trace amount of acid can catalyze the exchange, potentially broadening the signals further. Conversely, adding a small amount of a non-nucleophilic base can sometimes deprotonate the pyrazole, forming the pyrazolate anion, which stops the tautomerism and results in a single, sharp set of signals (though the chemical shifts will be different). This should be done cautiously as it chemically modifies your sample.
Workflow for Diagnosing Tautomerism-Induced Broadening:
Caption: Troubleshooting workflow for broad pyrazole NMR signals.
Question 2: I have synthesized a substituted pyrazole, but I cannot distinguish between the 1,3- and 1,5-isomers. How can I assign the correct structure?
This is a critical challenge in synthetic chemistry, as reaction regioselectivity can be ambiguous. Standard 1D ¹H NMR is often insufficient for definitive assignment. The key lies in using two-dimensional (2D) NMR experiments that reveal through-bond and through-space correlations.
Core Scientific Principle: The connectivity between protons and carbons is unique for each isomer. Specifically, the long-range coupling (typically 2-3 bonds) between the N-substituent and the pyrazole ring protons will be different. Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool for this purpose.
Experimental Protocol: Isomer Assignment using HMBC
-
Acquire High-Quality Spectra: Obtain a standard ¹H NMR, ¹³C NMR, and a gradient-selected HMBC (gHMBC) spectrum. Ensure good signal-to-noise for all spectra.
-
Assign Unambiguous Signals: In the ¹H NMR, identify the signals for your N-substituent (let's call it 'R') and the pyrazole ring protons (H3, H4, H5).
-
Analyze the HMBC Spectrum: The HMBC experiment shows correlations between protons and carbons that are typically 2 or 3 bonds apart. The crucial correlations are from the protons on the carbon directly attached to the nitrogen of your 'R' group (e.g., the -CH₂- protons of an N-benzyl group) to the carbons of the pyrazole ring.
Data Interpretation Logic:
| Isomer | Expected Key HMBC Correlation (from N-CH₂- of R-group) | Rationale |
| 1,3-Isomer | N-CH ₂ → C5 (³J coupling) and C3 (³J coupling) | The N-substituent is 3 bonds away from both C3 and C5. |
| 1,5-Isomer | N-CH ₂ → C5 (³J coupling) and C4 (⁴J coupling, weaker or absent) | The N-substituent is 3 bonds away from C5, but 4 bonds away from C4. The ³J correlation to C5 is the key diagnostic peak. |
Visualization of Key HMBC Correlations:
Caption: Expected HMBC correlations for distinguishing pyrazole isomers.
Trustworthiness Check: The self-validating nature of this protocol lies in its reliance on fundamental covalent bonding. A ³J H-C correlation is almost always observable in HMBC, whereas a ⁴J correlation is often much weaker or entirely absent. The presence of a strong correlation from the N-substituent's protons to C5 and the absence of a similar strong correlation to C3 is definitive proof of the 1,5-isomer. The presence of strong correlations to both C3 and C5 points to the 1,3-isomer.
Question 3: The chemical shifts of my pyrazole protons are not what I expected based on standard literature values. What could be the cause?
While standard chemical shift tables provide a good starting point, the electronic environment of the pyrazole ring is highly sensitive to several factors.
Core Scientific Principles: The electron density at each carbon and hydrogen atom dictates its chemical shift. This density is modulated by substituent effects (both resonance and inductive), solvent effects, and pH.
Common Causes for Chemical Shift Deviations:
| Factor | Explanation | Typical Effect on ¹H Chemical Shifts (Relative to Parent Pyrazole) |
| Substituents | Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CO₂R decrease electron density on the ring. Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups increase electron density. The position of the substituent is critical. | EWGs: Cause downfield shifts (higher ppm) for ring protons, especially those ortho and para to the substituent. EDGs: Cause upfield shifts (lower ppm) for ring protons, especially those ortho and para. |
| Solvent Effects | Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce significant shifts through anisotropy effects (ASIS). Hydrogen-bonding solvents (DMSO-d₆, Methanol-d₄) can interact with the ring nitrogens, altering electron distribution. | Benzene-d₆: Often causes upfield shifts for protons positioned above the face of the benzene ring in a solvent-solute complex. DMSO-d₆: Can cause downfield shifts due to hydrogen bonding. |
| Protonation/pH | In acidic conditions, the pyrazole ring can be protonated at N2. This creates a cationic pyrazolium species. The positive charge strongly deshields all ring protons. | Acidic pH: Significant downfield shift for all C-H protons (often > 0.5 - 1.0 ppm). The N-H protons will also appear at a much higher ppm value. |
Typical ¹H and ¹³C Chemical Shift Ranges for Parent Pyrazole:
| Atom | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| H1 | ~12.7 (often broad) | - |
| H3/H5 | ~7.6 | ~134.7 |
| H4 | ~6.3 | ~105.8 |
Note: These are approximate values. Always compare with data acquired under identical conditions.
Troubleshooting Protocol:
-
Verify Solvent and Purity: Ensure your NMR solvent is correct and free from acidic or basic impurities. Traces of trifluoroacetic acid (TFA) from chromatography can cause significant protonation and shift your signals downfield.
-
Analyze Substituent Effects: Systematically evaluate the electronic nature (EWG vs. EDG) of each substituent on your pyrazole ring. Use this to predict the relative positions of the H3, H4, and H5 signals. For example, a C4-nitro group will shift H3 and H5 significantly downfield.
-
Run a Control: If possible, run an NMR of a known, closely related pyrazole analog under the exact same conditions (solvent, concentration, temperature) to provide a reliable reference point.
References
-
Title: The Tautomerism of Heterocycles: A Critical Review Source: Advances in Heterocyclic Chemistry (Academic Press) URL: [Link]
-
Title: Tautomerism in Pyrazoles Source: Journal of the Brazilian Chemical Society URL: [Link]
-
Title: Structure assignment of 1,3-, 1,4-, and 1,5-disubstituted pyrazoles by NMR spectroscopy Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: ¹³C NMR Chemical Shifts of Pyrazoles Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Solvent Effects in NMR Spectroscopy Source: Annual Reports on NMR Spectroscopy (Academic Press) URL: [Link]
-
Title: Pyrazole: ¹H and ¹³C NMR spectra Source: Spectral Database for Organic Compounds (SDBS) URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of Novel Pyrazole Compounds
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, spanning therapeutic areas from inflammation with Celecoxib to oncology with Crizotinib.[1][4] The unique physicochemical properties of the pyrazole core often impart favorable pharmacokinetic and pharmacodynamic profiles to drug candidates.[5] This has led to an explosion of research into novel pyrazole derivatives, each requiring rigorous biological validation to unlock its therapeutic potential.[3][6]
This guide provides a comprehensive framework for the biological validation of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the scientific reasoning behind the experimental choices, ensuring a self-validating and robust evaluation process. We will journey through a multi-tiered validation workflow, from initial in vitro screening to more complex in vivo models, equipping you with the knowledge to confidently assess the biological activity of your novel pyrazole entities.
Part 1: The Foundational Pillar - In Vitro Biological Evaluation
The initial phase of validation focuses on characterizing the compound's activity in a controlled, cellular or acellular environment. This allows for rapid screening, determination of potency, and initial insights into the mechanism of action.
Assessing General Cytotoxicity: A Critical First Step
Before exploring specific therapeutic activities, it is paramount to determine the inherent toxicity of a novel pyrazole compound.[7] This is typically achieved through cytotoxicity assays on various cell lines, including both cancerous and non-cancerous cells to assess selectivity.[8][9] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Table 1: Hypothetical Cytotoxicity Profile of Novel Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (Normal/Cancer) |
| Novel Pyrazole A | MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 5.3 |
| HEK293 (Normal Kidney) | 80.5 ± 5.2 | ||
| Novel Pyrazole B | A549 (Lung Cancer) | 8.4 ± 0.9 | 10.1 |
| HEK293 (Normal Kidney) | 85.1 ± 6.7 | ||
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 ± 0.3 | 2.5 |
| HEK293 (Normal Kidney) | 3.0 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Target-Based Screening: Unveiling the Mechanism of Action
Many pyrazole derivatives exert their biological effects by interacting with specific molecular targets, such as enzymes or receptors.[1][6]
Pyrazole scaffolds are present in many known enzyme inhibitors, such as the COX-2 inhibitor Celecoxib.[2][12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the novel pyrazole compound or a known inhibitor (e.g., Celecoxib) for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: After a set incubation time, measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Certain pyrazole derivatives have been shown to interact with various receptors, including cannabinoid receptors.[13][14][15]
Experimental Protocol: Cannabinoid Receptor (CB1) Binding Assay
Principle: This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled CB1 antagonist (e.g., [3H]SR141716A), and varying concentrations of the novel pyrazole compound.
-
Incubation: Incubate the mixture at 30°C for 90 minutes to allow for competitive binding.
-
Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the novel pyrazole compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).
Diagram 1: General Workflow for In Vitro Validation
Caption: A streamlined workflow for the initial in vitro evaluation of novel pyrazole compounds.
Part 2: Advancing to Preclinical Models - In Vivo Validation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[16]
Efficacy in Disease Models
The choice of animal model is dictated by the intended therapeutic application of the pyrazole compound.
For compounds showing potent in vitro anti-inflammatory activity, a common in vivo model is the carrageenan-induced paw edema model in rodents.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response, causing swelling (edema). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the novel pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control.
For pyrazoles with potent cytotoxic effects on cancer cell lines, their antitumor efficacy can be evaluated in xenograft models.[19][20]
Experimental Protocol: Human Tumor Xenograft Model in Mice
Principle: Human cancer cells are implanted into immunodeficient mice. The ability of a compound to inhibit tumor growth is then assessed.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups and begin administration of the novel pyrazole compound, a positive control (e.g., Doxorubicin), or vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Diagram 2: Signaling Pathway Potentially Targeted by Anticancer Pyrazoles
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel pyrazole compound.
Preliminary Pharmacokinetic and ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development.[21][22][23]
Pharmacokinetic Studies: These studies determine how the body processes the drug. Key parameters include bioavailability, clearance, and half-life.[24]
ADMET Profiling: In silico and in vitro models can predict potential liabilities such as poor absorption or metabolic instability.[21][25]
Table 2: Hypothetical Pharmacokinetic Parameters of Novel Pyrazole A
| Parameter | Value |
| Oral Bioavailability (F%) | 45% |
| Plasma Half-life (t1/2) | 6.2 hours |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Clearance (CL) | 0.4 L/h/kg |
Conclusion: A Pathway to Clinical Candidacy
The biological validation of novel pyrazole compounds is a meticulous, multi-faceted process. This guide has outlined a logical and scientifically rigorous progression from initial in vitro screening to preclinical in vivo evaluation. By understanding the "why" behind each experimental step and adhering to robust protocols, researchers can effectively identify and advance promising pyrazole-based therapeutic candidates. The ultimate goal is to generate a comprehensive data package that supports the compound's potential for further development and, eventually, clinical application.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Current status of pyrazole and its biological activities - PMC. (n.d.).
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). PubMed.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central.
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
- A review on biological activity of pyrazole contain pyrimidine derivatives. (2024).
- ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.
- Beyond profiling: using ADMET models to guide decisions. (n.d.). Optibrium.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). Bentham Science Publishers.
- ADMET profiling: Significance and symbolism. (2025).
- Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC. (n.d.). PubMed Central.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). PubMed.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021). PubMed Central.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). NIH.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI.
- Pyrazole derivative in preclinical study. (n.d.). ResearchGate.
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). PubMed.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024).
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (2024). NIH.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC. (n.d.). NIH.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.
- Enzyme inhibition activities results*. (n.d.). ResearchGate.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2024). R Discovery.
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2024). NIH.
- Binding poses of the newly derived pyrazole compounds with the receptor... (n.d.). ResearchGate.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). Semantic Scholar.
- Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC. (2020). NIH.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. opentrons.com [opentrons.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 19. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 24. mdpi.com [mdpi.com]
- 25. optibrium.com [optibrium.com]
comparing 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid to known inhibitors
An Investigative Guide to the Inhibitory Potential of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid Against Xanthine Oxidase
This guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, against the well-characterized therapeutic target, Xanthine Oxidase (XO). Due to the limited public data on this specific molecule, we will ground our analysis in a structure-activity relationship (SAR) hypothesis, comparing it to established, clinically relevant XO inhibitors, Allopurinol and Febuxostat. This document serves as a roadmap for researchers and drug development professionals, outlining the scientific rationale and a comprehensive experimental plan for characterization.
The core chemical structure of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring, a known pharmacophore present in various enzyme inhibitors. This structural motif provides the rationale for investigating its activity against Xanthine Oxidase, a key enzyme in purine metabolism and a validated target for the management of hyperuricemia and gout.
The Therapeutic Target: Xanthine Oxidase
Xanthine Oxidase is a complex molybdo-flavoprotein that catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or inadequate excretion leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.
Inhibition of Xanthine Oxidase is a cornerstone of hyperuricemia therapy, as it directly reduces the production of uric acid. The clinical utility of XO inhibitors underscores the importance of discovering novel chemical entities with potentially improved efficacy, selectivity, or safety profiles.
Caption: Simplified diagram of the purine catabolism pathway and the role of Xanthine Oxidase inhibitors.
Comparative Analysis of Known Xanthine Oxidase Inhibitors
A meaningful evaluation of a novel compound requires benchmarking against established standards. Allopurinol and Febuxostat are two widely used XO inhibitors that differ significantly in their chemical structure and mechanism of action.
-
Allopurinol: A purine analog, Allopurinol acts as a substrate for Xanthine Oxidase. It is metabolized to oxypurinol (alloxanthine), which remains tightly bound to the reduced molybdenum center of the enzyme, leading to quasi-irreversible inhibition.
-
Febuxostat: A non-purine selective inhibitor, Febuxostat is a potent inhibitor that forms a stable complex with the enzyme, blocking a narrow channel leading to the molybdenum center. This prevents substrate access and inhibits enzyme activity through a mixed-type inhibition mechanism.
The table below summarizes key performance characteristics of these established inhibitors, providing a baseline for our prospective analysis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
| Parameter | Allopurinol | Febuxostat | 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid |
| Chemical Class | Purine Analog | Non-Purine (Thiazole Carboxylic Acid) | Non-Purine (Pyrazole Propanoic Acid) |
| Mechanism of Action | Suicide Substrate (Metabolite) | Potent, Non-Purine Selective Inhibitor | To Be Determined (TBD) |
| Inhibition Type | Quasi-irreversible | Mixed (Competitive & Non-competitive) | TBD |
| IC₅₀ (in vitro) | ~7.2 µM (for its metabolite, Oxypurinol) | ~2-6 nM | TBD |
| Binding Affinity (Ki) | ~540 nM (Oxypurinol) | ~0.6 nM | TBD |
Proposed Experimental Workflow for Compound Evaluation
To ascertain the inhibitory potential and mechanism of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid against Xanthine Oxidase, a systematic, multi-stage experimental approach is proposed. This workflow is designed to be self-validating, with each stage informing the next.
Caption: A phased experimental workflow for characterizing a novel Xanthine Oxidase inhibitor.
Detailed Experimental Protocols
Phase 1: Primary in vitro Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of Xanthine Oxidase activity.
-
Principle: The assay measures the rate of uric acid production, which is monitored by the increase in absorbance at 295 nm.
-
Protocol:
-
Prepare a stock solution of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
In a 96-well UV-transparent plate, add 50 µL of each compound dilution. Include wells for a positive control (Febuxostat) and a negative control (DMSO vehicle).
-
Add 50 µL of bovine milk Xanthine Oxidase (e.g., 0.05 U/mL) to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 100 µL of the substrate, xanthine (e.g., 100 µM).
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Enzyme Kinetic Studies (Mechanism of Action)
-
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Principle: The reaction velocity is measured at various substrate (xanthine) concentrations in the presence of different fixed concentrations of the inhibitor.
-
Protocol:
-
Based on the IC₅₀ value, select three concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x IC₅₀).
-
For each inhibitor concentration (including a zero-inhibitor control), set up reactions with a range of xanthine concentrations (e.g., from 0.2x to 5x the Km value of xanthine).
-
Measure the initial reaction velocities (V₀) as described in the primary assay.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the type of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.
-
Conclusion and Future Directions
The structural features of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid present a compelling case for its investigation as a potential Xanthine Oxidase inhibitor. Its non-purine core offers the possibility of high selectivity and a favorable safety profile, similar to Febuxostat.
The proposed experimental plan provides a rigorous and systematic approach to validate this hypothesis, determine the compound's potency and mechanism of action, and benchmark its performance against current standards of care. Successful outcomes from these studies would warrant further investigation into its selectivity against other molybdo-enzymes, such as aldehyde oxidase, and progression into cell-based and in vivo models of hyperuricemia. This structured approach ensures that the scientific and commercial potential of this novel chemical entity is thoroughly and efficiently evaluated.
References
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance of a Classic Pharmacological Drug Class. Pharmacological Reviews, 58(1), 87–114. [Link]
-
Borges, F., Fernandes, E., & Roleira, F. (2002). Progress towards the discovery of xanthine oxidase inhibitors. Current medicinal chemistry, 9(2), 195-217. [Link]
-
Massey, V., Komai, H., Palmer, G., & Elion, G. B. (1970). On the mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo[3,4-d]pyrimidines. Journal of Biological Chemistry, 245(11), 2837-2844. [Link]
-
Takano, Y., Hase-Aoki, K., Horiuchi, H., et al. (2005). Discovery of a novel series of 2-phenylthiazole derivatives as potent and selective xanthine oxidase inhibitors. Journal of Medicinal Chemistry, 48(15), 4967-4978. [Link]
-
Okamoto, K., Eger, B. T., Nishino, T., et al. (2003). Mechanism of inhibition of xanthine oxidase by allopurinol and oxypurinol: a study of the endpoint species. Journal of Biological Chemistry, 278(3), 1848-1855. [Link]
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Analogs
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, leading to a wide array of pharmacological activities.[1][3] Pyrazole-containing drugs are prominent in the pharmaceutical landscape, with blockbuster examples including the anti-inflammatory drug Celecoxib, and a host of kinase inhibitors like Ruxolitinib and Crizotinib used in oncology.[2][3]
The success of the pyrazole core lies in its unique physicochemical properties. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing for multifaceted interactions within protein binding sites. Furthermore, the three carbon positions on the ring (C3, C4, and C5) provide ample vectors for chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for two major classes of pyrazole analogs: Cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors. By examining the causal relationships between specific structural modifications and their resulting biological activities, we aim to provide researchers and drug development professionals with actionable insights into the rational design of next-generation pyrazole-based therapeutics.
Section 1: Pyrazole Analogs as Selective COX-2 Inhibitors
Background: The Rationale for COX-2 Selectivity
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and platelets, and COX-2, which is typically induced at sites of inflammation.[4] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to common side effects such as stomach ulcers.[6]
The development of selective COX-2 inhibitors, such as the pyrazole-based drug Celecoxib, was a landmark achievement.[6][7] The goal was to retain the anti-inflammatory and analgesic effects of inhibiting COX-2 while sparing the protective functions of COX-1.[4][8] The key to this selectivity lies in a subtle structural difference between the active sites of the two enzymes. The COX-2 active site possesses a larger, more accommodating side pocket that is absent in COX-1.[4]
SAR Analysis: Designing for COX-2 Selectivity
The archetypal structure for a selective pyrazole-based COX-2 inhibitor is a 1,5-diarylpyrazole. The SAR can be systematically deconstructed by examining the substituents at key positions.
-
N1-Phenyl Ring: A phenyl group at the N1 position is crucial. For optimal activity, this ring should be substituted at the para-position with a sulfonamide (SO2NH2) or a similar polar group (e.g., SO2Me).[5][6] This sulfonamide moiety is the key to selectivity; it inserts into the hydrophilic side pocket of the COX-2 active site, an interaction that is sterically hindered in the smaller COX-1 active site.[4][5][6]
-
C5-Phenyl Ring: A phenyl group at the C5 position is also essential for high potency. A para-methyl group on this ring, as seen in Celecoxib, enhances activity.
-
C3-Substitution: The substituent at the C3 position significantly influences potency. Electron-withdrawing groups, such as trifluoromethyl (CF3), are highly favorable and lead to potent inhibition.[7] This is because the CF3 group can enhance the acidity of the sulfonamide proton, leading to stronger interactions in the binding pocket.
-
C4-Substitution: The C4 position of the pyrazole ring is generally unsubstituted. Introducing substituents here can lead to a decrease in activity, likely by disrupting the optimal conformation for binding.
The following diagram illustrates the key pharmacophoric features of a diarylpyrazole COX-2 inhibitor.
Caption: Key pharmacophoric features for selective pyrazole COX-2 inhibitors.
Comparative Data: COX-1 vs. COX-2 Inhibition
The following table summarizes the inhibitory activity and selectivity of representative pyrazole analogs against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | R1 (at N1-phenyl) | R5 (at C5-phenyl) | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | p-SO2NH2 | p-CH3 | CF3 | ~30 | ~0.045 | >300 |
| Analog 1 | p-SO2NH2 | p-H | CF3 | >100 | 0.052 | >1900 |
| Analog 2 | p-SO2NH2 | p-CH3 | H | 15 | 1.5 | 10 |
| Analog 3 | p-H | p-CH3 | CF3 | 5 | 5 | 1 |
Data are representative and compiled from various sources for illustrative purposes.[9][10][11][12]
Causality Behind the Data:
-
Comparing Celecoxib to Analog 2 clearly demonstrates the critical role of the C3-CF3 group. Removing it (replacing with H) results in a dramatic loss of both potency and selectivity.
-
The comparison between Celecoxib and Analog 1 highlights the contribution of the C5-para-methyl group to overall potency, although its absence in Analog 1 leads to even higher selectivity.
-
Analog 3 serves as a crucial control, showing that without the para-sulfonamide group on the N1-phenyl ring, all selectivity for COX-2 is lost, resulting in a non-selective inhibitor.
Experimental Protocol: Human Whole Blood Assay for COX-2 Selectivity
This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX-1 and COX-2.[13][14]
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) in clotting whole blood. This process is primarily driven by platelet COX-1.[15]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS). LPS induces COX-2 expression in monocytes.[13][15]
Step-by-Step Methodology:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of dilutions to be tested.
-
For COX-1 Assay (TXB2 measurement): a. Aliquot 1 mL of whole blood into tubes. b. Add 10 µL of the test compound dilution (or DMSO as a vehicle control). c. Incubate the tubes at 37°C for 1 hour to allow for blood clotting. d. Centrifuge at 2000 x g for 10 minutes to separate the serum. e. Collect the serum and store it at -80°C until analysis.
-
For COX-2 Assay (PGE2 measurement): a. Aliquot 1 mL of heparinized whole blood into tubes. b. Add 10 µL of LPS solution (final concentration 10 µg/mL) to induce COX-2. c. Add 10 µL of the test compound dilution (or DMSO control). d. Incubate at 37°C for 24 hours. e. Centrifuge to separate the plasma. Collect and store at -80°C.
-
Quantification: Measure the concentrations of TXB2 and PGE2 in the collected serum and plasma, respectively, using commercially available ELISA kits.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each isoform.
Section 2: Pyrazole Analogs as Kinase Inhibitors
Background: Targeting the Kinome
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by phosphorylating proteins.[16] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[17] Many kinase inhibitors, including several pyrazole-based drugs like Ruxolitinib (a JAK inhibitor), function as ATP-competitive inhibitors.[2] They bind to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to the substrate protein.
SAR Analysis: Key Interactions in the ATP-Binding Pocket
The SAR of pyrazole-based kinase inhibitors is often centered on optimizing interactions with key features of the ATP-binding pocket.
-
Hinge-Binding Moiety: The pyrazole core itself is an excellent "hinge-binder." The N-H group and the adjacent nitrogen atom can form critical hydrogen bonds with the backbone of the kinase "hinge region," which is a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor.
-
N1-Substitution: Large, often complex, substituents at the N1 position are common. These groups extend into solvent-exposed regions or other pockets, and they are critical for modulating selectivity and improving physicochemical properties. For instance, in pyrazolo[3,4-d]pyrimidine-based inhibitors, this position can be modified to enhance selectivity for specific kinases like FLT3 or VEGFR2.[18]
-
C3-Substitution: The C3 position is often decorated with an aryl or heteroaryl group that can be further substituted. These substituents can form additional interactions, such as van der Waals forces or hydrogen bonds, in the deeper parts of the ATP pocket, thereby increasing potency.
-
C4-Substitution: This position is a key vector for achieving selectivity. Groups extending from C4 can target unique residues or sub-pockets that differ between kinases. For example, in diaryl pyrazole Hsp90 inhibitors, X-ray crystallography has shown that substituents at this position can be modified to amides or piperazine derivatives to enhance potency and cellular activity.
The following workflow illustrates the general process of SAR-driven optimization for a pyrazole kinase inhibitor.
Caption: Iterative workflow for SAR optimization of pyrazole kinase inhibitors.
Comparative Data: Kinase Inhibition Profile
This table shows the inhibitory activity of a hypothetical series of pyrazolo[3,4-d]pyrimidine analogs against two kinases, Kinase A and Kinase B, to illustrate how subtle changes drive selectivity.
| Compound | R4 (at C4-position) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |
| Parent | -H | 250 | 300 | 1.2 |
| Analog 4 | -NH-(p-F-phenyl) | 15 | 450 | 30 |
| Analog 5 | -NH-(cyclohexyl) | 400 | 25 | 0.06 |
| Analog 6 | -O-(p-Cl-phenyl) | 5 | 1500 | 300 |
Data are representative and compiled from various sources for illustrative purposes.[17][18]
Causality Behind the Data:
-
The Parent compound shows minimal selectivity.
-
Adding a para-fluorophenylamino group at C4 (Analog 4 ) introduces a significant preference for Kinase A, suggesting a favorable interaction with a specific residue in its binding pocket.
-
Switching to a cyclohexylamino group (Analog 5 ) completely reverses the selectivity profile, now strongly favoring Kinase B. This highlights how changes in sterics and hydrophobicity at this position can exploit differences between kinase active sites.
-
Changing the linker from an amine to an ether and adding a p-chlorophenyl group (Analog 6 ) dramatically improves both potency and selectivity for Kinase A, indicating an optimal combination of electronic and steric properties for binding.
Experimental Protocol: Luminescence-Based Kinase Activity Assay
This is a common high-throughput method for measuring kinase activity and inhibition.[16][19]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase phosphorylates a substrate, consuming ATP in the process. A detection reagent containing luciferase and luciferin is then added. The luciferase enzyme uses the remaining ATP to produce light, so a lower light signal corresponds to higher kinase activity. An inhibitor will prevent ATP consumption, resulting in a higher light signal.[19]
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare a stock solution of the test inhibitor in 100% DMSO and perform serial dilutions. b. Prepare a kinase reaction mixture containing the purified kinase enzyme and its specific substrate peptide in an appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[16]
-
Assay Procedure (in a 96- or 384-well white plate): a. To each well, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should ideally be close to its Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors. e. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16] b. Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is inversely proportional to kinase activity. c. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Conclusion
The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics. As demonstrated, a deep understanding of structure-activity relationships is paramount to successfully designing potent and selective inhibitors. For COX-2 inhibitors, the key to selectivity is the strategic placement of a sulfonamide group to exploit the unique side pocket of the enzyme. For kinase inhibitors, the pyrazole core serves as a robust hinge-binding anchor, with substitutions at the C3 and C4 positions providing the primary means of tuning potency and achieving selectivity across the kinome. The combination of rational design, guided by SAR principles, and robust biochemical and cellular assays will undoubtedly continue to yield new pyrazole-based drugs to address unmet medical needs.
References
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Siddiqui, N., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
- Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.
- Blain, H., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology.
- Tacconelli, S., et al. (2002). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. PubMed.
- Tacconelli, S., et al. (2002). The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity. Current Medical Research and Opinion.
- SAR of the synthesized compounds on COX-2 selectivity.
- Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Blain, H., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PubMed.
- Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.
- Celecoxib. Wikipedia.
- DailyMed. (2023). Celecoxib.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI.
- Zhang, Y., et al. (2015). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
- Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction.
- What is the mechanism of Celecoxib? (2024).
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed.
- Celebrex (Celecoxib) Pharmacology. (2018). News-Medical.Net.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Bentham Science.
- In vitro kinase assay. (2023). Protocols.io.
- Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
- El-Gamal, M. I., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (2023). RSC Medicinal Chemistry.
- Gomaa, H. A. M., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry.
- Pyrazoline derivatives and their docking interactions with COX-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
selectivity profiling of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
A Senior Application Scientist's Guide to the Selectivity Profiling of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
January 7, 2026
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics. The introduction of a novel entity, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, into the drug discovery pipeline necessitates a rigorous and comprehensive evaluation of its biological selectivity. High selectivity is a critical attribute of a successful drug candidate, as it is directly correlated with an improved therapeutic window and a reduction in adverse off-target effects.[1][2][3] This guide provides a strategic and technically detailed roadmap for the systematic selectivity profiling of this new chemical entity. We will outline a multi-tiered approach, commencing with computational target prediction to generate initial hypotheses, followed by extensive in vitro biochemical and cell-based assays to empirically determine the compound's interaction profile across the human proteome. This protocol is designed to be a self-validating system, ensuring that each stage of the investigation builds upon robust, reproducible data, thereby providing a high degree of confidence in the final selectivity profile.
Introduction: The Imperative of Selectivity
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant rate of attrition due to unforeseen off-target activities leading to toxicity or lack of efficacy.[4] Therefore, the early and comprehensive characterization of a compound's selectivity is not merely a data-gathering exercise but a critical step in risk mitigation and a cornerstone of a rational drug design strategy.[1][3]
The subject of this guide, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, belongs to the pyrazole class of compounds, which are known to interact with a wide range of biological targets, most notably protein kinases.[5][6][7] The nitro and propanoic acid functionalities introduce unique electronic and steric properties that could dictate novel target interactions and selectivity profiles. This guide will delineate a robust workflow to de-risk and characterize this NCE, providing the essential data package for informed decision-making in its developmental trajectory.
Phase I: In Silico Target Prediction and Hypothesis Generation
Before embarking on extensive and resource-intensive wet-lab screening, a well-structured in silico analysis can provide invaluable, data-driven hypotheses about the potential biological targets of our NCE. This computational prescreening allows for a more focused and cost-effective experimental design.
Rationale for Computational Approach
Computational target fishing leverages vast chemogenomic databases to identify proteins that are likely to interact with a small molecule based on structural or chemical similarity to known ligands.[8][9] This approach is particularly useful for novel compounds where no prior biological data exists.
Recommended In Silico Methodologies
A consensus approach, utilizing multiple predictive algorithms, is recommended to increase the confidence in the generated target list.
-
Chemical Similarity Searching: Employing platforms like TargetHunter or SwissTargetPrediction, which compare the 2D fingerprint of the query molecule against databases of annotated compounds.[8][10] The underlying principle is that structurally similar molecules often share biological targets.
-
Pharmacophore Modeling: Utilizing servers like PharmMapper to identify potential targets based on the 3D arrangement of chemical features (pharmacophore) of the NCE.[11] This method can identify targets for compounds with novel scaffolds that may be missed by simple similarity searching.
-
Machine Learning Approaches: Leveraging algorithms that have been trained on large-scale bioactivity data to predict targets. These methods can uncover complex relationships between chemical structure and biological activity.[12]
The output of this phase will be a prioritized list of potential protein targets, which will guide the design of the subsequent biochemical screening cascades.
Phase II: Broad-Spectrum Biochemical Selectivity Profiling
With a set of initial hypotheses from the in silico analysis, the next critical step is to empirically determine the compound's activity across a broad range of protein families through direct biochemical assays. A tiered approach is the most efficient and cost-effective strategy.[13]
Tier 1: Broad Panel Single-Point Screening
The initial biochemical screen should be broad to cast a wide net for potential interactions.
-
Kinase Panel: Given the prevalence of pyrazole cores in kinase inhibitors, a comprehensive kinase screen is paramount.[5][6][7] We recommend utilizing a commercially available panel, such as those offered by Reaction Biology or Pharmaron, which cover a significant portion of the human kinome (>400 kinases).[14][15][16] The compound should be tested at a single, high concentration (e.g., 10 µM) to identify any kinase that is inhibited by a significant margin (e.g., >70%).[13]
-
General Pharmacology Panel: To identify potential off-target liabilities that could lead to adverse effects, screening against a safety panel is crucial.[17][18][19] Services like Eurofins' SpectrumScreen or Reaction Biology's InVEST panel provide broad coverage of targets with known safety implications, including G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[17][20]
Tier 2: Dose-Response (IC50) Determination
Any "hits" identified in the single-point screens must be followed up with multi-point dose-response experiments to determine their potency (IC50). This quantitative data is essential for calculating selectivity.
Data Analysis and Selectivity Quantification
The selectivity of the compound can be expressed as a selectivity index, which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher selectivity index indicates a more selective compound. The data should be compiled into a comprehensive table for clear comparison.
Table 1: Example Data Layout for Biochemical Selectivity Profiling
| Target Class | Primary Target(s) | IC50 (nM) | Off-Target 1 | IC50 (nM) | Off-Target 2 | IC50 (nM) | Selectivity Index (Off-Target 1 / Primary) |
| Kinase | Kinase X | 15 | Kinase Y | 1,500 | Kinase Z | >10,000 | 100 |
| GPCR | - | >10,000 | GPCR A | >10,000 | GPCR B | >10,000 | N/A |
| Ion Channel | - | >10,000 | Channel C | 8,500 | Channel D | >10,000 | N/A |
Phase III: Cellular Target Engagement and Selectivity Validation
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is critical to validate that the compound engages its intended target(s) and exhibits selectivity within the complex milieu of a living cell.[21]
Cellular Target Engagement Assays
These assays confirm the physical interaction between the compound and its target protein in intact cells.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay quantitatively measures compound binding at specific target proteins in living cells.[22][23][24][25][26] It is a powerful tool for determining intracellular affinity and target occupancy.
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[27][28][29][30][31][32] The thermal shift observed in the presence of the compound provides direct evidence of target engagement in a cellular or even tissue context.[27][28][29][30][31][32]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the target protein fused to NanoLuc® luciferase. Culture for 24-48 hours to allow for protein expression.
-
Assay Plating: Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium. Dispense the cell suspension into a 96-well assay plate.
-
Compound Addition: Add the test compound (3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid) in a serial dilution to the assay plate.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target protein to all wells.
-
Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot the data against the compound concentration to determine the IC50 value, which reflects the intracellular affinity.
Orthogonal Cellular Assays
To understand the functional consequences of target engagement, it is important to perform downstream functional assays. For example, if the primary target is a kinase, a Western blot analysis of the phosphorylation state of a known substrate of that kinase would be a valuable orthogonal assay.
Comparative Profiling and Structure-Selectivity Relationships (SSR)
To provide context and to understand the structural determinants of selectivity, it is highly recommended to profile structurally related analogs in parallel.
Rationale for Comparative Analysis
By comparing the selectivity profiles of closely related molecules, we can begin to build a structure-activity relationship (SAR) and, more importantly, a structure-selectivity relationship (SSR).[5][6][33][34] This knowledge is invaluable for guiding future medicinal chemistry efforts to optimize selectivity.
Example Analogs for Comparison
-
Regioisomers: Synthesize and test the corresponding 3-methyl-5-nitro isomer to understand the impact of the nitro group's position.
-
Scaffold Modifications: Replace the methyl group with other small alkyl or aryl groups.
-
Propanoic Acid Chain Analogs: Vary the length of the carboxylic acid linker.
The comparative data will allow for a much deeper understanding of how specific structural features contribute to both potency and selectivity.
Data Visualization
Complex, high-dimensional selectivity data should be presented in a clear and intuitive manner.
-
Kinome Tree Maps: For kinase profiling data, plotting the inhibition data on a phylogenetic tree of the human kinome provides an immediate visual representation of the compound's selectivity across the entire kinase family.
-
Heat Maps: A heat map is an effective way to visualize the potency of the compound against a large panel of targets.
-
Radar or Spider Plots: These can be used to compare the selectivity profiles of multiple compounds against a smaller, curated panel of key targets.[35]
Figure 1. A streamlined workflow for the selectivity profiling of a novel compound.
Conclusion
The comprehensive selectivity profiling strategy outlined in this guide provides a rigorous framework for characterizing the novel compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. By integrating in silico, biochemical, and cell-based methodologies, this workflow will generate a robust data package that illuminates the compound's on- and off-target activities. This knowledge is fundamental for validating its potential as a chemical probe or a therapeutic lead and for guiding its future development. Adherence to this systematic and self-validating approach will ensure a high degree of confidence in the resulting selectivity profile, a critical dataset for any successful drug discovery program.
References
-
Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]
-
Sturm, N., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 238-256. [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]
-
Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Koutsoukas, A., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(23), 5649. [Link]
-
van der Walle, C. F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 544-555. [Link]
-
Rakers, C., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 105(17), 6149-6150. [Link]
-
Brown, N. F., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 280(21), 5227-5240. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 143-157. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Herold, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Schipper, A. G., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 949439. [Link]
-
Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1825, 273-309. [Link]
-
Rask-Andersen, M., et al. (2019). Recent Advances in In Silico Target Fishing. Molecules, 24(11), 2149. [Link]
-
Hu, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2419-2426. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Molecular Devices. GPCRs - G Protein-Coupled Receptors. [Link]
-
Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1825, 273-309. [Link]
-
Johnson, C. N. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(1), 2-18. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Ripp, S. L., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 461-466. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-229. [Link]
-
Charles River Laboratories. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Chen, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 3297. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pär Nordlund Lab. CETSA. [Link]
-
Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. [Link]
-
ION Biosciences. GPCR Assay Services. [Link]
-
Bowes, J., et al. (2012). Shaping secondary pharmacology panels of the future: evolving target selection criteria for safety panels. Journal of Pharmacological and Toxicological Methods, 66(3), 209-215. [Link]
-
Eurofins DiscoverX. (2017, April 21). Innovatice GPCR and Ion Channel Assays for the FLIPR Tetra System [Video]. YouTube. [Link]
-
Bryce, S. M., et al. (2021). Visualization Strategies to Aid Interpretation of High-Dimensional Genotoxicity Data. Toxicological Sciences, 181(1), 1-14. [Link]
-
CDD Vault. Scientific Data Visualization Software. [Link]
-
Tabung, F. K., et al. (2020). A Single Visualization Technique for Displaying Multiple Metabolite–Phenotype Associations. Metabolites, 10(6), 241. [Link]
Sources
- 1. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. eubopen.org [eubopen.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. annualreviews.org [annualreviews.org]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pelagobio.com [pelagobio.com]
- 31. news-medical.net [news-medical.net]
- 32. CETSA [cetsa.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. scispace.com [scispace.com]
- 35. Visualization Strategies to Aid Interpretation of High-Dimensional Genotoxicity Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Core Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][2] This guide provides a direct, in-depth comparison of the most prominent synthetic routes to this critical heterocycle, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will dissect the mechanisms, advantages, and limitations of each pathway to empower you to select the optimal strategy for your target molecule.
This analysis focuses on three principal, field-proven methodologies:
-
The Knorr Pyrazole Synthesis: A classic cyclocondensation approach.
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile route proceeding through a pyrazoline intermediate.
-
[3+2] 1,3-Dipolar Cycloaddition: A modern and often highly regioselective method.
We will evaluate these routes based on critical parameters including regioselectivity, substrate scope, reaction conditions, and overall efficiency, supported by detailed experimental protocols and comparative data.
The Knorr Pyrazole Synthesis: The Foundational Condensation
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[3][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[4][5]
Mechanism and Rationale
The reaction's elegance lies in its straightforward sequence of well-understood transformations. The process is typically acid-catalyzed, as protonation of a carbonyl oxygen renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3]
The mechanism proceeds as follows:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[3]
Advantages and Limitations
The primary advantage of the Knorr synthesis is the wide availability and structural diversity of the 1,3-dicarbonyl and hydrazine starting materials.[6] The procedure is generally robust and straightforward.
However, its most significant drawback is the potential lack of regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., phenylhydrazine), the initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of two regioisomeric pyrazole products that can be difficult to separate.[6][7]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established literature procedures for a Knorr-type reaction to form a pyrazolone.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent).
-
Reagent Addition: Slowly add phenylhydrazine (1.0 equivalent) to the flask with stirring. Note that this addition can be exothermic.[3]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[3] Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the resulting syrup in an ice bath to induce crystallization.[3]
-
Purification: Collect the solid product by vacuum filtration. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the pure pyrazolone.[3]
Synthesis from α,β-Unsaturated Carbonyls
This method provides a powerful alternative to the Knorr synthesis, utilizing readily available α,β-unsaturated aldehydes and ketones (including chalcones) as the three-carbon backbone.[6][8] The reaction with a hydrazine derivative typically proceeds via a two-step sequence: formation of a non-aromatic pyrazoline ring, followed by an oxidation step to yield the final pyrazole.[6][9]
Mechanism and Rationale
The pathway involves an initial conjugate addition, followed by cyclization and subsequent aromatization.
-
Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate (Michael) addition.
-
Cyclization/Condensation: This is followed by an intramolecular cyclization via condensation between the second nitrogen atom and the carbonyl group, forming the five-membered pyrazoline ring.[10]
-
Oxidation: The pyrazoline intermediate is not aromatic. Aromatization requires the removal of two hydrogen atoms, which is achieved using an oxidizing agent or, in some cases, by air oxidation, to furnish the stable pyrazole.[6][11]
Advantages and Limitations
This route benefits from the vast number of accessible α,β-unsaturated carbonyl compounds. The reaction often demonstrates better regioselectivity compared to the Knorr synthesis, as the initial Michael addition is typically governed by well-defined electronic and steric factors.[9]
The main disadvantage is the requirement of a separate oxidation step, which adds complexity and an additional reagent to the overall process.[6] The choice of oxidant must be compatible with the functional groups present on the substrate. However, some modern protocols utilize milder conditions, such as heating in DMSO under an oxygen atmosphere, for the aromatization step.[12]
Experimental Protocol: Synthesis of a Trisubstituted Pyrazole from a Chalcone
This protocol is based on a general procedure for the synthesis of pyrazoles from chalcones.[6]
-
Reaction Setup: Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Reagent Addition: Add phenylhydrazine (1 mmol) dropwise to the solution.
-
Reflux: Heat the reaction mixture at 80 °C under reflux for 4 hours. Monitor the formation of the pyrazoline intermediate using TLC.
-
Oxidation (if required): After pyrazoline formation, an appropriate oxidizing agent (e.g., I₂ in acetic acid, or DDQ) is added and the reaction is stirred until aromatization is complete (monitored by TLC). Note: Some reactions may proceed to the pyrazole without an added oxidant, especially with prolonged heating or exposure to air.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent (e.g., ethanol).
[3+2] 1,3-Dipolar Cycloaddition
This modern and highly versatile approach is a type of pericyclic reaction that involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring.[8] For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).[8][13]
Mechanism and Rationale
The core of this method is a concerted [3+2] cycloaddition reaction. Nitrile imines, often generated in situ from hydrazonoyl halides, or diazoalkanes are common 1,3-dipoles used for this transformation.[1][6]
-
In Situ Generation of Dipole: A stable precursor, such as an N-tosylhydrazone or a hydrazonoyl halide, is treated with a base to generate the reactive 1,3-dipole (e.g., a diazoalkane or nitrile imine) in situ.
-
Cycloaddition: The 1,3-dipole rapidly undergoes a cycloaddition reaction with an alkyne. The reaction with an alkene dipolarophile initially forms a pyrazoline, which must then be oxidized.[11] Using an alkyne directly yields the aromatic pyrazole ring in a single step.
-
High Regioselectivity: The regiochemical outcome is dictated by the electronic properties (HOMO-LUMO interactions) of the dipole and the dipolarophile, often leading to the formation of a single regioisomer with high predictability.[11]
Advantages and Limitations
The principal advantage of this method is its excellent regioselectivity .[6] By carefully choosing the substituents on both the dipole and dipolarophile, chemists can exert fine control over the substitution pattern of the resulting pyrazole. The reactions often proceed under mild conditions.
The main limitations can be the stability and accessibility of the diazo compounds or other dipole precursors, some of which can be hazardous and require careful handling.[13] Furthermore, the synthesis of the required substituted alkynes can sometimes be more complex than that of dicarbonyl compounds.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Ethoxycarbonyl Pyrazoles
This protocol is adapted from a microwave-assisted 1,3-dipolar cycloaddition procedure, which dramatically reduces reaction times.[13]
-
Reaction Setup: In a 5 mL microwave process vial equipped with a magnetic stir bar, mix the diazo compound (e.g., ethyl diazoacetate, 1 mmol) and the desired alkyne (10 mmol). Caution: Diazo compounds should be handled with care in a well-ventilated fume hood.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring for 10–45 minutes at 120–140 °C.
-
Solvent Removal: After cooling, recover the excess alkyne by distillation under reduced pressure.
-
Purification: The crude residue is dissolved in a minimal amount of dichloromethane and concentrated in vacuo. If necessary, further purify the product by column chromatography on silica gel.[13]
Comparative Analysis and Selection Guide
The choice of synthetic route is a critical decision dictated by the specific target structure, available starting materials, and the need for regiochemical control.
Data Presentation: A Head-to-Head Comparison
| Parameter | Knorr Synthesis | From α,β-Unsaturated Carbonyls | 1,3-Dipolar Cycloaddition |
| Key Reactants | 1,3-Dicarbonyl, Hydrazine | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Diazoalkane/Nitrile Imine, Alkyne |
| Typical Yield Range | 70-95%[6] | 66-88%[6] | 70-95%[13][14] |
| Regioselectivity | Often poor with unsymmetrical substrates, leading to mixtures[6] | Generally good, governed by Michael addition principles[9] | Excellent, governed by frontier molecular orbital control[6] |
| Key Advantages | Readily available starting materials, straightforward procedure | Wide availability of chalcones and other enones | High regioselectivity, mild conditions often possible |
| Key Disadvantages | Lack of regioselectivity is a major issue[6] | Often requires an additional oxidation step[6] | Stability and handling of some dipole precursors (e.g., diazomethane) |
| Reaction Time | 1-9 hours (conventional)[15] | 4+ hours (conventional)[6] | 10-45 minutes (microwave)[13] |
Decision Logic: Choosing Your Synthetic Pathway
For researchers designing a synthesis, the following workflow can guide the selection process. The critical decision point often revolves around the required substitution pattern and the tolerance for isomeric mixtures.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
de la Torre, D., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Retrieved from [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Belaidi, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Schmidt, T. J., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Pharmaceutical Sciences Asia. Retrieved from [Link]
-
Zrinski, I., et al. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Heterocycles. Retrieved from [Link]
-
Connon, S. J., et al. (2012). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]
-
Hilton, M. C., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Diazoalkane 1,3-dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ResearchGate. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Retrieved from [Link]
-
Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Lévai, A. (2022). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ARKIVOC. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides an in-depth, objective comparison of the in vivo performance of notable pyrazole-based compounds, supported by experimental data from preclinical studies. We will delve into their efficacy in inflammatory disorders, oncology, infectious diseases, and neurological conditions, elucidating the experimental designs and mechanistic underpinnings that dictate their therapeutic potential.
Section 1: Pyrazole-Based Compounds in the Management of Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the selective inhibition of cyclooxygenase-2 (COX-2) being a primary mechanism of action. This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
A standard preclinical model for acute inflammation is the carrageenan-induced paw edema model in rats. The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
| Compound/Drug | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference Standard |
| Compound N9 | Not Specified | Not Specified | 1 hour | 108% of Celecoxib's effect | Celecoxib |
| Compound N7 | Not Specified | Not Specified | Not Specified | 113% of Celecoxib's effect | Celecoxib |
| Celecoxib | 10 | Intraperitoneal | 3 hours | ~57% | - |
| Diclofenac | 10 | Intraperitoneal | 3 hours | ~50% | - |
Table 1: Comparative anti-inflammatory activity of pyrazole compounds in the carrageenan-induced paw edema model in rats.[1][2]
The data indicate that certain novel pyrazole derivatives, such as N9 and N7, can exhibit anti-inflammatory potency exceeding that of the established COX-2 inhibitor, celecoxib.[1] This highlights the ongoing potential for developing more effective anti-inflammatory agents based on the pyrazole scaffold.
Mechanistic Insight: COX-2 Inhibition Signaling Pathway
The anti-inflammatory effects of these pyrazole compounds are primarily attributed to their inhibition of the COX-2 enzyme. This enzyme is crucial for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: COX-2 inhibition by pyrazole-based compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for evaluating the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (pyrazole derivative) and reference drug (e.g., Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, reference standard, and test compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Section 2: Pyrazole Scaffolds in Oncology
In the realm of oncology, pyrazole-containing compounds have emerged as potent inhibitors of various protein kinases that are critical for tumor growth and survival. Notably, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key strategies.
Comparative Efficacy in Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for evaluating the in vivo efficacy of anticancer agents.
| Compound | Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference Standard |
| Compound 9 | B16-F10 (Melanoma) | Not Specified | Not Specified | Highly effective suppression | Not Specified |
| Compound 6g | A549 (Lung Cancer) | Not Specified | Not Specified | IC50 = 0.024 µM (EGFR) | Erlotinib (IC50 = 0.002 µM) |
| Compound HD05 | Leukemia Cell Lines | NCI-60 panel | 10 µM | 78.76% | Imatinib (9%) |
Table 2: In vivo and in vitro efficacy of selected pyrazole-based anticancer compounds.[3][4][5]
These findings underscore the potential of pyrazole derivatives to significantly inhibit tumor growth in vivo, with some compounds demonstrating superior activity to established cancer therapies.
Mechanistic Insight: Dual EGFR/VEGFR-2 Inhibition
Many pyrazole-based anticancer agents function by dually inhibiting EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor progression and angiogenesis. EGFR signaling promotes cell proliferation and survival, while VEGFR-2 signaling is crucial for the formation of new blood vessels that supply tumors with nutrients.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Protocol: Xenograft Tumor Model in Mice
This protocol provides a general framework for assessing the antitumor efficacy of pyrazole compounds in vivo.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Human cancer cell line of interest
-
Matrigel or similar basement membrane matrix
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle according to the planned dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
Caption: Experimental workflow for a xenograft tumor model study.
Section 3: Pyrazole Derivatives in Infectious Diseases
The pyrazole nucleus is also a promising scaffold for the development of novel anti-infective agents, with demonstrated activity against bacteria and mycobacteria.
Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a significant public health threat due to its resistance to multiple antibiotics. Pyrazole-based compounds have shown promising in vivo efficacy in murine models of MRSA infection.
| Compound | Mouse Model | Dosing Regimen | Efficacy Endpoint | Result | Reference Standard |
| Compound 5c | MRSA-induced keratitis in rats | Not Specified | Reduction in infection | Significant (P < 0.0001) | Levofloxacin |
| 52a-phosphate | MRSA-infected mice | Not Specified | Survival rate | Better than linezolid | Linezolid |
Table 3: In vivo efficacy of pyrazole-based compounds against MRSA.[6][7]
These studies highlight the potential of pyrazole derivatives to combat drug-resistant bacterial infections.
Mechanistic Insight: Inhibition of Bacterial DNA Gyrase and DHFR
The antibacterial activity of many pyrazole compounds stems from their ability to inhibit essential bacterial enzymes that are absent or significantly different in humans. DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication. Dihydrofolate reductase (DHFR) is another key enzyme in the folate biosynthesis pathway, which is essential for nucleotide synthesis.
Caption: Dual antibacterial mechanisms of pyrazole compounds.
Experimental Protocol: Murine Skin Infection Model
This protocol describes a common method for evaluating the efficacy of antibacterial compounds in a localized infection model.
Materials:
-
BALB/c mice
-
MRSA strain (e.g., USA300)
-
Test compound and vehicle
-
Calipers
-
Bacteriological culture media
Procedure:
-
Bacterial Culture: Grow MRSA to the mid-logarithmic phase.
-
Infection: Inject a defined inoculum of MRSA subcutaneously or intradermally into the shaved backs of mice.
-
Treatment: Begin treatment with the test compound or vehicle at a specified time post-infection.
-
Lesion Measurement: Measure the size of the skin lesion daily using calipers.
-
Bacterial Load Determination: At the end of the experiment, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.
Caption: Experimental workflow for a murine MRSA skin infection model.
Section 4: Pyrazole Compounds in Neurological Disorders
The therapeutic potential of pyrazole derivatives extends to neurological disorders, including Alzheimer's disease and epilepsy. Their mechanisms of action in the central nervous system are diverse and continue to be an active area of research.
Efficacy in a Mouse Model of Alzheimer's Disease
Transgenic mouse models that overexpress amyloid-beta (Aβ) precursor protein (APP) and develop amyloid plaques are widely used to test potential Alzheimer's therapies.
| Compound | Mouse Model | Treatment Duration | Key Findings |
| anle138b | APPPS1ΔE9 | Pre- and post-plaque formation | Reduced number and area of amyloid plaques; restored hippocampal synaptic plasticity and spatial memory. |
Table 4: In vivo efficacy of a pyrazole-based compound in a mouse model of Alzheimer's disease.[8]
This study demonstrates the disease-modifying potential of a pyrazole compound in a preclinical model of Alzheimer's disease.
Mechanistic Insight: Targeting Amyloid-β and β-Secretase
The neuroprotective effects of pyrazole compounds in Alzheimer's disease may be mediated through the inhibition of Aβ aggregation and the modulation of enzymes involved in Aβ production, such as β-secretase (BACE1).
Caption: Potential mechanisms of pyrazole compounds in Alzheimer's disease.
Experimental Protocol: Assessment of Cognitive Improvement in Transgenic Mice
Evaluating the impact of a therapeutic agent on cognitive function is crucial in preclinical Alzheimer's research. The Morris water maze is a widely used behavioral test for spatial learning and memory.
Materials:
-
Transgenic Alzheimer's disease mouse model
-
Morris water maze apparatus
-
Test compound and vehicle
Procedure:
-
Treatment: Administer the test compound or vehicle to the mice for a specified duration.
-
Acquisition Phase: Train the mice to find a hidden platform in the water maze over several days. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: Remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the performance of the treated group to the control group in both the acquisition phase and the probe trial to assess for improvements in learning and memory.
Caption: Experimental workflow for the Morris water maze test.
Conclusion
This comparative guide illustrates the significant and diverse in vivo efficacy of pyrazole-based compounds across multiple, clinically relevant therapeutic areas. The data presented, derived from established preclinical models, demonstrate that novel pyrazole derivatives can not only match but also exceed the performance of existing standard-of-care treatments. The versatility of the pyrazole scaffold, coupled with a growing understanding of its structure-activity relationships, ensures that it will remain a focal point for innovative drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to design and execute robust in vivo studies, ultimately accelerating the translation of promising pyrazole-based candidates from the laboratory to the clinic.
References
- Application Notes and Protocols for Anti-MRSA Agent 11 in a Mouse Model of MRSA Infection. (n.d.). Benchchem.
- Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
- MRSA Infection Models for Staphylococcus aureus Studies. (n.d.). IBT Bioservices.
- A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. (2021). International Journal of Molecular Sciences, 22(11), 5898.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology, 24(5), 271-283.
- The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). EMBO Molecular Medicine, 9(12), 1676-1691.
- A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. (2021). International Journal of Molecular Sciences, 22(11), 5898.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5834.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega, 8(46), 44049-44064.
- Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. (2021). STAR Protocols, 2(4), 100871.
- Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. (2005). Journal of Medicinal Chemistry, 48(16), 5267-5277.
- Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2851-2854.
- Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. (2011). In Animal Models of Alzheimer's Disease. Humana Press.
- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. (2011). Antimicrobial Agents and Chemotherapy, 55(6), 2839-2847.
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2023). Molecules, 28(15), 5797.
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Current Organic Chemistry, 29(18), 1409-1423.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega, 8(46), 44049-44064.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega, 8(46), 44049-44064.
- Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2019). Molecules, 24(18), 3298.
- Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (2012). Antimicrobial Agents and Chemotherapy, 56(6), 3144-3152.
- Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its. (2021). Bioorganic Chemistry, 115, 105221.
- Assessment of Cognitive Phenotyping in Inbred, Genetically Modified Mice, and Transgenic Mouse Models of Alzheimer's Disease. (2014). Experimental Neurobiology, 23(3), 226-237.
- Robust Amyloid Clearance in a Mouse Model of Alzheimer's Disease Provides Novel Insights into the Mechanism of Amyloid-β Immunotherapy. (2011). Journal of Neuroscience, 31(40), 14317-14327.
- Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2011). Antimicrobial Agents and Chemotherapy, 55(1), 291-297.
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega, 8(34), 30999-31012.
- In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. (n.d.). Neurofit.
- Recent advances of pyrazole-containing derivatives as anti-tubercular agents. (2017). European Journal of Medicinal Chemistry, 139, 648-664.
- Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. (2001). Pharmacology Biochemistry and Behavior, 69(1-2), 149-154.
- Translating Cognitive Decline in Mice. (2017). Charles River.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). Future Medicinal Chemistry, 14(11), 827-845.
- Quantitative evaluation of the actions of anticonvulsants against different chemical convulsants. (1978). Epilepsia, 19(4), 365-375.
- BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. (2012). Current Topics in Medicinal Chemistry, 12(15), 1638-1658.
- Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery.
- Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis. (2023). Alzheimer's Research & Therapy, 15(1), 101.
- 4,5-dihydro-1h-pyrazole-1-carbaldehyde: synthesis, anti- inflammatory activity and. (2016). Molbank, 2016(4), M912.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules, 27(19), 6544.
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research, 54, 13-31.
- BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. (2014). MedChemComm, 5(5), 579-595.
- Developing β-secretase inhibitors for treatment of Alzheimer's disease. (2012). Journal of Neurochemistry, 120(Suppl 1), 71-83.
- Beta secretase inhibitors to treat Alzheimer's disease. (2015). ScienceDaily.
Sources
- 1. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acu.edu.in [acu.edu.in]
- 8. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Off-Target Profiling: A Cross-Reactivity Assessment of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. As drug development professionals, our primary goal is to ensure the safety and efficacy of new chemical entities. A critical component of this is understanding a molecule's selectivity—its propensity to interact with targets other than the intended one. These "off-target" interactions can lead to unforeseen side effects or toxicity, representing a significant risk to patient safety and a major cause of late-stage drug development failure.
This document is structured to guide researchers through a logical, tiered approach to cross-reactivity assessment, moving from predictive computational methods to definitive experimental validation. We will use 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid as a case study to illustrate the principles and methodologies that form the bedrock of modern safety pharmacology.
Part 1: In Silico Profiling - Predicting Potential Liabilities
Before committing to expensive and time-consuming wet lab experiments, we first leverage computational, or in silico, tools to predict potential off-target interactions. This approach is grounded in the principle of chemical similarity: molecules with similar structures often interact with similar proteins. By comparing our lead compound to databases of molecules with known biological activities, we can generate a preliminary "hit list" of potential off-targets to investigate experimentally.
The primary value of this step is not to provide definitive answers, but to guide our experimental design, allowing us to focus our resources on the most probable areas of concern. For a novel entity like 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, this predictive analysis is the essential first step in building a comprehensive safety profile.
Recommended In Silico Workflow
The workflow begins by analyzing the molecule's structure to identify known pharmacophores or fragments that have been associated with specific biological targets. We then use this information to query curated databases.
Caption: Tiered experimental workflow for in vitro cross-reactivity testing.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to integrate the in silico and in vitro data to build a comprehensive selectivity profile. This profile allows us to compare our lead compound against alternatives and make informed decisions about its potential for further development.
Let's consider a hypothetical scenario where 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid (Compound MNP) is being developed as an inhibitor for a target kinase, "Kinase X," with a potency (IC50) of 50 nM. Our cross-reactivity assessment yields the following data compared to a hypothetical alternative, "Alternative A."
Table 1: Comparative Cross-Reactivity Profile
| Parameter | Compound MNP | Alternative A | Commentary |
| On-Target Potency (Kinase X IC50) | 50 nM | 75 nM | Compound MNP is slightly more potent on the target. |
| Off-Target 1: COX-1 IC50 | 1,500 nM | > 10,000 nM | MNP shows moderate off-target activity at COX-1. |
| Off-Target 2: hERG IC50 | > 10,000 nM | 800 nM | Alternative A has a significant hERG liability. |
| Off-Target 3: Muscarinic M1 Ki | 8,000 nM | 9,500 nM | Both compounds show weak, likely insignificant, M1 activity. |
| Selectivity Window (COX-1) | 30-fold | > 133-fold | Alternative A has a much better selectivity window over COX-1. |
| Selectivity Window (hERG) | > 200-fold | 10.7-fold | MNP has a much safer profile regarding cardiac risk. |
Analysis and Decision Making
-
Compound MNP: While slightly more potent on-target, it displays moderate activity against COX-1. A 30-fold selectivity window is not ideal and could translate to a risk of gastrointestinal side effects, as COX-1 inhibition is a known mechanism for such issues. However, its profile is very clean concerning the hERG channel, which is a major advantage as hERG inhibition is linked to severe cardiac arrhythmias.
-
Alternative A: This compound shows better selectivity against COX-1 but has a significant red flag with its potent hERG inhibition. A selectivity window of only ~11-fold against hERG is often considered unacceptable by regulatory agencies and presents a high risk for cardiac toxicity.
References
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]
-
Title: S7B-S7A ICH Final Guidance: The Clinical and Nonclinical Evaluation of the Potential for Drug-Induced QT Interval Prolongation and Proarrhythmic Potential Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Cyclooxygenase-1 and Cyclooxygenase-2 in the Human Gastrointestinal Tract Source: Gastroenterology, 2005. URL: [Link]
A Researcher's Guide to Benchmarking the In Vitro Anti-Cancer Potency of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-cancer potency of the novel compound, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anti-tumor effects.[1][2] This document moves beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a robust and self-validating approach to potency benchmarking.
The core objective is to determine not only if the compound is effective but how it mediates its effects at the cellular level. We will achieve this by creating a multi-faceted data profile of the compound, comparing it directly against a well-established chemotherapeutic agent. This comparative approach is fundamental for contextualizing its potency and potential for further development.[3]
The Benchmarking Strategy: A Multi-Assay Approach
To generate a meaningful profile of a novel compound, a single assay is insufficient. We must employ a tiered strategy that first quantifies the compound's cytotoxic or cytostatic effect and then elucidates the underlying mechanism of cell death. This workflow ensures that resources are directed toward compounds that not only inhibit cancer cell proliferation but do so through a desirable and well-defined pathway, such as apoptosis.
Our strategy integrates three key assays:
-
Primary Screen (Potency): An MTT assay to determine the half-maximal inhibitory concentration (IC50), a core metric of potency.[4]
-
Secondary Screen (Mode of Action): An Annexin V/Propidium Iodide (PI) assay to quantify the induction of apoptosis.[5]
-
Mechanistic Validation (Pathway): A Caspase-3/7 activity assay to confirm the involvement of key executioner caspases in the apoptotic pathway.[6]
This integrated workflow provides a holistic view of the compound's cellular impact.
Caption: Experimental workflow for benchmarking a novel anti-cancer compound.
Experimental Methodologies
The following protocols are presented as a self-validating system. Each includes necessary controls, such as a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a standard-of-care chemotherapy agent like Doxorubicin) to serve as a benchmark for potency.
Cell Culture and Maintenance
Reproducible results begin with consistent cell culture practices.
-
Cell Lines: Obtain human cancer cell lines from a certified cell bank (e.g., ATCC). For a broad-spectrum analysis, use lines from different tissue origins, such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cultures in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.
Protocol 1: MTT Cell Viability Assay for IC50 Determination
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[9]
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a serial dilution of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid and the reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight. Treat cells with 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid and the reference drug at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each treatment.
-
Staining: Wash the cells twice with cold PBS and centrifuge. Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay provides direct evidence of apoptosis by measuring the activity of the key executioner enzymes, Caspase-3 and Caspase-7. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated Caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[6]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
White-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Step 1 & 2), using a white-walled plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[13]
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in Caspase-3/7 activity.
Data Presentation and Interpretation
Quantitative data must be summarized in a clear, comparative format.
Table 1: Comparative Cytotoxicity of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| A549 (Lung) | [Experimental Value] | [Experimental Value] |
| HCT116 (Colon) | [Experimental Value] | [Experimental Value] |
| MCF-7 (Breast) | [Experimental Value] | [Experimental Value] |
Table 2: Mechanistic Profile in HCT116 Cells after 24h Treatment
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Increase) |
|---|---|---|---|
| Vehicle Control | [Value] | [Value] | 1.0 |
| Test Compound (IC50) | [Value] | [Value] | [Value] |
| Doxorubicin (IC50) | [Value] | [Value] | [Value] |
Synthesizing the Evidence
Caption: Logical relationship between the key experimental outcomes.
The Apoptotic Pathway Context
The induction of apoptosis is a hallmark of many successful anti-cancer drugs. The Caspase-3/7 assay directly interrogates a critical control point in this pathway.
Caption: Simplified intrinsic apoptosis pathway targeted by the Caspase-3/7 assay.
By confirming the activation of Caspase-3/7, we provide strong evidence that the compound engages this well-established cell death machinery, a highly desirable characteristic for a potential therapeutic agent.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Varghese, E., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19). Available at: [Link]
-
Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Creative Bioarray. Cell Viability Assays. Available at: [Link]
-
Creative Bioarray. Caspase Activity Assay. Available at: [Link]
-
MolecularCloud. Cell Viability Assays: An Overview. Available at: [Link]
-
Creative Biolabs. Apoptosis Protocol & Troubleshooting. Available at: [Link]
-
University of South Florida Health. Apoptosis Protocols. Available at: [Link]
-
Brown, J. M., & Attardi, L. D. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Available at: [Link]
-
Ringbæk, T. P., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal of Experimental & Clinical Cancer Research, 43(1), 74. Available at: [Link]
-
protocols.io. Caspase 3/7 Activity. Available at: [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link]
-
El-Metwaly, A. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]
-
Pharmaceutical Sciences & Analytical Research Journal (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available at: [Link]
-
Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Available at: [Link]
-
Kumar, A. & Kumar, K. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Pharmacology, 62(10), 1165-1191. Available at: [Link]
-
Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Available at: [Link]
-
Schenone, S., et al. (2004). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Bioorganic & Medicinal Chemistry, 12(10), 2529-2536. Available at: [Link]
-
Sharma, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applicable Chemistry, 6(4), 580-598. Available at: [Link]
-
ResearchGate. (PDF) Nitropyrazoles. Available at: [Link]
-
Zhang, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5993. Available at: [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available at: [Link]
-
ResearchGate. Review on synthesis of nitropyrazoles. Available at: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Eiden, F., et al. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][10]triazin-7(6H)-ones and Derivatives. Molecules, 23(10), 2469. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
Zhang, Y., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(15), 3426. Available at: [Link]
-
Shi, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules, 20(6), 10892-10909. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. Available at: [Link]
-
Eiden, F., et al. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][10]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Caspase 3/7 Activity [protocols.io]
The Evolving Landscape of Anti-Inflammatory Agents: A Comparative Study of Pyrazole Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quest for potent and safer anti-inflammatory drugs is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyrazole has emerged as a privileged structure, forming the core of several successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] This guide provides a comparative analysis of various pyrazole derivatives in key anti-inflammatory assays, offering insights into their structure-activity relationships and therapeutic potential. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the assays discussed.
The Rationale for Pyrazole Scaffolds in Anti-Inflammatory Drug Design
Inflammation is a complex biological response involving a cascade of molecular events, primarily mediated by prostaglandins and cytokines.[3] Cyclooxygenase (COX) enzymes are central to this process, converting arachidonic acid into prostaglandins. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[4] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to therapeutic efficacy but also significant gastrointestinal side effects.[3]
The development of selective COX-2 inhibitors, such as Celecoxib, was a major breakthrough, offering potent anti-inflammatory effects with a reduced risk of gastric ulceration.[3][4] The pyrazole scaffold is a key pharmacophore in many selective COX-2 inhibitors. Its unique structural features allow for specific interactions within the active site of the COX-2 enzyme, leading to selective inhibition.[2][5] This has spurred extensive research into novel pyrazole derivatives with improved efficacy, selectivity, and safety profiles.
Comparative Evaluation of Pyrazole Derivatives in Key Anti-Inflammatory Assays
The anti-inflammatory potential of pyrazole derivatives is typically assessed through a combination of in vitro and in vivo assays. These assays provide crucial information on the compound's mechanism of action, potency, selectivity, and overall efficacy.
In Vitro Assays: Gauging Potency and Selectivity at the Molecular Level
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: These are fundamental in vitro assays to determine the inhibitory potency (IC50) of a compound against both COX isoforms. The ratio of IC50 (COX-1)/IC50 (COX-2) gives the selectivity index (SI), a critical parameter for predicting the gastrointestinal safety profile. A higher SI indicates greater selectivity for COX-2.
-
Cytokine and Pro-inflammatory Mediator Assays: The anti-inflammatory activity of pyrazole derivatives can also be assessed by their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators such as Prostaglandin E2 (PGE2) and Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[6]
Table 1: Comparative In Vitro Anti-Inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 5.42 | 2.16 | 2.51 | |
| Pyrazole-pyridazine hybrid 5f | 14.34 | 1.50 | 9.56 | |
| Pyrazole-pyridazine hybrid 6f | 9.56 | 1.15 | 8.31 | |
| Halogenated triarylpyrazole 9 | - | 0.043 - 0.17 | 50.6 - 311.6 | [7] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [8] |
Note: IC50 values and Selectivity Indices are sourced from the provided references. The specific structures of the hybrid and derivative compounds can be found in the corresponding publications.
The data in Table 1 clearly demonstrates the successful efforts in developing novel pyrazole derivatives with significantly higher COX-2 selectivity compared to Celecoxib. For instance, the pyrazole-pyridazine hybrids 5f and 6f show improved selectivity, while other derivatives exhibit even more pronounced selectivity, suggesting a potentially better safety profile.
In Vivo Assays: Assessing Efficacy in a Biological System
-
Cotton Pellet-Induced Granuloma: This model is used to assess the efficacy of a compound against chronic inflammation. A sterile cotton pellet is implanted subcutaneously, leading to the formation of granulomatous tissue. The anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma.[10]
-
Xylene-Induced Ear Edema: This is another model for acute inflammation where xylene is applied to the ear to induce edema. The reduction in ear swelling is a measure of the compound's anti-inflammatory activity.[6]
Table 2: Comparative In Vivo Anti-Inflammatory Activity of Selected Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Dose (mg/kg) | % Edema Inhibition | Reference Drug (% Inhibition) | Reference |
| Celecoxib | 30 | 54% (reversal of hyperalgesia) | - | [4] |
| Compound 16 (1,5-diarylpyrazole) | 30 | 90% (reversal of hyperalgesia) | Celecoxib (54%) | [4][11] |
| Pyrazole-thiazole hybrid | 10 | 75% | Indomethacin (55%) | [3][8] |
| Pyrazole-pyridazine hybrid 6 | - | 84% | - | |
| 4-pyrazolyl benzenesulfonamide 6b | - | Comparable to Indomethacin & Celecoxib | - | [10] |
| 4-pyrazolyl benzenesulfonamide 7b | - | Comparable to Indomethacin & Celecoxib | - | [10] |
Note: The percentage of edema inhibition and other in vivo data are sourced from the provided references. Direct comparison of percentages should be done with caution due to variations in experimental conditions across different studies.
The in vivo data further supports the promising anti-inflammatory potential of novel pyrazole derivatives. For example, compound 16 , a 1,5-diarylpyrazole, demonstrated significantly better activity than Celecoxib in a model of inflammation-induced hyperalgesia.[4][11] Similarly, other pyrazole hybrids have shown potent edema inhibition, often comparable or superior to standard NSAIDs like Indomethacin.[3][8][10]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol is a generalized representation based on commercially available EIA kits.
-
Preparation of Reagents: Prepare all buffers, standards, and reagents as per the manufacturer's instructions. This typically includes the reaction buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Compound Addition: Add the pyrazole derivatives (test compounds) or a vehicle control to the wells.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stopping the Reaction: Add a stop solution (e.g., a solution of stannous chloride) to terminate the reaction.
-
Prostaglandin Quantification: The amount of prostaglandin produced is then quantified using a competitive enzyme immunoassay (EIA). This involves adding a prostaglandin-peroxidase conjugate and an antibody to the wells, followed by incubation and addition of a substrate for the peroxidase.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 values for each compound against both COX-1 and COX-2 using a suitable software.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Compound Administration: Administer the pyrazole derivatives or the reference drug (e.g., Indomethacin, Celecoxib) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Arachidonic Acid Cascade and Selective COX-2 Inhibition by Pyrazole Derivatives.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable template in the design of novel anti-inflammatory agents. The comparative data presented in this guide highlights the significant progress made in developing derivatives with enhanced potency and selectivity for COX-2. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo screening, will undoubtedly lead to the discovery of new pyrazole-based drug candidates with improved therapeutic profiles. Future research may also focus on dual-target inhibitors, such as compounds that inhibit both COX and lipoxygenase (LOX) pathways, to achieve a broader spectrum of anti-inflammatory activity.[3] The ultimate goal is to develop highly effective and safe anti-inflammatory therapies to address the unmet needs of patients suffering from a wide range of inflammatory disorders.
References
-
Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. Available at: [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]
-
New celecoxib derivatives as anti-inflammatory agents - PubMed. Available at: [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents - American Chemical Society. Available at: [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed. Available at: [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. Available at: [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF - ResearchGate. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. Available at: [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PubMed Central. Available at: [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]
-
Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. Available at: [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]
-
Some examples of commercially available pyrazole derivatives as NSAIDs - ResearchGate. Available at: [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. Available at: [Link]
Sources
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Drug-Like Properties of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Introduction: The Critical Role of Early ADME Assessment
In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1] Therefore, a robust and early assessment of a molecule's "drug-like" characteristics is not merely advantageous; it is essential for de-risking projects and efficiently allocating resources.
This guide provides a comprehensive framework for evaluating the drug-like properties of the novel entity, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid . This molecule belongs to the pyrazole class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs, valued for its versatile biological activities and favorable physicochemical properties.[2][3][4] Our objective is to present a logical, multi-tiered strategy, combining predictive computational models with definitive in vitro experiments, to build a detailed ADME profile. We will compare its performance with established benchmarks, providing the data-driven insights necessary for informed decision-making in a drug discovery program.
Part 1: In Silico Profiling - The First Pass Assessment
The journey of a thousand miles begins with a single step. In drug discovery, this first step is often taken in the digital realm. In silico, or computational, methods offer a rapid and cost-effective means to predict the fundamental physicochemical and pharmacokinetic properties of a molecule before a physical sample is even synthesized.[5][6][7] This allows for the early identification of potential liabilities that may hinder a compound's development.
Core Physicochemical Descriptors and Lipinski's Rule of Five
Introduced by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) serves as a foundational guideline for estimating the oral bioavailability of a drug candidate.[8][9][10] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
While not an absolute determinant of druggability, Ro5 is an invaluable filter in early discovery.[11][12] We will use these principles, alongside other key descriptors like Topological Polar Surface Area (TPSA), to evaluate our target molecule.
Caption: Workflow for the initial computational assessment of drug-like properties.
Table 1: Predicted Physicochemical Properties and Ro5 Analysis
| Property | 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | Celecoxib (Reference Drug) | Lipinski's Guideline | Assessment |
| Molecular Formula | C₇H₉N₃O₄[13] | C₁₇H₁₄F₃N₃O₂S | N/A | - |
| Molecular Weight | 199.16 g/mol [13] | 381.37 g/mol | ≤ 500 | Pass |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 5 | 5 | ≤ 10 | Pass |
| Calculated LogP | ~0.85 (Predicted) | ~3.43 | ≤ 5 | Pass |
| TPSA | 98.7 Ų | 74.3 Ų | < 140 Ų (General) | Pass |
| Rotatable Bonds | 3 | 3 | ≤ 10 (General) | Pass |
| Ro5 Violations | 0 | 0 | ≤ 1 | Excellent |
Interpretation: The in silico analysis is highly encouraging. 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid exhibits zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral absorption. Its low molecular weight and moderate polarity (as indicated by LogP and TPSA) place it in a favorable physicochemical space for a potential oral drug candidate.
Part 2: In Vitro Assays - Experimental Validation
While computational predictions provide a valuable roadmap, experimental validation is non-negotiable. In vitro assays provide quantitative data on a compound's behavior in biologically relevant systems, allowing us to confirm or challenge the initial hypotheses.
A. Aqueous Solubility
Adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. Poor solubility is a frequent cause of failure for drug candidates.[14]
Experimental Protocol: Kinetic Solubility Assay via HPLC-UV
-
Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) in a 96-well plate. This minimizes the final DMSO concentration to ≤1%.
-
Equilibration: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound in excess of its solubility limit.
-
Separation: Centrifuge the plate to pellet the precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
Table 2: Solubility Profile Comparison
| Compound | Predicted Solubility (LogS) | Experimental Solubility (µg/mL) | Classification |
| Test Compound | -1.5 to -2.5 | Experimental Data Required | To be determined |
| Propranolol (High Sol.) | > -4.0 | > 200 | High |
| Amlodipine (Low Sol.) | < -5.0 | < 10 | Low |
Causality Behind Experimental Choices: A kinetic solubility assay is chosen for its higher throughput, making it suitable for early discovery. Using a physiologically relevant buffer (PBS, pH 7.4) mimics conditions in the bloodstream and intestinal fluid.
B. Membrane Permeability
The ability of a drug to pass through biological membranes, like the intestinal wall, is fundamental to its absorption. We employ a tiered approach, starting with a simple artificial membrane model and progressing to a more complex, cell-based system.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free assay that predicts passive transcellular permeability.[15] A lipid-infused artificial membrane separates a donor and acceptor compartment, modeling the diffusion process across a cell membrane.[16][17]
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay.
2. Caco-2 Permeability Assay
The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[18][19] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that structurally and functionally resembles the intestinal epithelium, expressing both tight junctions and clinically relevant transporter proteins (e.g., P-glycoprotein).[20][21]
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® filter inserts and culture for ~21 days until a differentiated monolayer is formed.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell junctions. Only monolayers with high TEER values are used.
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber. Incubate for a set time (e.g., 2 hours). Measure the concentration of the compound that has transported to the basolateral (lower) chamber. This models drug absorption.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and measure its transport to the apical chamber. This is used to identify active efflux.
-
Quantification: Analyze compound concentrations in all chambers using LC-MS/MS.
-
Calculation:
Table 3: Permeability Profile and Efflux Comparison
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Permeability Class |
| Test Compound | Experimental Data | Experimental Data | Experimental Data | To be determined |
| Propranolol (High) | > 10 | > 15 | ~1.0 | High |
| Atenolol (Low) | < 1 | < 1 | ~1.0 | Low |
| Talinolol (Efflux Substrate) | > 10 | ~2 | > 5 | Moderate (Efflux) |
Trustworthiness Through Controls: The use of well-characterized high-permeability (Propranolol), low-permeability (Atenolol), and efflux-substrate (Talinolol) controls in every assay plate is critical. This self-validating system ensures the Caco-2 monolayer is behaving as expected, lending high confidence to the data generated for the test compound.
C. Metabolic Stability
The liver is the primary site of drug metabolism, and rapid breakdown can lead to low bioavailability and short duration of action.[22] Human Liver Microsomes (HLM) are subcellular fractions containing the key Phase I drug-metabolizing enzymes (e.g., Cytochrome P450s) and are a standard tool for assessing metabolic stability.[23][24]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture: Prepare a buffered solution (pH 7.4) containing pooled HLM.
-
Initiation: Add the test compound (e.g., at 1 µM final concentration) to the HLM solution and pre-incubate at 37°C. Initiate the metabolic reaction by adding the essential cofactor, NADPH.[23][25] A parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Table 4: Metabolic Stability Profile
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Class |
| Test Compound | Experimental Data | Experimental Data | To be determined |
| Verapamil (High Turnover) | < 10 | > 150 | Low |
| Warfarin (Low Turnover) | > 60 | < 15 | High |
D. In Vitro Cytotoxicity
Early assessment of cytotoxicity is crucial to avoid advancing compounds that may have safety liabilities. The Lactate Dehydrogenase (LDH) release assay is a common method for measuring cell death. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[26][27]
Experimental Protocol: LDH Release Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24 hours). Include wells for a vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release).
-
LDH Measurement: After incubation, carefully transfer a portion of the cell culture supernatant to a new plate.
-
Enzymatic Reaction: Add the LDH assay reagent, which contains substrates that react with LDH to produce a colored formazan product.[27]
-
Quantification: Incubate and then measure the absorbance at 490 nm.
-
Calculation: Calculate the percent cytotoxicity for each concentration relative to the controls. Determine the CC₅₀ (the concentration that causes 50% cell death).
Table 5: In Vitro Cytotoxicity Data
| Compound | Cell Line | CC₅₀ (µM) | Assessment |
| Test Compound | HepG2 | Experimental Data | To be determined |
| Doxorubicin (Positive Control) | HepG2 | < 1 | Potent Cytotoxin |
Summary and Path Forward
This guide outlines a systematic approach to building a comprehensive drug-like properties profile for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Table 6: Consolidated Drug-Likeness Profile
| Parameter | Assay Type | Result | Implication for Drug Development |
| Physicochemistry | In Silico | Ro5 Compliant, MW < 200 | Favorable starting point for oral bioavailability. |
| Solubility | In Vitro | Experimental Data | Determines dissolution rate and maximum absorbable dose. |
| Permeability | PAMPA & Caco-2 | Experimental Data | Predicts passive and active transport across the gut wall. |
| Metabolism | HLM Stability | Experimental Data | Indicates susceptibility to first-pass metabolism and likely in vivo clearance. |
| Cytotoxicity | LDH Assay | Experimental Data | Provides an early warning for potential safety issues. |
Final Analysis:
The initial in silico assessment for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is highly promising, positioning it well within the "drug-like" chemical space. The presence of the carboxylic acid moiety is expected to enhance aqueous solubility, although it may become a liability for passive permeability as it will be ionized at physiological pH. Conversely, the nitro group, while contributing to the molecule's polarity, can sometimes be a structural alert for toxicity, as it can be metabolically reduced to reactive species.
The subsequent in vitro assays are designed to provide definitive answers to these questions. Should the molecule exhibit high solubility but low permeability, prodrug strategies could be explored. If metabolic stability is low, medicinal chemistry efforts could focus on blocking the identified sites of metabolism. A clean cytotoxicity profile would significantly increase confidence in the scaffold. By integrating these predictive and experimental datasets, researchers can make a well-informed, evidence-based decision on whether to advance this promising pyrazole derivative toward further preclinical development.
References
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])
-
Understanding the lipinski rule of 5 in Drug Discovery - bioaccessla.com. (URL: [Link])
-
Lipinski's rule of five - Wikipedia. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])
-
What is Lipinski's Rule of 5? - AZoLifeSciences. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])
-
Caco2 assay protocol. (URL: [Link])
-
Preclinical in vitro screening assays for drug-like properties - PubMed. (URL: [Link])
-
In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. (URL: [Link])
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])
-
Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (URL: [Link])
-
In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. (URL: [Link])
-
metabolic stability in liver microsomes - Mercell. (URL: [Link])
-
Caco-2 permeability assay - Creative Bioarray. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])
-
In Silico Tools for Pharmacokinetic and Toxicological Predictions - AYUSH CoE. (URL: [Link])
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
In Silico ADMET Prediction Service - CD ComputaBio. (URL: [Link])
-
Caco-2 Permeability Assay - Evotec. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
-
The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. (URL: [Link])
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])
-
LDH Cytotoxicity Assay FAQs - G-Biosciences. (URL: [Link])
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
-
Property Prediction of Drug-like Molecules - Protheragen. (URL: [Link])
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])
-
Drug-like properties and the causes of poor solubility and poor permeability. (URL: [Link])
-
LDH Cytotoxicity Assay - Creative Bioarray. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
Sources
- 1. Preclinical in vitro screening assays for drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 7. Computational Strategies Reshaping Modern Drug Discovery | MDPI [mdpi.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Understanding the lipinski rule of 5 in Drug Discovery [bioaccessla.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid - Chemdiv [chemdiv.com]
- 14. [PDF] Drug-like properties and the causes of poor solubility and poor permeability. | Semantic Scholar [semanticscholar.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. mercell.com [mercell.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
I. Inferred Hazard Profile and Core Safety Principles
Due to its molecular structure, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:
-
Pyrazole Derivatives: This class of nitrogen-containing heterocyclic compounds is known for a wide range of pharmacological activities.[1][2][3][4] As such, they should be handled with care to avoid unintentional biological effects.
-
Nitro-containing Compounds: The presence of a nitro group (NO2) on an aromatic ring can significantly increase a compound's reactivity and toxicity. Aromatic nitro compounds are often classified as hazardous substances, with some being suspected carcinogens and potential explosives.[5][6] The introduction of a nitro group can also lead to the formation of shock-sensitive salts, particularly with metals.[6]
-
Propanoic Acid Moiety: While propanoic acid itself is a corrosive substance, the overall hazard profile of the target molecule is dominated by the pyrazole and nitro functionalities.[7][8][9][10]
Based on a composite analysis, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is anticipated to exhibit the following hazards:
| Hazard Category | Inferred Finding & Rationale | Supporting Citation |
| Acute Toxicity (Oral, Dermal) | Assumed to be toxic if swallowed or in contact with skin, a common characteristic of nitro-containing aromatic compounds. | [11][12] |
| Skin Irritation/Corrosion | Expected to cause skin irritation. The propanoic acid moiety contributes to this, and many pyrazole derivatives are also skin irritants. | [13][14][15] |
| Eye Irritation/Damage | Expected to cause serious eye irritation or damage. | [13][14][15] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | [14][15] |
| Reactivity Hazards | As a nitro-containing compound, it may be reactive with reducing agents and bases. There is a potential for some nitro compounds to become explosive under certain conditions. | [5][6] |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[13] Nitroaromatic compounds can be persistent in the environment. | [16] |
Given these potential hazards, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[16][17][18]
II. Standard Disposal Protocol
The following step-by-step process ensures the safe and compliant disposal of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.
-
Solid Waste:
-
Collect unused or contaminated solid 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid in a clearly labeled, sealable, and chemically compatible waste container.[13]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed in the same solid waste container.[13]
-
-
Liquid Waste (Solutions):
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[18] For highly toxic compounds, the first three rinses must be collected.[18]
-
After appropriate rinsing, the container can be managed for recycling or disposal according to your institution's policies.
-
Step 3: Waste Containerization and Labeling
Properly containerizing and labeling waste is a regulatory requirement and essential for safety.
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. Ensure the container is kept closed except when adding waste.[18]
-
Labeling: The container must be labeled with a completed EHS Hazardous Waste Label.[18] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid." Avoid abbreviations.
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container.
-
Step 4: Storage
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[17] This area should be:
-
Well-ventilated.
-
Away from incompatible materials, particularly strong oxidizing or reducing agents.[16]
-
Under the control of laboratory personnel.
-
Equipped with secondary containment, such as a lab tray, to contain any potential leaks.[16]
Step 5: Final Disposal
The ultimate disposal of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid must be handled by a licensed professional waste disposal company.
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[13]
-
Provide the EHS personnel with the full chemical name and any available safety information.
-
The most common and recommended disposal method for such compounds is high-temperature incineration by a licensed hazardous waste facility.[13]
III. Emergency Procedures: Spill Management
In the event of a spill, follow your laboratory's established spill response procedure. Generally, this involves:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect: Carefully collect the absorbent material and spilled substance using appropriate tools (e.g., non-sparking scoops for solids) and place it into a sealed, labeled container for disposal as hazardous waste.[17]
-
Decontaminate: Clean the spill area as per your laboratory's protocol.
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Caption: Disposal workflow for 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, thereby fostering a culture of safety and compliance within the laboratory.
V. References
-
BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Retrieved from
-
BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Retrieved from
-
BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from
-
BenchChem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. Retrieved from
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from
-
PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from
-
University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Environmental Safety, Sustainability & Risk. Retrieved from
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from
-
Fisher Scientific. (2023, October 20). Safety Data Sheet: Propionic acid. Retrieved from
-
Cayman Chemical. (2025, November 25). 3-Nitropropionic Acid - Safety Data Sheet. Retrieved from
-
AK Scientific, Inc. (n.d.). 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Nitropropionic acid - Safety Data Sheet. Retrieved from
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, K., Al-Zahrani, M., & Al-Zahrani, E. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1087-1115. Retrieved from
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, K., Al-Zahrani, M., & Al-Zahrani, E. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1087-1115. Retrieved from
-
Kumar, A., & Sharma, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from
-
Kumar, R., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(15), 4983. Retrieved from
-
Zhang, C., & Shreeve, J. M. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530. Retrieved from
-
Carl Roth. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from
-
Carl Roth. (n.d.). Safety data sheet: Propionic acid. Retrieved from DfnFIE5STkY6n-QPljh21NaEqn1I1)
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. essr.umd.edu [essr.umd.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid | C7H10N2O2 | CID 814994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety. The compound 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, while a potentially valuable molecule in research and development, requires meticulous handling due to its chemical structure. This guide provides a comprehensive framework for its safe use, grounded in the principles of chemical reactivity and established safety protocols. Our approach is not merely to list procedures, but to explain the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Analysis: A Structure-Based Approach
A specific Safety Data Sheet (SDS) for this novel compound may not be readily available. Therefore, a prudent risk assessment must be derived from its constituent chemical moieties: the nitro-pyrazole group and the propanoic acid chain.
-
Nitro-Containing Heterocycle: The presence of a nitro group (NO₂) on the pyrazole ring is a significant safety consideration. Aromatic nitro compounds can be energetic and may pose thermal or shock sensitivity risks, particularly di- and tri-nitro compounds.[1][2] They can also be strong oxidizing agents.[1] From a toxicological standpoint, nitroaromatics and related compounds like 3-nitropropionic acid are known to be toxic if swallowed or in contact with skin.[3][4]
-
Pyrazole Moiety: The pyrazole ring itself is associated with hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing organ damage through prolonged exposure.[5][6]
-
Carboxylic Acid Chain: The propanoic acid functional group imparts acidic properties to the molecule. Carboxylic acids can cause skin and eye irritation or severe burns, and their vapors may lead to respiratory irritation.[7][8][9]
Given this composite structure, we must assume the compound is, at a minimum, a skin and eye irritant, harmful if ingested or absorbed through the skin, and a respiratory irritant.[10][11][12] We must also be mindful of its potential, though unquantified, energetic properties.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense against chemical exposure, employed after engineering controls and safe work practices are established.[13] The following table outlines the minimum required PPE for handling 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
| Equipment | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[14][15] A face shield should be worn over goggles during procedures with a high splash risk (e.g., transferring >1L of solution).[14][16][17] | Protects against splashes of the chemical in solid or solution form, which can cause serious eye irritation or damage.[3][5][10] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[17] Gloves must be tested to ASTM D6978 standard for handling hazardous drugs/chemicals.[18] | Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[3][4] Double-gloving provides an extra layer of protection against tears and permeation. Change gloves immediately upon contamination or every 30-60 minutes.[13] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron worn over the lab coat is required when handling larger quantities or during procedures with a high splash potential. | Protects skin and personal clothing from accidental spills and contamination.[19] Impermeable materials prevent chemical soak-through. |
| Footwear | Fully enclosed shoes made of a chemical-resistant material.[14] | Protects feet from spills and dropped objects. Open-toed shoes are never permissible in a laboratory setting. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood.[14][19] If weighing or transferring the solid outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of airborne dust.[14][20] | The compound is expected to cause respiratory irritation.[4][10][11] Engineering controls are the primary method to mitigate this; respirators are used when these controls are insufficient. |
Operational Plan: Handling and Disposal
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe outcome.
Step-by-Step Handling Protocol
-
Preparation & Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[14]
-
Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and appropriately labeled waste containers, before handling the chemical. This minimizes movement in and out of the controlled workspace.
-
-
Handling the Solid Compound:
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Transfer: When weighing and transferring the solid, use a spatula and perform these actions deep within the fume hood to contain any dust.[10] Avoid any actions that could generate dust, such as pouring from a height.
-
Grounding: For larger quantities, consider grounding equipment to prevent static discharge, a potential ignition source for energetic compounds.
-
-
Preparing Solutions:
-
Don PPE: Wear the appropriate PPE, including double gloves and chemical splash goggles.
-
Addition: Slowly and carefully add the solid compound to the solvent to prevent splashing.[14]
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, do so cautiously in a controlled manner (e.g., using a heating mantle with temperature feedback) and be aware of the potential for accelerated decomposition of the nitro-containing compound.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[14]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Due to its acidic nature, it should not be mixed with incompatible waste streams (e.g., bases or cyanides).[21]
-
Unused Compound: The original container with any remaining solid must be disposed of as hazardous chemical waste.[14]
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) after use.
-
Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
-
Waste Pickup:
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Spill: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up carefully, place in a sealed container, and dispose of as hazardous waste.[10] For larger spills, evacuate the area, restrict access, and contact your institution's EHS emergency response team.
Safety Workflow Visualization
The following diagram illustrates the logical workflow for safely handling 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid from preparation through disposal.
Caption: Workflow for handling 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.
References
- Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
- 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. Santa Cruz Biotechnology.
- Pyrazole - Safety Data Sheet. ChemicalBook.
- Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR, University of Maryland.
- NIH Waste Disposal Guide 2022. National Institutes of Health.
- SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Plasma Science and Fusion Center, MIT.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- HAZARDOUS CHEMICAL USED IN ANIMALS - PYRAZOLE. University of Louisville.
- Safety Data Sheet - 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid. Aaron Chemicals LLC.
- Safety Data Sheet - Propionic acid. DC Fine Chemicals.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia.
- Safety Data Sheet - 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester. AK Scientific, Inc.
- Safety Data Sheet - 3-Nitropropionic Acid. Cayman Chemical.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Loyola University Chicago.
- Safety Data Sheet - 3-Nitropropionic acid. Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- PERSONAL PROTECTIVE EQUIPMENT. ASHP.
- Safety Data Sheet - 3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid. AK Scientific, Inc.
- PROPIONIC ACID. CAMEO Chemicals, NOAA.
- Safety Data Sheet: Propionic acid. Carl ROTH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. essr.umd.edu [essr.umd.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. chemicalbook.com [chemicalbook.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. PROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. aaronchem.com [aaronchem.com]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. pppmag.com [pppmag.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. uah.edu [uah.edu]
- 17. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 18. publications.ashp.org [publications.ashp.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

